molecular formula C10H9NO B485643 1-Methyl-2-quinolone CAS No. 606-43-9

1-Methyl-2-quinolone

Cat. No.: B485643
CAS No.: 606-43-9
M. Wt: 159.18 g/mol
InChI Key: QYEMNJMSULGQRD-UHFFFAOYSA-N
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Description

1-Methyl-2-quinolone (MeQone) is a privileged heterocyclic scaffold of significant interest in medicinal and synthetic chemistry. It forms the core framework for several hundred natural and synthetic alkaloid molecules . This compound is highly valued as a versatile synthetic building block. Research utilizes its structure for the regioselective synthesis of diverse unnatural derivatives, which are valuable for constructing novel chemical libraries . Its core structure can be functionalized through various methods, providing access to a wide range of complex molecules . From a theoretical chemistry perspective, the this compound skeleton can be viewed as an aromatic ring fused to 1-methyl-2(1H)-pyridone, and its conformational properties have been characterized using advanced computational methods, providing insights for molecular design . As a key member of the quinolone family, its derivatives are investigated for a broad spectrum of biological activities, continuing the legacy of quinolones which are known for their antibacterial, anticancer, and antiviral properties . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylquinolin-2-one
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InChI

InChI=1S/C10H9NO/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3
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InChI Key

QYEMNJMSULGQRD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN1C(=O)C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9NO
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DSSTOX Substance ID

DTXSID1060552
Record name 2(1H)-Quinolinone, 1-methyl-
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Molecular Weight

159.18 g/mol
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CAS No.

606-43-9
Record name 1-Methyl-2(1H)-quinolinone
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Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 1-Methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-quinolone, a heterocyclic organic compound, is a derivative of 2-quinolone with a methyl group substitution on the nitrogen atom. The quinolone scaffold is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, most notably as antibacterial agents.[1] This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its known biological activities and mechanism of action.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₁₀H₉NO[2]
Molecular Weight 159.18 g/mol [2]
Appearance Solid[3]
Melting Point 74 °C[2]
Boiling Point 325 °C[2]
Solubility 14300 mg/L (at 25 °C)[2]
Table 2: Spectroscopic Data
Spectroscopic TechniqueKey Data PointsReference(s)
¹H NMR See detailed spectrum analysis in Section 4.2.1[4]
¹³C NMR See detailed spectrum analysis in Section 4.2.2[5]
Infrared (IR) Spectroscopy See detailed spectrum analysis in Section 4.2.3[4]
Mass Spectrometry (MS) Molecular Ion (M+) peak, fragmentation pattern[6]

Synthesis of this compound

A common and effective method for the synthesis of this compound (also referred to as MeQone) involves a one-pot reaction starting from quinoline. This process includes the methylation of quinoline followed by oxidation.[7]

G quinoline Quinoline methylation Methylation quinoline->methylation dimethyl_sulfate Dimethyl Sulfate (Methylating Agent) dimethyl_sulfate->methylation intermediate N-Methylquinolinium Salt (Intermediate) methylation->intermediate oxidation Oxidation (Alkaline Conditions) intermediate->oxidation potassium_ferricyanide Potassium Ferricyanide (Oxidizing Agent) potassium_ferricyanide->oxidation product This compound oxidation->product

A simplified workflow for the synthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis from Quinoline

Principle: This one-pot synthesis involves the quaternization of the nitrogen atom in quinoline using a methylating agent, followed by oxidation under alkaline conditions to yield the 2-quinolone derivative.[7]

Materials:

  • Quinoline

  • Dimethyl sulfate

  • Potassium ferricyanide(III)

  • Sodium hydroxide (or other suitable base)

  • Appropriate organic solvent (e.g., acetone)

  • Water

Procedure:

  • Dissolve quinoline in a suitable organic solvent in a reaction flask.

  • Slowly add dimethyl sulfate to the solution at room temperature with stirring. The reaction is exothermic, and the temperature should be monitored.

  • After the methylation is complete (as monitored by TLC), prepare an aqueous solution of potassium ferricyanide(III) and a suitable base (e.g., sodium hydroxide).

  • Add the alkaline potassium ferricyanide(III) solution to the reaction mixture.

  • Heat the mixture and maintain it at reflux for a specified period, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a work-up procedure, which typically involves extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by a suitable method, such as column chromatography on silica gel or recrystallization.

Spectroscopic Characterization

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of atomic nuclei.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2]

Data Acquisition (General Parameters):

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse.

    • Number of Scans: 16-64.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled.

    • Number of Scans: 1024-4096 (or more for higher resolution).

    • Relaxation Delay (d1): 2-5 seconds.

Data Processing and Interpretation:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum and apply baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to elucidate the structure.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This provides information about the functional groups present.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Place the mixture into a pellet-forming die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Data Interpretation:

  • Identify characteristic absorption bands corresponding to the functional groups in this compound. Key expected peaks include C=O stretching, C=C aromatic stretching, and C-H stretching vibrations.

Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern.

Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the solution to a final concentration suitable for the instrument (typically in the µg/mL to ng/mL range).

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the mass spectrometer.

  • Ionize the sample using a standard electron energy (typically 70 eV).

  • Scan a suitable mass range to detect the molecular ion and fragment ions.

Data Interpretation:

  • Identify the molecular ion peak (M⁺) which corresponds to the molecular weight of this compound (159.18).

  • Analyze the fragmentation pattern. A major fragment is often observed from the loss of a neutral molecule of carbon monoxide (CO, 28 mass units) from the molecular ion.[6]

Determination of Melting Point

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this occurs over a narrow range.

Procedure (Capillary Method):

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a steady rate (e.g., 10-20 °C/min) for a preliminary measurement.

  • For an accurate measurement, repeat the process with a new sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C/min.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Determination

Principle: The equilibrium shake-flask method is a standard technique to determine the thermodynamic solubility of a compound in a given solvent.

Procedure:

  • Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a 0.22 µm syringe filter is recommended.

  • Quantify the concentration of this compound in the clear filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Biological Activity and Mechanism of Action

Quinolones are a well-established class of antibacterial agents. Their primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV.[8][9]

  • DNA Gyrase (a type II topoisomerase): This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional strain during DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes after replication.

Quinolones bind to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[9] Mammalian cells possess a similar enzyme, topoisomerase II, but it is structurally different and less susceptible to inhibition by quinolones, which accounts for their selective toxicity towards bacteria.[8]

G cluster_bacterium Bacterial Cell quinolone This compound dna_gyrase DNA Gyrase quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV quinolone->topo_iv Inhibits supercoiling DNA Supercoiling dna_gyrase->supercoiling Catalyzes cleaved_complex Stabilized Enzyme-DNA Cleavage Complex dna_gyrase->cleaved_complex Forms decatenation Chromosome Decatenation topo_iv->decatenation Catalyzes topo_iv->cleaved_complex Forms dna_replication DNA Replication & Transcription dna_replication->supercoiling Requires dna_replication->decatenation Requires ds_breaks Double-Strand Breaks in Bacterial DNA cleaved_complex->ds_breaks Leads to cell_death Bacterial Cell Death ds_breaks->cell_death Induces

General mechanism of action of quinolones in bacteria.

While the core mechanism of action is against bacterial topoisomerases, some derivatives of this compound have also demonstrated antimicrobial activity against Helicobacter pylori through the inhibition of respiration, suggesting alternative mechanisms may also be at play for certain structural analogs.[6]

Conclusion

This compound serves as a foundational structure in the development of new chemical entities with potential therapeutic applications. A thorough understanding of its basic properties and the methodologies for its synthesis and characterization are crucial for researchers in the field. The well-established antibacterial mechanism of the quinolone class provides a strong basis for further investigation and the design of novel derivatives with enhanced efficacy and specificity.

References

1-Methyl-2-quinolone chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Methyl-2-quinolone: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

**1.0 Executive Summary

This compound, also known as N-methylcarbostyril, is a heterocyclic aromatic organic compound. It belongs to the quinolinone family, a class of structures that are considered "privileged" in medicinal chemistry due to their wide range of biological activities. The this compound scaffold is a core component in various synthetic and natural products, making its synthesis and functionalization a key focus for drug discovery and materials science. This document provides a comprehensive overview of its chemical structure, physical properties, spectroscopic data, and key synthetic methodologies.

**2.0 Chemical Structure and Properties

This compound is structurally characterized by a benzene ring fused to a pyridinone ring, with a methyl group attached to the nitrogen atom at position 1.

  • IUPAC Name: 1-methylquinolin-2-one[1]

  • Molecular Formula: C₁₀H₉NO[1][2]

  • Molecular Weight: 159.18 g/mol [1][2]

  • CAS Number: 606-43-9[1]

  • Synonyms: N-methyl-2-quinolone, 1-Methylcarbostyril[1][3]

The connectivity of the core atoms can be visualized as a molecular graph.

Molecular Graph of this compound N1 N1 C2 C2 N1->C2 C_Me C N1->C_Me C3 C3 C2->C3 O O C2->O = C4 C4 C3->C4 C8a C8a C4a C4a C4->C4a C8 C8 C5 C5 C4a->C5 C7 C7 C4a->C8a C6 C6 C5->C6 C6->C7 C7->C8 C8->C8a C8a->N1

A simplified graph showing atom connectivity in this compound.
**2.1 Physicochemical Properties

Quantitative physical and chemical data for this compound are summarized below.

PropertyValueSource
Melting Point74 °C[1]
Boiling Point325 °C[1]
Water Solubility14,300 mg/L (at 25 °C)[1]
LogP1.45[1]
InChI InChI=1S/C10H9NO/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3[1][2][4]
SMILES Cn1c2ccccc2ccc1=O[2]
**2.2 Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

Data TypeKey Signals / InformationSource
¹H NMR Spectra available from multiple sources for reference.[4]
¹³C NMR Spectra available from multiple sources for reference.[4]
Mass Spec Main library NIST Number: 243758.[1]
IR Spectra available from multiple sources for reference.[4]

**3.0 Synthesis of this compound and Derivatives

The synthesis of the this compound scaffold can be broadly categorized into two strategies: the construction of the heterocyclic ring system from acyclic precursors and the functionalization of a pre-existing quinolone core.

**3.1 Ring-Forming Syntheses

Modern synthetic methods often employ metal-catalyzed reactions to construct the quinolone core with high efficiency and control over substitution patterns.

  • Palladium-Catalyzed Reactions: A variety of Pd-catalyzed methods have been developed. These include tandem reactions such as Heck-cyclization, C-H bond activation followed by cyclization, and amination/aldol condensation cascades.[5][6] For instance, a cascade reaction involving C-H bond activation, C-C bond formation, and intramolecular cyclization can be used to synthesize quinolinone derivatives from simple anilines.[5][6]

  • Iridium-Catalyzed Synthesis: An iridium-catalyzed method has been reported for the synthesis of 3,4-disubstituted N-methyl-2-quinolones using N-methylarylcarbamoyl chlorides and internal alkynes.[5]

  • Metal-Free Annulation: Metal-free approaches, such as the [5 + 1] carbonylative annulation of 2-alkenylanilines with dioxazolones, provide a direct route to the quinolinone core.[6]

The general workflow for many ring-forming syntheses can be visualized as a multi-stage process.

General Workflow for Quinolone Ring Synthesis cluster_start Starting Materials cluster_reaction Key Transformation cluster_end Product Stage Aniline Substituted Aniline Coupling Metal-Catalyzed C-C or C-N Coupling Aniline->Coupling Alkyne Alkyne / Acrylate Alkyne->Coupling Cyclization Intramolecular Annulation/Cyclization Coupling->Cyclization Intermediate Product Substituted 2-Quinolone Cyclization->Product

Generalized workflow for metal-catalyzed 2-quinolone synthesis.
**3.2 Functionalization of Quinolone Systems

An alternative approach involves modifying a pre-existing, highly functionalized quinolone. A notable example is the synthesis of unnatural this compound derivatives from 1-methyl-3,6,8-trinitro-2-quinolone (TNQ).[7][8] In this method, nucleophilic addition of enamines or ketones occurs at the 4-position, followed by elimination to introduce various acylmethyl groups.[7][8]

**4.0 Experimental Protocols

A detailed, step-by-step protocol for the synthesis of a key precursor, 4-Hydroxy-1-methyl-2-quinolone, is provided below as a representative example of quinolone synthesis.[9] This intermediate is widely used in the synthesis of more complex derivatives.[10][11]

Synthesis of 4-Hydroxy-1-methyl-2-quinolone from N-Methylanthranilic Acid

This two-step procedure involves the formation of an intermediate followed by cyclization.

Step 1: Intermediate Formation

  • Reactants: Dissolve N-methylanthranilic acid (500 mg, 3.3 mmol) in a 1:1 (v/v) mixture of acetic anhydride and acetic acid (8 mL).[9]

  • Reaction: Reflux the reaction solution for 3 hours.[9]

  • Work-up: Quench the reaction by the slow addition of ice water (10 mL).[9]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).[9]

  • Washing: Combine the organic layers and wash once with saturated brine (20 mL).[9]

  • Isolation: Evaporate the solvent under reduced pressure to obtain the resulting solid intermediate.[9]

Step 2: Cyclization and Purification

  • Cyclization: Dissolve the solid from Step 1 in ethanol containing a catalytic amount of sodium hydroxide (0.1 eq). Stir for 10 minutes.[9]

  • Solvent Removal: Evaporate the ethanol to dryness under reduced pressure.[9]

  • Purification: Purify the resulting crude product by column chromatography to yield the final product, 4-Hydroxy-1-methyl-1H-quinolin-2-one.[9]

Yield Data: A reported synthesis following a similar procedure obtained the final product with a 64% yield (597 mg).[9]

**5.0 Conclusion

This compound is a foundational structure in the development of pharmacologically active agents. Its synthesis is well-established through a variety of robust methods, including classical ring-forming reactions and modern metal-catalyzed cross-coupling and C-H activation strategies. The availability of detailed spectroscopic data and established experimental protocols for key derivatives facilitates further research and development in this area. This guide provides the core technical information required by professionals to engage with the chemistry of this important heterocyclic compound.

References

Unveiling Nature's Blueprint: A Technical Guide to the Natural Sources of 1-Methyl-2-quinolone Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-quinolone alkaloids represent a class of heterocyclic nitrogen-containing compounds that have garnered significant interest within the scientific community. Their diverse pharmacological activities, ranging from antimicrobial to cytotoxic, position them as promising scaffolds for drug discovery and development. This technical guide provides an in-depth exploration of the natural origins of these alkaloids, detailing their sources, quantitative yields, and the experimental methodologies for their isolation and characterization. Furthermore, this guide elucidates a key biosynthetic pathway and presents standardized experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and medicinal chemistry.

Natural Sources of this compound Alkaloids

This compound alkaloids are predominantly found in two major natural kingdoms: Plantae and Bacteria.

Plant Sources: The vast majority of plant-derived this compound alkaloids have been isolated from species belonging to the Rutaceae family, commonly known as the rue or citrus family. Genera within this family that are notable for producing these compounds include:

  • Tetradium (previously Evodia): The fruits of Tetradium ruticarpum (formerly Evodia rutaecarpa) are a particularly rich source of a variety of 1-methyl-2-alkyl-4(1H)-quinolones.[1][2]

  • Orixa : The leaves and stems of Orixa japonica have yielded several quinolone alkaloids, including those with a this compound core.[3][4]

  • Ruta : Ruta graveolens (common rue) is another member of the Rutaceae family from which quinolone alkaloids have been isolated.[5][6][7]

  • Glycosmis : Glycosmis pentaphylla has been a source of various alkaloids, including those with a quinolone structure.

  • Ravenia : Ravenia spectabilis has been shown to produce a new 2-quinolone alkaloid.[8]

Microbial Sources: Certain bacteria have also been identified as producers of quinolone alkaloids, although the 1-methylated forms are less common than other related structures. The primary microbial sources include:

  • Pseudomonas : Pseudomonas aeruginosa is a well-studied bacterium known to produce a wide array of 2-alkyl-4(1H)-quinolones, which play a role in quorum sensing.[9][10][11] While not always N-methylated, their biosynthetic pathways provide a valuable model for understanding the formation of the quinolone core.

  • Burkholderia : Some species of Burkholderia are also known to produce 2-alkyl-4-quinolones.[12]

Animal sources of this compound alkaloids are not well-documented in the current scientific literature.

Quantitative Data on this compound Alkaloids from Natural Sources

The yield of this compound alkaloids from natural sources can vary significantly depending on the species, the part of the organism used, geographical location, and the extraction method employed. The following table summarizes available quantitative data to facilitate comparison.

Alkaloid NameNatural SourcePlant/Microbe PartExtraction MethodYieldReference
1-methyl-2-nonyl-4(1H)-quinolinoneEvodia rutaecarpaFruitsn-hexane extraction-[2]
1-methyl-2-(6Z)-6-undecenyl-4(1H)-quinolinoneEvodia rutaecarpaFruitsn-hexane extraction-[2]
1-methyl-2-(4Z,7Z)-4,7-tridecadienyl-4(1H)-quinolinoneEvodia rutaecarpaFruitsn-hexane extraction-[2]
EvocarpineEvodia rutaecarpaFruitsn-hexane extraction-[2]
1-methyl-2-(6Z,9Z)-6,9-pentadecadienyl-4(1H)-quinolinoneEvodia rutaecarpaFruitsn-hexane extraction-[2]
Orixalone AOrixa japonicaStems--[3]
Orixalone BOrixa japonicaStems--[3]
Orixalone COrixa japonicaStems--[3]
Orixalone DOrixa japonicaStems--[3]
1-methyl-2-[6'-(3'',4''-methylenedioxyphenyl)hexyl]-4-quinoloneRuta graveolensLeavesEthyl acetate extraction-[13]
2-Heptyl-4-quinolonePseudomonas aeruginosaCulture--[10]
2-Nonyl-4-quinolonePseudomonas aeruginosaCulture--[10]
2-Undecyl-4-quinolonePseudomonas aeruginosaCulture--[10]
2-Undecen-1′-yl-4-quinolonePseudomonas aeruginosaCulture--[10]

Note: Quantitative yield data for many specific this compound alkaloids is not always reported in the literature, with many studies focusing on structural elucidation and bioactivity.

Experimental Protocols

Protocol 1: Extraction and Isolation of Quinolone Alkaloids from Ruta graveolens Leaves

This protocol is adapted from methodologies described for the isolation of alkaloids from Ruta graveolens.[5][6][7]

1. Plant Material Preparation:

  • Collect fresh leaves of Ruta graveolens.
  • Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until they are brittle.
  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered leaves in 95% ethanol at room temperature for 72 hours, with occasional shaking.
  • Filter the extract through Whatman No. 1 filter paper.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude ethanolic extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude ethanolic extract in a mixture of methanol and water (1:3, v/v).
  • Perform sequential liquid-liquid partitioning with n-hexane, followed by dichloromethane.
  • Separate the layers using a separatory funnel and collect the dichloromethane fraction, which will contain the alkaloids.
  • Evaporate the dichloromethane fraction to dryness.

4. Chromatographic Separation:

  • Subject the dried dichloromethane fraction to column chromatography on silica gel (70-230 mesh).
  • Elute the column with a gradient of n-hexane, dichloromethane, and methanol of increasing polarity.
  • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualizing under UV light (254 nm and 365 nm) and with Dragendorff's reagent.
  • Pool fractions containing similar compounds and concentrate them.

5. Purification:

  • Subject the semi-purified fractions to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of acetonitrile and water.

6. Structure Elucidation:

  • Characterize the purified compounds using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Alkaloids

This protocol provides a general framework for the quantitative analysis of this compound alkaloids in plant extracts.[14][15][16][17]

1. Standard Preparation:

  • Accurately weigh a known amount of the purified this compound alkaloid standard.
  • Dissolve the standard in HPLC-grade methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
  • Prepare a series of working standard solutions of different concentrations by diluting the stock solution with the mobile phase.

2. Sample Preparation:

  • Accurately weigh a known amount of the dried plant extract.
  • Dissolve the extract in a known volume of HPLC-grade methanol.
  • Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid. The gradient can be optimized as follows: 0-20 min, 10-90% A; 20-25 min, 90% A; 25-30 min, 90-10% A.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10-20 µL.
  • Detection Wavelength: Determined by the UV maximum of the specific alkaloid (typically between 230-350 nm).
  • Column Temperature: 25-30°C.

4. Calibration and Quantification:

  • Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.
  • Inject the sample solution and record the peak area of the target alkaloid.
  • Calculate the concentration of the alkaloid in the sample using the regression equation from the calibration curve.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of 2-Alkyl-4(1H)-quinolones in Pseudomonas aeruginosa

The biosynthesis of 2-alkyl-4(1H)-quinolones (AQs) in Pseudomonas aeruginosa is a well-studied pathway that serves as an excellent model for understanding the formation of the quinolone core. The pathway begins with anthranilic acid, a derivative of the shikimate pathway. While this pathway describes the formation of 2-alkyl-4(1H)-quinolones, the N-methylation to form 1-methyl-2-quinolones would be a subsequent enzymatic step, likely involving an N-methyltransferase.

Biosynthetic_Pathway Chorismate Chorismate Anthranilate Anthranilic Acid Chorismate->Anthranilate phnAB PqsA PqsA (Anthranilate-CoA ligase) Anthranilate->PqsA Anthraniloyl_CoA Anthraniloyl-CoA PqsA->Anthraniloyl_CoA PqsBC PqsB, PqsC (β-ketoacyl-ACP synthase) Anthraniloyl_CoA->PqsBC Malonyl_CoA Malonyl-CoA PqsD PqsD (FabH-like ketoacyl synthase) Malonyl_CoA->PqsD PqsD->PqsBC Beta_keto_fatty_acid β-Keto fatty acid-ACP Beta_keto_fatty_acid->PqsD Intermediate Intermediate PqsBC->Intermediate HHQ 2-Heptyl-4(1H)-quinolone (HHQ) Intermediate->HHQ pqsE PqsH PqsH (Monooxygenase) HHQ->PqsH N_Methyltransferase N-Methyltransferase (Hypothetical) HHQ->N_Methyltransferase PQS Pseudomonas Quinolone Signal (PQS) PqsH->PQS Methyl_HHQ 1-Methyl-2-heptyl-4(1H)-quinolone N_Methyltransferase->Methyl_HHQ SAH S-Adenosyl homocysteine (SAH) N_Methyltransferase->SAH SAM S-Adenosyl methionine (SAM) SAM->N_Methyltransferase

Caption: Biosynthesis of 2-Alkyl-4(1H)-quinolones in P. aeruginosa.

Experimental Workflow for Isolation of Alkaloids from Plant Material

The following diagram illustrates a typical workflow for the isolation and characterization of alkaloids from a plant source.

Experimental_Workflow_Plant Start Plant Material (e.g., Dried Leaves) Extraction Extraction (e.g., Maceration with Ethanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., Hexane, Dichloromethane) Crude_Extract->Partitioning Fractions Organic Fractions Partitioning->Fractions Column_Chrom Column Chromatography (Silica Gel) Fractions->Column_Chrom Semi_Pure Semi-Pure Fractions Column_Chrom->Semi_Pure Purification Purification (e.g., Preparative HPLC) Semi_Pure->Purification Pure_Compound Pure Alkaloid Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioactivity Bioactivity Screening Pure_Compound->Bioactivity

Caption: General workflow for plant-derived alkaloid isolation.

Experimental Workflow for Isolation of Natural Products from Microbial Culture

This diagram outlines the general procedure for isolating bioactive compounds from a microbial fermentation broth.

Experimental_Workflow_Microbe Start Microbial Culture (e.g., Pseudomonas sp.) Fermentation Fermentation Start->Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Cell_Pellet Cell Pellet Centrifugation->Cell_Pellet Extraction_Supernatant Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction_Supernatant Extraction_Pellet Cell Lysis & Extraction Cell_Pellet->Extraction_Pellet Crude_Extract Crude Extract Extraction_Supernatant->Crude_Extract Extraction_Pellet->Crude_Extract Chromatography Chromatographic Separation (e.g., HPLC) Crude_Extract->Chromatography Pure_Compound Pure Compound Chromatography->Pure_Compound Analysis Structural Analysis (NMR, MS) Pure_Compound->Analysis Bioassay Bioactivity Testing Pure_Compound->Bioassay

Caption: Workflow for microbial natural product isolation.

Conclusion

This compound alkaloids are valuable natural products with significant potential in drug development. Their primary natural sources are concentrated in the Rutaceae plant family and certain bacterial genera. This technical guide has provided a comprehensive overview of these sources, along with quantitative data and detailed experimental protocols for their extraction, isolation, and quantification. The elucidation of biosynthetic pathways, such as the one presented for Pseudomonas aeruginosa, offers insights into the formation of these complex molecules and opens avenues for synthetic biology approaches to their production. The standardized workflows presented herein provide a roadmap for the systematic investigation of these and other natural products. It is anticipated that this guide will serve as a valuable resource for researchers dedicated to harnessing the chemical diversity of nature for the advancement of science and medicine.

References

The Discovery and Isolation of 1-Methyl-2-quinolone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyl-2-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. These derivatives have garnered significant interest for their potential as therapeutic agents, particularly in oncology and infectious diseases. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound derivatives. It details experimental protocols for their synthesis and purification, presents quantitative data on their biological activities, and visualizes key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the exploration and development of this important class of compounds.

Introduction

This compound, also known as N-methyl-2-quinolone, is a heterocyclic aromatic compound that serves as a fundamental building block for a diverse range of alkaloids and synthetic molecules.[1] Naturally occurring this compound derivatives are predominantly found in plants of the Rutaceae family, such as in the genera Evodia and Tetradium.[2][3] The synthetic versatility of the quinolone ring has led to the development of a vast library of "unnatural" derivatives with tailored pharmacological properties.[1][4]

The biological significance of these compounds is vast, with reported activities including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[5][6][7] Their mechanisms of action are often multifaceted, involving the modulation of key cellular processes and signaling pathways, such as the Hedgehog signaling pathway and the inhibition of topoisomerase enzymes.[8][9] This guide will delve into the technical aspects of discovering and isolating these promising derivatives.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through various strategies, including multi-component reactions and functionalization of a pre-existing quinolone scaffold.

Ugi-Knoevenagel Three- and Four-Component Reactions

A powerful one-pot method for synthesizing polysubstituted quinolin-2(1H)-ones involves a sequential Ugi and Knoevenagel condensation. This approach offers high efficiency and atom economy.

Experimental Protocol: Ugi/Knoevenagel One-Pot Synthesis [1]

  • Ugi Reaction: In a round-bottom flask, dissolve 2-acylaniline (1.0 mmol) and an appropriate aldehyde (1.0 mmol) in methanol (5 mL).

  • To this solution, add an isocyanide (1.0 mmol) and (carboxymethyl)(dimethyl)sulfonium bromide (1.0 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Cyclization: Upon completion of the Ugi reaction, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol) to the reaction mixture.

  • Heat the mixture to reflux for 6-12 hours.

  • Work-up and Purification: After cooling, remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to obtain the desired polysubstituted quinolin-2(1H)-one.

Synthesis of 4-Acylmethyl-1-methyl-6,8-dinitro-2-quinolones

The functionalization of a pre-existing activated quinolone core is another common strategy. For instance, 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) can be used as a starting material to introduce various side chains.[10]

Experimental Protocol: Synthesis from TNQ [10]

  • Reaction Setup: In a suitable flask, treat 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) with an enamine or a ketone in the presence of triethylamine.

  • Reaction Conditions: Allow the nucleophilic addition to occur at the 4-position.

  • Hydrolysis and Elimination: Subsequent hydrolysis of the enamine moiety followed by the elimination of nitrous acid yields the 4-acylmethyl-1-methyl-6,8-dinitro-2-quinolones.

  • Purification: Purify the product using standard chromatographic techniques.

Isolation from Natural Sources

Several this compound alkaloids have been isolated from plant sources. High-speed counter-current chromatography (HSCCC) has proven to be an effective technique for their separation and purification.

Experimental Protocol: Isolation of Quinolone Alkaloids from Tetradium ruticarpum using HSCCC [2]

  • Extraction: Extract the dried and powdered fruits of Tetradium ruticarpum with a suitable solvent (e.g., methanol or ethanol) to obtain a crude extract.

  • Pre-purification: Subject the crude extract to preliminary fractionation using techniques like column chromatography to enrich the quinolone alkaloid fraction.

  • HSCCC Separation:

    • Apparatus: Utilize a preparative high-speed counter-current chromatograph.

    • Solvent System: Prepare a two-phase solvent system composed of hexane-ethyl acetate-methanol-water (5:2:5:3, v/v/v/v).

    • Procedure:

      • Fill the multilayer column entirely with the upper phase as the stationary phase.

      • Pump the lower phase as the mobile phase at a flow rate of 4 mL/min while rotating the apparatus at 815 rpm.

      • After establishing hydrodynamic equilibrium, inject the enriched quinolone alkaloid sample.

      • Collect fractions based on the elution profile monitored by a UV detector at 239 nm.

  • Purification and Identification: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine their purity. Characterize the pure compounds using spectroscopic methods such as NMR and mass spectrometry.

Purification Techniques

Column Chromatography

Silica gel column chromatography is a standard method for the purification of quinolone alkaloids. The choice of the mobile phase is crucial for achieving good separation.[11][12]

General Protocol for Silica Gel Column Chromatography [11]

  • Stationary Phase: Use silica gel (e.g., 200-300 mesh) as the stationary phase.

  • Column Packing: Pack the column with a slurry of silica gel in a non-polar solvent.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, then methanol). A common gradient elution might involve mixtures of chloroform and methanol.[11]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure compound and evaporate the solvent.

Preparative High-Performance Liquid Chromatography (HPLC)

For high-purity isolation, preparative reversed-phase HPLC (RP-HPLC) is often employed.

General Protocol for Preparative RP-HPLC

  • Column: Use a preparative C18 reversed-phase column.

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[13]

  • Sample Preparation: Dissolve the sample in a suitable solvent, preferably the initial mobile phase composition.

  • Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the peak of the target compound.

  • Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain the purified compound.

Data Presentation

Table 1: Synthesis Yields of Selected this compound Derivatives
CompoundStarting MaterialsReaction TypeYield (%)Reference
4-Hydroxy-1-methyl-2-quinoloneN-methylaminobenzoic acid, acetic anhydride, acetic acidCyclization64[9]
1-Benzyl-4-hydroxy-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dioneβ-enaminone, diethyl malonateMicrowave-assisted cyclization69[1]
4-Hydroxy-1-(4-nitrophenyl)-7,8-dihydroquinoline-2,5(1H,6H)-dioneβ-enaminone, diethyl malonateMicrowave-assisted cyclization51[1]
4-Carbomethoxy-2-quinolones2-Iodoanilines, dimethyl maleateHeck reaction/Cyclization30-72[14]
Table 2: Isolation of this compound Alkaloids from Tetradium ruticarpum[2]
CompoundAmount Isolated (mg) from 1.1 g crude alkaloids
1-methyl-2-((6Z,9Z)-pentadecadienyl)-4(1H)-quinolone8.4
Dihydroevocarpine (1-methyl-2-tridecyl-4(1H)-quinolone)27.0
1-methyl-2-pentadecyl-4(1H)-quinolone18.8
1-methyl-2-undecylquinolin-4(1H)-one13.7
(Z)-1-methyl-2-(tridec-5-en-1-yl) quinolin-4(1H)-one14.0
1-methyl-2-nonylquinolin-4(1H)-one15.1
Table 3: Anticancer Activity of Selected Quinolone Derivatives (IC50 Values)
CompoundCancer Cell LineIC50 (µM)Reference
2-(3-cyano-2-oxo-4-phenylquinolin-1(2H)-yl)-2-(1-methyl-1H-indol-3-yl)-N-(pentan-2-yl)acetamideShh-LIGHT2 (Hedgehog pathway)11.6[15]
2-(3-cyano-2-oxo-4-phenylquinolin-1(2H)-yl)-2-(5-methyl-1H-indol-3-yl)-N-(pentan-2-yl)acetamideShh-LIGHT2 (Hedgehog pathway)2.9[15]
Ethyl (2-(3-cyano-2-oxo-4-phenylquinolin-1(2H)-yl)-2-(5-methyl-1H-indol-3-yl)acetyl)glycinateShh-LIGHT2 (Hedgehog pathway)3.1[15]
3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-oneMCF-7 (Breast Cancer)Not specified, but showed max inhibitory activity[16]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast Cancer)Not specified, but showed 82.9% reduction in growth[16]
Table 4: Spectroscopic Data for a Representative this compound Derivative

Compound: 1-Methyl-2-undecyl-4(1H)-quinolone

Spectroscopic DataValuesReference
¹H NMR (CDCl₃, 500 MHz) δ (ppm)7.37-7.29 (m, 5H), 7.24-7.03 (m, 9H), 6.56 (s, 1H), 5.10 (s, 2H), 5.04 (s, 4H), 4.87 (s, 2H), 4.61-4.65 (m, 4H), 2.92 (br, 1H), 2.10 (s, 3H)[9]
¹³C NMR (CDCl₃, 125 MHz) δ (ppm)168.38, 157.50, 154.73, 142.65, 141.09, 136.92, 136.65, 136.58, 136.53, 135.69, 128.68, 128.61, 127.98, 127.16, 126.96, 126.45, 122.87, 121.45, 119.56, 115.49, 99.55, 77.07, 64.71, 53.41, 51.97, 23.29[9]
Mass Spectrum (ESI-MS) m/z[M+H]⁺, [M+H-H₂O]⁺, [M+H-CO]⁺, [M+H-H₂O-CO]⁺[17]

Signaling Pathways and Mechanisms of Action

Inhibition of the Hedgehog Signaling Pathway

Certain quinolone-2(1H)-ones have been identified as inhibitors of the Hedgehog signaling pathway (HSP), which is aberrantly activated in several cancers. These compounds act by down-regulating the expression of the Gli family of transcription factors.[6][15]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI (Inactive) GLI (Inactive) SUFU->GLI (Inactive) Sequesters GLI (Active) GLI (Active) GLI (Inactive)->GLI (Active) Target Gene Expression Target Gene Expression GLI (Active)->Target Gene Expression Promotes Quinolone Derivative Quinolone Derivative Quinolone Derivative->GLI (Active) Reduces Expression

Caption: Inhibition of the Hedgehog signaling pathway by quinolone derivatives.

Inhibition of Topoisomerase II

Fluoroquinolone derivatives exert their antibacterial and some of their anticancer effects by targeting type II topoisomerases, such as DNA gyrase and topoisomerase IV. They stabilize the covalent complex between the enzyme and the cleaved DNA, leading to double-strand breaks and ultimately cell death.[5][9][15]

Topoisomerase_II_Inhibition Topoisomerase II Topoisomerase II Cleaved DNA Cleaved DNA Topoisomerase II->Cleaved DNA Cleaves DNA Ternary Complex Ternary Complex Topoisomerase II->Ternary Complex DNA DNA Cleaved DNA->DNA Re-ligates Cleaved DNA->Ternary Complex Fluoroquinolone Fluoroquinolone Fluoroquinolone->Ternary Complex DNA Double-Strand Break DNA Double-Strand Break Ternary Complex->DNA Double-Strand Break Stabilizes Cell Death Cell Death DNA Double-Strand Break->Cell Death

Caption: Mechanism of Topoisomerase II inhibition by fluoroquinolones.

Experimental Workflows

Workflow for Isolation and Purification from Natural Sources

Isolation_Workflow A Plant Material (e.g., Fruits of T. ruticarpum) B Grinding and Extraction (e.g., with Methanol) A->B C Crude Extract B->C D Preliminary Fractionation (e.g., Column Chromatography) C->D E Enriched Quinolone Alkaloid Fraction D->E F High-Speed Counter-Current Chromatography (HSCCC) E->F G Collected Fractions F->G H Purity Analysis (HPLC) G->H I Pure this compound Derivatives H->I J Structural Characterization (NMR, MS) I->J

Caption: General workflow for the isolation of this compound derivatives.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. The synthetic and isolation methodologies outlined in this guide provide a robust framework for researchers to access and explore this chemical space. The diverse biological activities, coupled with an increasing understanding of their mechanisms of action, underscore the therapeutic potential of these derivatives. Further research into structure-activity relationships and the development of more efficient and greener synthetic and purification protocols will undoubtedly pave the way for the next generation of this compound-based drugs.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-quinolone, a heterocyclic aromatic organic compound, is a derivative of 2-quinolone, a core structure found in numerous natural products and pharmacologically active molecules.[1] Its chemical framework is a subject of interest in medicinal chemistry due to the diverse biological activities exhibited by quinolone derivatives, ranging from antibacterial to anticancer and anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for their determination and characterization.

Core Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its handling, formulation, and application in research and development.

PropertyValueReference
Molecular Formula C₁₀H₉NO[4][5]
Molecular Weight 159.18 g/mol [4][5]
Melting Point 74 °C[6]
Boiling Point 325 °C[6]
Solubility in Water 14300 mg/L (at 25 °C)[6]
logP (Octanol-Water Partition Coefficient) 1.45[6]
pKa Data not explicitly available

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following table summarizes key spectral data.

Spectroscopic TechniqueKey Data and ObservationsReference
¹H NMR Spectra available, showing characteristic peaks for the methyl and aromatic protons.[6][7]
¹³C NMR Spectra available, confirming the carbon skeleton of the molecule.[6]
Infrared (IR) Spectroscopy FTIR spectra available, showing characteristic absorption bands for the carbonyl and aromatic C-H bonds.[6]
Mass Spectrometry (MS) GC-MS data available, with a top peak at m/z 159, corresponding to the molecular ion.[6][8]
UV-Vis Spectroscopy UV-Vis spectral data can be obtained to identify chromophores within the molecule.[9]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

While various methods exist for the synthesis of quinolone derivatives, a common approach involves the alkylation of the parent 2-quinolone. The following is a generalized protocol.

Materials:

  • 2-quinolone

  • Methylating agent (e.g., iodomethane, dimethyl sulfate)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), acetone)

  • Deionized water

  • Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-quinolone in the appropriate anhydrous solvent.

  • Add the base portion-wise to the solution at a controlled temperature (e.g., 0 °C).

  • Stir the mixture for a designated period to allow for the formation of the corresponding anion.

  • Slowly add the methylating agent to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous mixture with an organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by a suitable method such as column chromatography or recrystallization.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization start Start: 2-Quinolone & Reagents reaction Reaction: - Dissolve 2-quinolone - Add base - Add methylating agent start->reaction monitoring Monitor Reaction (TLC) reaction->monitoring monitoring->reaction No completion Reaction Complete monitoring->completion Yes quench Quench Reaction (add water) completion->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying evaporation Evaporate Solvent drying->evaporation crude_product Crude Product evaporation->crude_product purify Purification: - Column Chromatography - Recrystallization crude_product->purify pure_product Pure this compound purify->pure_product analysis Analysis: - NMR - IR - Mass Spec pure_product->analysis final_product Characterized Product analysis->final_product

A generalized workflow for the synthesis and purification of this compound.
Melting Point Determination

The melting point is a critical physical property for identifying and assessing the purity of a solid compound.

Materials:

  • This compound sample

  • Capillary tubes

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube by tapping the open end of the tube into the sample and then tapping the sealed end on a hard surface to compact the solid. The packed sample height should be 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (74 °C).

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has completely melted (the end of the melting range).

  • For a pure compound, the melting range should be narrow (typically 0.5-2 °C). A broad melting range may indicate the presence of impurities.[10]

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it in a constant temperature bath on an orbital shaker or with a magnetic stirrer.

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Quantify the concentration of this compound in the filtrate using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy at the λmax of the compound or HPLC).

  • The determined concentration represents the equilibrium solubility of this compound in the tested solvent at that specific temperature.

Biological Activity and Signaling Pathways

The broader class of quinolones is well-known for its antibacterial activity, which is primarily achieved through the inhibition of bacterial DNA gyrase and topoisomerase IV.[11][12][13] These enzymes are essential for DNA replication, transcription, and repair in bacteria. By targeting these enzymes, quinolones induce the fragmentation of the bacterial chromosome, leading to cell death.[13]

While specific signaling pathway involvement for this compound is not extensively documented in publicly available literature, some studies on related quinolone-2(1H)-ones have shown them to be inhibitors of the Hedgehog Signaling Pathway (HSP). The Hedgehog pathway is a crucial signaling cascade in embryonic development and has been implicated in the formation and progression of certain cancers in adults. Inhibition of this pathway is a promising strategy for cancer therapy.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

G cluster_quinolone Quinolone Antibacterial Action cluster_dna DNA Processes cluster_outcome Cellular Outcome quinolone Quinolone (e.g., this compound derivative) dna_gyrase Bacterial DNA Gyrase quinolone->dna_gyrase Inhibits topo_iv Bacterial Topoisomerase IV quinolone->topo_iv Inhibits replication DNA Replication dna_gyrase->replication transcription Transcription dna_gyrase->transcription fragmentation Chromosome Fragmentation dna_gyrase->fragmentation Inhibition leads to repair DNA Repair topo_iv->repair topo_iv->fragmentation Inhibition leads to death Bacterial Cell Death fragmentation->death

General mechanism of action for quinolone antibacterial agents.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The tabulated data and detailed experimental protocols offer a practical resource for researchers engaged in the synthesis, characterization, and application of this compound. While the specific biological signaling pathways of this compound remain an area for further investigation, its structural relationship to a class of compounds with known potent bioactivities underscores its potential as a scaffold for the development of new therapeutic agents.

References

Spectroscopic Profile of 1-Methyl-2-quinolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-2-quinolone (also known as N-Methylcarbostyril), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.68d1HH-4
7.56ddd1HH-7
7.43d1HH-5
7.21ddd1HH-6
7.13d1HH-8
6.64d1HH-3
3.67s3HN-CH₃

Solvent: CDCl₃. Instrument: Varian A-60D or equivalent.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
162.3C=O (C-2)
140.8C-8a
139.1C-4
130.4C-7
128.1C-5
122.0C-6
121.6C-3
115.5C-4a
114.1C-8
29.4N-CH₃

Solvent: CDCl₃. Source of Sample: Aldrich Chemical Company, Inc., Milwaukee, Wisconsin.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)BondFunctional Group
3050-3000C-H stretchAromatic
2950-2850C-H stretchAlkane (CH₃)
1660-1640C=O stretchAmide (Lactam)
1600-1450C=C stretchAromatic

Technique: Capillary Cell: Melt.[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
159[M]⁺ (Molecular Ion)
130[M-CO-H]⁺
131[M-CO]⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above. These may be adapted based on the specific instrumentation available.

NMR Spectroscopy

2.1.1. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Use a high-purity deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube.

2.1.2. ¹H NMR Data Acquisition

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans (NS): 16 to 64 scans.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 0-12 ppm.

  • Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

2.1.3. ¹³C NMR Data Acquisition

  • Instrument: A 75 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2-5 seconds.

  • Spectral Width (SW): 0-200 ppm.

  • Referencing: Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2.1.4. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to achieve a flat baseline.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

FT-IR Spectroscopy

2.2.1. Sample Preparation (Thin Solid Film Method)

  • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.

  • Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

2.2.2. Data Acquisition

  • Background Scan: Place the clean, empty salt plate (or the plate with the pure solvent film if a solution is used) in the spectrometer and run a background scan. This will be subtracted from the sample spectrum to remove atmospheric and solvent absorptions.

  • Sample Scan: Place the salt plate with the sample film in the spectrometer and acquire the infrared spectrum.

  • Data Collection: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry

2.3.1. Sample Preparation for GC-MS

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.

  • If necessary, filter the solution to remove any particulate matter.

  • Transfer the solution to an autosampler vial.

2.3.2. Data Acquisition (Electron Ionization - EI)

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph.

  • Chromatographic Separation: The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5). The oven temperature program is designed to ensure good separation of the analyte from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam (typically 70 eV) to generate a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Workflow and Synthesis

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation & Data Correlation NMR->Structure IR->Structure MS->Structure

Caption: A generalized workflow for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This compound can be synthesized from quinoline. The process involves the methylation of the nitrogen atom in the quinoline ring, followed by oxidation.

Synthesis_Workflow Quinoline Quinoline Methylation Methylation (e.g., Dimethyl Sulfate) Quinoline->Methylation Intermediate N-Methylquinolinium salt Methylation->Intermediate Oxidation Oxidation (e.g., K₃[Fe(CN)₆]) Intermediate->Oxidation Product This compound Oxidation->Product

Caption: Reaction scheme for the synthesis of this compound from quinoline.

References

A Technical Guide to the Biological Activities of Naturally Occurring 1-Methyl-2-quinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naturally occurring 1-methyl-2-quinolone derivatives, fundamental structures within the quinoline alkaloids, are predominantly isolated from plants of the Rutaceae family.[1] These compounds have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of these molecules. It summarizes key quantitative data, details common experimental protocols for activity assessment, and visualizes the underlying molecular mechanisms and workflows. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate further investigation and therapeutic application of this promising class of natural products.

Anticancer Activity

A significant body of research has highlighted the potential of quinolone derivatives as anticancer agents.[2][3][4][5][6] Their cytotoxic effects are often attributed to the inhibition of essential cellular machinery, such as topoisomerase enzymes, and the modulation of key signaling pathways.[2][5]

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound analogs and related derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of potency, is summarized below.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference Compound
Ciprofloxacin Derivative 4bT-24 (Bladder)1.69Doxorubicin, Cisplatin
Ciprofloxacin Derivative 4cPC-3 (Prostate)2.15Doxorubicin, Cisplatin
Ciprofloxacin Derivative 5aSW480 (Colon)3.36Doxorubicin, Cisplatin
1-Amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one Derivative (5a)HCT-116 (Colon)1.89Staurosporine
Quinolone-2-(1H)-one (Compound 23)Shh-LIGHT2 (Hedgehog Pathway Reporter)2.9N/A
Quinolone-2-(1H)-one (Compound 24)Shh-LIGHT2 (Hedgehog Pathway Reporter)3.1N/A
(E)-3-methyl-2-(2-octenyl)-4-quinoloneHeLa (Cervical)0.59 µg/mLN/A

Table 1: Summary of IC50 values for selected quinolone derivatives against various cancer cell lines. Data compiled from multiple sources.[2][7][8][9]

Mechanisms of Anticancer Action

1.2.1. Topoisomerase II Inhibition A primary mechanism for the anticancer activity of many quinolone-based compounds is the inhibition of human type II topoisomerases (Topo II).[2][5] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the Topo II-DNA cleavage complex, these compounds introduce double-strand breaks in DNA, which prevents DNA synthesis and ultimately leads to apoptotic cell death.[2][5]

1.2.2. Hedgehog Signaling Pathway (HSP) Inhibition Certain this compound derivatives have been identified as potent inhibitors of the Hedgehog signaling pathway (HSP).[8] This pathway is critical during embryonic development but its aberrant activation in adults is linked to the proliferation of various cancers. These compounds have been shown to down-regulate the expression of Gli, a key transcription factor in the HSP, thereby suppressing the pathway and inhibiting cancer cell growth.[8]

Hedgehog_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli Gli SUFU->Gli Inhibits Gli_A Active Gli Gli->Gli_A Activation Target_Genes Target Gene Expression Gli_A->Target_Genes Promotes Quinolone This compound Derivative Quinolone->Gli_A Inhibits Shh Shh Ligand Shh->PTCH1

Fig. 1: Inhibition of the Hedgehog signaling pathway by this compound derivatives.
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and determining the cytotoxic potential of a compound.[7]

  • Cell Seeding : Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Prepare serial dilutions of the this compound test compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known chemotherapeutic agent (e.g., Doxorubicin) as a positive control.[7]

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement : Gently shake the plate and measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use a dose-response curve to determine the IC50 value.[7]

Fig. 2: General workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Quinolones are renowned for their antimicrobial properties, forming the basis of many synthetic antibiotics.[10][11] Naturally occurring 1-methyl-2-quinolones also exhibit significant activity against a range of pathogens, including bacteria implicated in human diseases.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference Compound
Evocarpine & related compoundsHelicobacter pylori-Not Specified
4-hydroxy-3-iodo-quinol-2-oneMRSA (Hospital Isolate)0.097Vancomycin
Quinolone Derivative 8dStaphylococcus aureus16Not Specified
Quinolone Derivative 8fStaphylococcus aureus32Not Specified
Quinolone Derivative 21Clostridioides difficile0.125 - 1Not Specified
Quinolone Derivative 31Clostridioides difficile0.125 - 1Not Specified

Table 2: Summary of MIC values for selected quinolone derivatives. Data compiled from multiple sources.[10][12][13]

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for quinolones is the inhibition of bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV.[11][14][15]

  • DNA Gyrase : This enzyme introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. It is the primary target in many Gram-negative bacteria.[14][15]

  • Topoisomerase IV : This enzyme is crucial for decatenating replicated chromosomes, allowing for their segregation into daughter cells. It is the main target in many Gram-positive bacteria.[14][15]

By binding to the enzyme-DNA complex, quinolones stabilize a state where the DNA is cleaved, preventing re-ligation and leading to a bactericidal effect.[15]

DnaGyrase_Inhibition cluster_process Bacterial DNA Replication DNA Relaxed DNA Gyrase DNA Gyrase (GyrA/GyrB subunits) DNA->Gyrase Supercoiled Negatively Supercoiled DNA Gyrase->Supercoiled Block Stabilized Gyrase-DNA Cleavage Complex Replication DNA Replication & Transcription Supercoiled->Replication Quinolone This compound Quinolone->Gyrase Binds to Death Inhibition of Replication & Bacterial Cell Death Block->Death

Fig. 3: Mechanism of bacterial DNA gyrase inhibition by 1-methyl-2-quinolones.
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[16]

  • Inoculum Preparation : Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution : In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound compound in MHB. The typical final volume in each well is 100 µL.

  • Inoculation : Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls : Include a positive control well (broth with inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).[16]

Anti-inflammatory Activity

Several quinoline derivatives have been explored as anti-inflammatory agents, targeting various pharmacological pathways involved in inflammation.[17][18][19] Their activity often involves the suppression of pro-inflammatory mediators.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinolones can be mediated through several mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways like NF-κB and MAP-kinases.[17][20] For instance, some derivatives have been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[21][22]

NFkB_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB NFkB_A Active NF-κB NFkB->NFkB_A Translocation NFkB_IkB NF-κB / IκB Complex NFkB_IkB->IKK Target_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_A->Target_Genes Promotes Transcription Quinolone This compound Derivative Quinolone->IKK Inhibits LPS LPS LPS->TLR4

Fig. 4: Putative inhibition of the NF-κB signaling pathway by 1-methyl-2-quinolones.
Experimental Protocol: ELISA for Cytokine Measurement

An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Cell Culture and Stimulation : Seed macrophages (e.g., RAW 264.7) in a 24-well plate. Pre-treat the cells with various concentrations of the this compound derivative for 2 hours.[21]

  • Inflammatory Challenge : Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for an additional 22-24 hours to induce the production of pro-inflammatory cytokines.[21][23]

  • Sample Collection : Collect the cell culture supernatant, which contains the secreted cytokines.

  • ELISA Procedure :

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

    • Block non-specific binding sites.

    • Add the collected cell supernatants and a series of known standards to the wells.

    • Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

    • Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Data Analysis : Stop the reaction with an acid and measure the absorbance using a plate reader. Generate a standard curve from the known standards and use it to calculate the concentration of the cytokine in the cell supernatants.

Conclusion and Future Directions

Naturally occurring 1-methyl-2-quinolones and their derivatives represent a versatile chemical scaffold with potent biological activities, including significant anticancer, antimicrobial, and anti-inflammatory properties. The data presented herein underscore their potential as lead compounds in drug discovery. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive preclinical evaluations to assess their pharmacokinetic profiles and in vivo efficacy. Further elucidation of their molecular targets and signaling pathway interactions will be critical for advancing these promising natural products toward clinical applications.

References

The Versatile Scaffold: A Technical Guide to 1-Methyl-2-quinolone in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-2-quinolone core, a heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of its utility in drug discovery, summarizing key quantitative data, detailing experimental protocols for synthesis and evaluation, and visualizing its interaction with critical signaling pathways. Its versatile nature makes it a compelling starting point for the development of novel therapeutics targeting a range of diseases, from infectious agents to cancer.

Data Presentation: Biological Activities of this compound Derivatives

The this compound scaffold has been extensively modified to generate derivatives with potent biological activities. The following tables summarize the quantitative data for various anticancer, antiviral, and antimicrobial compounds, providing a comparative overview of their efficacy.

Anticancer Activity

Derivatives of this compound have shown significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.

Compound/AnalogCancer Cell LineAssayIC50 (µM)Reference
7-Acetoxy-4-methyl-2H-QuinolinoneMCF-7 (Breast)MTTPotent[1]
1-Amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one Derivative (5a)HCT-116 (Colon)MTT1.89[2]
Hybrid 7-Hydroxy Quinolinone Derivative (Compound 6)MCF-7 (Breast)MTTPotent[1]
Hybrid 7-Hydroxy Quinolinone Derivative (Compound 8)MCF-7 (Breast)MTTPotent[1]
Hybrid 7-Hydroxy Quinolinone Derivative (Compound 3)MCF-7 (Breast)MTTComparable to Cisplatin[1]
3-(4-ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one (3a)MCF-7 (Breast)MTT-[3]
6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7 (Breast)MTT-[3]
6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e)VariousMTTSub-micromolar[4]
Compound 11eCOLO 205 (Colon)MTTNanomolar[4]
N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (8)Caco-2 (Colon)MTT98[5]
N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (8)HCT-116 (Colon)MTT337[5]
N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (16)Caco-2 (Colon)MTT13[5]
N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (16)HCT-116 (Colon)MTT240.2[5]
3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5a)HCT-116 (Colon)MTT1.89[2]
3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5a)HepG2 (Liver)MTT4.05[2]
Cinnamic Acid Bearing 2-Quinolone Hybrid (5b)MCF-7 (Breast)MTT8.48[2]
Antiviral Activity

The this compound scaffold has also been investigated for its potential to inhibit viral replication. The half-maximal effective concentration (EC50) measures the concentration of a drug that gives half of its maximal response.

Compound/AnalogVirusCell LineEC50 (µM)Reference
Isoquinolone Derivative (Compound 1)Influenza A (PR8)MDCK0.2 - 0.6[6]
Isoquinolone Derivative (Compound 1)Influenza A (HK)MDCK0.2 - 0.6[6]
Isoquinolone Derivative (Compound 1)Influenza B (Lee)MDCK0.2 - 0.6[6]
Isoquinolone Derivative (Compound 21)Influenza A/BMDCK9.9 - 18.5[6]
Quinolone Derivative (RYL-687)Ebola Virus-~0.007[5]
Antimicrobial Activity

The antibacterial and antifungal potential of this compound derivatives is highlighted by their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Brominated 4-hydroxy-2-quinolone analog (3j) with nonyl side chainAspergillus flavus1.05[7]
2-Quinolone-L-alaninate-1,2,3-triazole (3a6)Bacillus subtilis39[8]
2-Quinolone-L-alaninate-1,2,3-triazole (3a4)Bacillus subtilis78[8]
2-Quinolone-L-alaninate-1,2,3-triazole (3b4)Bacillus subtilis9.75[8]
2-Quinolone-L-alaninate-1,2,3-triazole (3a3)Escherichia coli39[8]
2-Quinolone-L-alaninate-1,2,3-triazole (3a5)Escherichia coli19.5[8]
2-Quinolone-L-alaninate-1,2,3-triazole (3a6)Escherichia coli9.75[8]
2-Quinolone-L-alaninate-1,2,3-triazole (3a5)Staphylococcus aureus39[8]
2-Quinolone-L-alaninate-1,2,3-triazole (3a5)Pseudomonas aeruginosa78[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for the synthesis of a key this compound intermediate and for a standard biological assay used to evaluate the anticancer activity of its derivatives.

Synthesis of 4-Hydroxy-1-methyl-2-quinolone

This protocol describes a common method for the synthesis of 4-hydroxy-1-methyl-2-quinolone, a versatile intermediate for further derivatization.

Materials:

  • N-methylanthranilic acid

  • Acetic anhydride

  • Acetic acid

  • Ethanol

  • Ethyl acetate

  • Saturated brine solution

  • Ice water

Procedure:

  • Dissolve N-methylanthranilic acid (1 equivalent) in a 1:1 (v/v) mixture of acetic anhydride and acetic acid.

  • Reflux the reaction mixture for 3 hours.

  • Quench the reaction by the slow addition of ice water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with saturated brine solution.

  • Evaporate the solvent under reduced pressure to obtain a solid.

  • Dissolve the resulting solid in ethanol and stir for 10 minutes.

  • Evaporate the ethanol to dryness under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-hydroxy-1-methyl-2-quinolone.[9]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for a few minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable curve-fitting software.[1]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. This section explores two key pathways: the Pseudomonas aeruginosa quorum sensing system and the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival in cancer.

Pseudomonas aeruginosa Quorum Sensing

In the opportunistic pathogen Pseudomonas aeruginosa, the Pseudomonas Quinolone Signal (PQS) system is a crucial component of its quorum-sensing network, which regulates virulence factor production and biofilm formation.[10][11] this compound derivatives can interfere with this system, offering a potential antivirulence strategy.

PQS_Signaling cluster_synthesis PQS Biosynthesis cluster_regulation Gene Regulation pqsA pqsA pqsB pqsB pqsC pqsC pqsD pqsD HHQ HHQ pqsE pqsE pqsH pqsH PQS PQS pqsH->PQS HHQ->pqsH pqsR PqsR (MvfR) PQS->pqsR activates pqsA_promoter pqsA promoter pqsR->pqsA_promoter binds to virulence_genes Virulence Genes pqsR->virulence_genes regulates pqsA_promoter->pqsA induces transcription caption P. aeruginosa Quorum Sensing Pathway

Caption: P. aeruginosa Quorum Sensing Pathway

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development.[12][13] Several this compound derivatives have been identified as inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K S6K mTORC1->S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Cell_Growth Cell Growth & Survival S6K->Cell_Growth fourEBP1->Cell_Growth promotes translation Quinolone This compound Derivatives Quinolone->PI3K Quinolone->Akt Quinolone->mTORC1 caption PI3K/Akt/mTOR Signaling Pathway Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition

Conclusion

The this compound scaffold represents a highly fruitful area of research in drug discovery. Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the identification of potent modulators of various biological targets. The data and protocols presented herein underscore the significant potential of this scaffold in developing next-generation therapeutics for a multitude of diseases. Further exploration of its structure-activity relationships and mechanisms of action will undoubtedly continue to yield novel and effective drug candidates.

References

Methodological & Application

Synthesis of Unnatural 1-Methyl-2-quinolone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unnatural 1-methyl-2-quinolone derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The this compound scaffold is a core structural motif found in numerous biologically active natural products and synthetic molecules. The development of efficient synthetic routes to novel, unnatural derivatives of this scaffold is crucial for exploring their therapeutic potential and for the generation of new chemical entities in drug development pipelines.

This document provides detailed application notes and experimental protocols for three key synthetic strategies for the preparation of unnatural this compound derivatives:

  • Synthesis via Cine-substitution of 1-Methyl-3,6,8-trinitro-2-quinolone (TNQ)

  • Palladium-Catalyzed Synthesis of 4-Aryl-1-methyl-2-quinolones

  • Intramolecular Cyclization of N-Aryl Cinnamides

These methods offer versatile and regioselective approaches to functionalize the this compound core, enabling the synthesis of a diverse library of compounds for biological screening.

Synthesis via Cine-substitution of 1-Methyl-3,6,8-trinitro-2-quinolone (TNQ)

This method provides a regioselective route to 4-acylmethyl-1-methyl-6,8-dinitro-2-quinolones through the reaction of the highly reactive 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) with carbon nucleophiles such as enamines or ketones. The unusual reactivity of TNQ is attributed to the steric strain induced by the nitro group at the 8-position, which facilitates nucleophilic attack at the 4-position, followed by the elimination of the nitro group at the 3-position (a cine-substitution).[1][2]

Signaling Pathway Diagram

G General Reaction Scheme for Cine-Substitution of TNQ TNQ 1-Methyl-3,6,8-trinitro-2-quinolone (TNQ) Intermediate Nucleophilic Adduct TNQ->Intermediate + Nucleophile Nucleophile Enamine or Ketone (R-COCH3) Product 4-Acylmethyl-1-methyl-6,8-dinitro-2-quinolone Intermediate->Product - HNO2 (cine-substitution)

Caption: Reaction of TNQ with a nucleophile to yield the cine-substitution product.

Experimental Protocol: Synthesis of 4-Acylmethyl-1-methyl-6,8-dinitro-2-quinolones

Materials:

  • 1-Methyl-3,6,8-trinitro-2-quinolone (TNQ)

  • Appropriate ketone (e.g., acetone, acetophenone) or enamine

  • Triethylamine (for ketone reactions)

  • Dry solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure using a Ketone:

  • To a solution of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) (1.0 mmol) in dry dichloromethane (20 mL) was added the ketone (5.0 mmol) and triethylamine (1.5 mmol).

  • The reaction mixture was stirred at room temperature for 24 hours.

  • The solvent was removed under reduced pressure.

  • The residue was purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the desired 4-acylmethyl-1-methyl-6,8-dinitro-2-quinolone.[1]

  • The structure of the product was confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Procedure using an Enamine:

  • To a solution of TNQ (1.0 mmol) in dry tetrahydrofuran (20 mL) was added the enamine (1.2 mmol) dropwise at 0 °C.

  • The reaction mixture was stirred at room temperature for 4-6 hours.

  • Upon completion, the reaction was quenched with water, and the product was extracted with ethyl acetate.

  • The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by silica gel column chromatography to yield the final product.[2]

Data Presentation
EntryKetone/EnamineProductYield (%)Reference
1Acetone4-(Propan-2-on-1-yl)-1-methyl-6,8-dinitro-2-quinolone75[1]
2Acetophenone4-(2-Oxo-2-phenylethyl)-1-methyl-6,8-dinitro-2-quinolone82[1]
3Cyclohexanone4-(2-Oxocyclohexyl)-1-methyl-6,8-dinitro-2-quinolone68[2]
41-Morpholinocyclohexene4-(2-Oxocyclohexyl)-1-methyl-6,8-dinitro-2-quinolone85[2]

Palladium-Catalyzed Synthesis of 4-Aryl-1-methyl-2-quinolones

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction and intramolecular C-H amidation, are powerful tools for the synthesis of 4-aryl-1-methyl-2-quinolones. These methods offer a versatile approach to introduce a wide range of aryl substituents at the 4-position of the quinolone ring.

Experimental Workflow Diagram

G Workflow for Palladium-Catalyzed Synthesis Start Starting Materials (e.g., N-methyl-N-(2-halophenyl)acrylamide or N-methyl-N-phenylcinnamamide) Reaction Palladium-Catalyzed Reaction (Heck or C-H Amidation) Start->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Aryl-1-methyl-2-quinolone Purification->Product

Caption: General workflow for the synthesis of 4-aryl-1-methyl-2-quinolones.

Experimental Protocol: Palladium-Catalyzed Intramolecular Heck Reaction

Materials:

  • Substituted N-methyl-N-(2-halophenyl)acrylamide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, Toluene)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a Schlenk flask was added N-methyl-N-(2-halophenyl)acrylamide (1.0 mmol), palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and potassium carbonate (2.0 mmol).

  • The flask was evacuated and backfilled with argon three times.

  • Anhydrous DMF (10 mL) was added, and the reaction mixture was heated to 100-120 °C for 12-24 hours.

  • After cooling to room temperature, the reaction mixture was diluted with water and extracted with ethyl acetate.

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by silica gel column chromatography to afford the desired 4-aryl-1-methyl-2-quinolone.

Data Presentation
EntryAryl HalideAlkeneCatalyst SystemBaseYield (%)Reference
1N-methyl-N-(2-iodophenyl)acrylamide-Pd(OAc)₂/PPh₃K₂CO₃85[3]
2N-methyl-N-(2-bromophenyl)acrylamide-Pd(OAc)₂/dppfCs₂CO₃78[3]
3N-methyl-N-(2-iodophenyl)-3-phenylacrylamide-Pd(OAc)₂/PPh₃K₂CO₃92[4]
4N-methyl-N-(2-iodophenyl)-3-(4-methoxyphenyl)acrylamide-Pd(OAc)₂/PPh₃K₂CO₃88[4]

Intramolecular Cyclization of N-Aryl Cinnamides

This method involves the synthesis of polysubstituted 1-methyl-2-quinolones through the intramolecular cyclization of readily available N-methyl-N-aryl cinnamides, often promoted by a strong acid or a dehydrating agent like triflic anhydride.[5][6] This approach is advantageous for its operational simplicity and the ability to generate diverse substitution patterns on the quinolone ring.

Logical Relationship Diagram

G Logical Steps in N-Aryl Cinnamide Cyclization Substrate N-Methyl-N-Aryl Cinnamide Activation Activation of Carbonyl (e.g., with Triflic Anhydride) Substrate->Activation Cyclization Intramolecular Electrophilic Aromatic Substitution Activation->Cyclization Aromatization Aromatization (e.g., Oxidation) Cyclization->Aromatization Product This compound Derivative Aromatization->Product

Caption: Key steps in the synthesis of 1-methyl-2-quinolones via cyclization.

Experimental Protocol: Triflic Anhydride-Promoted Cyclization

Materials:

  • Substituted N-methyl-N-aryl cinnamide

  • Triflic anhydride (Tf₂O)

  • 2,6-Lutidine or another non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a solution of the N-methyl-N-aryl cinnamide (1.0 mmol) and 2,6-lutidine (1.2 mmol) in anhydrous DCM (10 mL) at -78 °C under an argon atmosphere was added triflic anhydride (1.1 mmol) dropwise.

  • The reaction mixture was allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction was quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The layers were separated, and the aqueous layer was extracted with DCM.

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product was purified by flash column chromatography on silica gel to give the desired this compound derivative.[5]

Data Presentation
EntryN-Aryl Cinnamide Substituent (Aryl Group)Product SubstituentYield (%)Reference
1PhenylUnsubstituted85[5]
24-Methoxyphenyl6-Methoxy91[5]
34-Chlorophenyl6-Chloro78[6]
43-Methylphenyl7-Methyl82[6]

Conclusion

The synthetic methodologies outlined in these application notes provide robust and versatile platforms for the synthesis of a wide array of unnatural this compound derivatives. The choice of a specific protocol will depend on the desired substitution pattern and the availability of starting materials. These detailed protocols and the accompanying data should serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the this compound scaffold. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields. Standard safety precautions should be followed when handling all chemicals and reagents.

References

N-Methylation of 2-Quinolone: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the N-methylation of 2-quinolone, a common structural modification in medicinal chemistry to alter the physicochemical and pharmacological properties of quinolone-based compounds. The protocol outlines a robust and efficient method utilizing methyl iodide as the methylating agent under basic conditions. Additionally, alternative methods such as phase-transfer catalysis are discussed. This guide includes a summary of reaction conditions, a step-by-step experimental procedure, and visual aids to illustrate the reaction pathway and experimental workflow, serving as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

Quinolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. N-methylation of the quinolone nitrogen is a critical synthetic step that can significantly impact a molecule's biological activity, solubility, and metabolic stability. This application note details a standard laboratory procedure for the synthesis of N-methyl-2-quinolone, providing researchers with a reliable method to obtain this key building block for further chemical elaboration.

Chemical Reaction Pathway

The N-methylation of 2-quinolone proceeds via a nucleophilic substitution reaction (SN2). The nitrogen atom of the 2-quinolone ring acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent, typically methyl iodide. The reaction is facilitated by a base, which deprotonates the nitrogen, increasing its nucleophilicity.

reaction_pathway cluster_reactants Reactants cluster_products Products 2-Quinolone N-Methyl-2-quinolone 2-Quinolone->N-Methyl-2-quinolone Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetone) Methyl_Iodide CH3I Methyl_Iodide->N-Methyl-2-quinolone HI HI

Caption: Chemical reaction for the N-methylation of 2-quinolone.

Experimental Protocols

Method 1: N-methylation using Sodium Hydride in DMF

This protocol is adapted from procedures for the methylation of similar heterocyclic systems.[1]

Materials:

  • 2-Quinolone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water (H₂O)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-quinolone (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with chloroform (3 x volume).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford N-methyl-2-quinolone.

Method 2: N-methylation using Potassium Carbonate in Acetone (Phase-Transfer Catalysis Conditions)

This method employs a milder base and can be advantageous for substrates sensitive to strong bases like NaH. The use of a phase-transfer catalyst can enhance the reaction rate.[2]

Materials:

  • 2-Quinolone

  • Potassium carbonate (K₂CO₃), powdered

  • Methyl iodide (CH₃I)

  • Acetone or DMF

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

  • Water (H₂O)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-quinolone (1 equivalent) in acetone or DMF, add powdered potassium carbonate (3 equivalents).[1]

  • If using a phase-transfer catalyst, add tetrabutylammonium bromide (0.1 equivalents).[2]

  • Add methyl iodide (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 1-8 hours, monitoring by TLC.[1]

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in chloroform and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Data Presentation

The following table summarizes typical reaction conditions for the N-methylation of quinolone derivatives, extracted from various literature sources.

EntrySubstrateMethylating AgentBaseSolventTemperature (°C)Time (h)Yield of N-methylated product (%)Reference
1Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylateCH₃INaHDMF60213[1]
2Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylateCH₃INaHDMF80120[1]
3Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylateCH₃IK₂CO₃Acetone6085[1]
4Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylateCH₃IK₂CO₃DMF8041[1]
54-chloro-6-methylquinolin-2(1H)-oneCH₃IK₂CO₃DMFRT--[2]

Note: Yields can vary significantly based on the specific substrate and reaction scale.

Experimental Workflow

The general workflow for the N-methylation of 2-quinolone is depicted below.

experimental_workflow A 1. Reaction Setup - Add 2-quinolone and solvent to flask - Add base under inert atmosphere B 2. Addition of Methylating Agent - Add methyl iodide dropwise A->B C 3. Reaction - Stir at specified temperature - Monitor by TLC B->C D 4. Workup - Quench reaction - Extract with organic solvent - Wash and dry organic layer C->D E 5. Purification - Concentrate crude product - Purify by column chromatography D->E F 6. Characterization - Obtain pure N-methyl-2-quinolone - Characterize by NMR, MS, etc. E->F

Caption: General experimental workflow for N-methylation.

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care in a fume hood under an inert atmosphere.

  • Methyl iodide is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents like DMF and chloroform are hazardous. Avoid inhalation and skin contact.

Conclusion

This application note provides a comprehensive guide for the N-methylation of 2-quinolone, a fundamental transformation in the synthesis of quinolone-based compounds. The detailed protocols and compiled data offer a valuable resource for researchers to efficiently and safely perform this reaction, facilitating the development of novel chemical entities for various applications, including drug discovery.

References

Application Notes and Protocols for 1-Methyl-2-quinolone in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its numerous derivatives, 1-methyl-2-quinolone has emerged as a promising framework for the design of novel anticancer agents. The methylation at the N-1 position can significantly influence the molecule's electronic and steric properties, providing a unique chemical entity for further functionalization. This document provides a comprehensive overview of the application of this compound and its derivatives in anticancer drug design, including their mechanisms of action, quantitative biological data, and detailed experimental protocols for their evaluation.

Mechanisms of Anticancer Action

Derivatives of the this compound scaffold exert their anticancer effects through diverse mechanisms, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis. The primary mechanisms of action for many of these compounds involve the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways.[1]

Quinolone derivatives have been identified as inhibitors of various proteins and enzymes critical for cancer cell growth, such as topoisomerase, microtubules, protein kinases, phosphoinositide 3-kinases (PI3K), and histone deacetylases (HDAC).[2] Some derivatives function as topoisomerase II poisons, stabilizing the "cleavable complex" and leading to toxic DNA fragmentation and subsequent apoptosis.[3]

Data Presentation: Anticancer Activity of Quinolone Derivatives

The in vitro cytotoxic activity of various quinolone derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of several this compound and related quinolone derivatives against a panel of human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
IVg 4-Hydroxy-1-phenyl-2(1H)-quinolone derivativeA549 (Lung)0.0298Imatinib-
IVg 4-Hydroxy-1-phenyl-2(1H)-quinolone derivativeMDA-MB (Breast)0.0338Imatinib-
3d Modified 4-hydroxyquinolone analogueMCF-7 (Breast)34.2--
3d Modified 4-hydroxyquinolone analogueHCT116 (Colon)46.5--
3e Modified 4-hydroxyquinolone analogueHCT116 (Colon)29.5--
3e Modified 4-hydroxyquinolone analogueA549 (Lung)67.0--
3g Modified 4-hydroxyquinolone analogueHCT116, A549, PC3, MCF-7Potent--
3h Modified 4-hydroxyquinolone analoguePC3 (Prostate)29.3--
3i Modified 4-hydroxyquinolone analogueHCT116 (Colon)33.4--
Compound IDDerivative ClassCancer Cell LineIC50 (µM)
6 4-Hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamideHCT116 (Colon)14.6
6 4-Hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamideMCF-7 (Breast)5.3
6 4-Hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamideK562 (Leukemia)12.8
9 4-Hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamideHCT116 (Colon)3.5
9 4-Hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamideK562 (Leukemia)19.0
10 4-Hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamideMCF-7 (Breast)12.6
11 4-Hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamideK562 (Leukemia)10.3

Signaling Pathway Inhibition

A promising avenue in cancer therapy is the targeted inhibition of signaling pathways that are frequently dysregulated in cancer cells. The PI3K/Akt/mTOR and MAPK/ERK pathways are critical signaling cascades that govern cell growth, proliferation, and survival, and their aberrant activation is a hallmark of many human cancers. Quinolone derivatives have been developed as inhibitors targeting these pathways.

Furthermore, specific quinolone-2-(1H)-one derivatives have been shown to down-regulate the Hedgehog Signaling Pathway (HSP) by reducing the expression of Gli, a key transcription factor in this pathway.[4]

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand Patched (PTCH1) Patched (PTCH1) Hedgehog Ligand->Patched (PTCH1) Binds to Smoothened (SMO) Smoothened (SMO) Patched (PTCH1)->Smoothened (SMO) Inhibits SUFU SUFU Smoothened (SMO)->SUFU Inhibits Gli Gli SUFU->Gli Sequesters & Inhibits Target Gene Expression Target Gene Expression Gli->Target Gene Expression Activates This compound Derivative This compound Derivative This compound Derivative->Gli Reduces Expression

Caption: Inhibition of the Hedgehog Signaling Pathway by a this compound Derivative.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the this compound derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Aspirate the culture medium and add 50 µL of serum-free medium to each well.

  • Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate at 37°C for 2-4 hours.

  • Carefully aspirate the MTT solution without disturbing the formazan crystals.

  • Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with this compound derivatives A->B C Add MTT Reagent B->C D Incubate (Formation of Formazan Crystals) C->D E Add Solubilization Solution D->E F Measure Absorbance at 570 nm E->F

Caption: General workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Induce apoptosis in cells by treating with the this compound derivative for a specified time.

  • Harvest 1-5 x 10^5 cells by centrifugation.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Apoptosis_Detection_Workflow A Induce Apoptosis with This compound derivative B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Treat cells with the this compound derivative for the desired time.

  • Harvest approximately 1 x 10^6 cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate on ice for at least 30 minutes (or store at 4°C).

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in a solution containing PI and RNase A.

  • Incubate at room temperature for 15-30 minutes in the dark.

  • Analyze the samples by flow cytometry.

Cell_Cycle_Analysis_Workflow A Treat Cells with This compound derivative B Harvest and Fix Cells (e.g., 70% Ethanol) A->B C Wash Fixed Cells B->C D Stain with Propidium Iodide and RNase A C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel anticancer therapeutics. The diverse mechanisms of action, including the targeting of critical signaling pathways, underscore the potential of these compounds. The protocols and data presented herein provide a foundational guide for researchers to explore and advance the design and evaluation of this compound derivatives as next-generation cancer therapies. Further investigation into the structure-activity relationships and specific molecular targets will be crucial for optimizing the efficacy and safety of these promising agents.

References

Application Notes and Protocols for 1-Methyl-2-quinolone Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-methyl-2-quinolone derivatives as a promising class of antibacterial agents. The document includes a summary of their antibacterial activity, detailed experimental protocols for their evaluation, and a discussion of their mechanism of action.

Introduction

This compound derivatives are a subclass of quinolone compounds that have garnered significant interest for their potential as antibacterial agents. Unlike the more extensively studied fluoroquinolones, these derivatives offer a distinct scaffold that can be chemically modified to optimize antibacterial potency and spectrum. Research has demonstrated that substitutions at various positions of the this compound core can significantly influence their activity against both Gram-positive and Gram-negative bacteria.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of this compound derivatives is primarily quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative this compound derivatives against common bacterial strains.

Table 1: Antibacterial Activity of 4-Hydroxy-1-methyl-2-quinolone Analogs

Compound IDR (at C3)Substituent (at C6/C7)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
3i -CO-(CH2)12-CH36,7-dichloro125-1000>1000
3j -CO-(CH2)8-CH36-bromo125-500>1000
Ciprofloxacin (Reference)0.250.015

Data is presented as a range where specific values were not available. Lower values indicate higher potency. Data from[1].

Table 2: Antibacterial Activity of Other Quinolone Derivatives (for comparison)

CompoundS. aureus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)Reference
Norfloxacin0.390.050.39[2]
Ciprofloxacin0.130.030.13[2]
Compound I124[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is suitable for determining the MIC of this compound derivatives against various bacterial strains.[4]

Materials:

  • This compound derivatives (test compounds)

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each this compound derivative in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in CAMHB to achieve the desired concentration range for testing. The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies into a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate Setup:

    • Add 50 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 50 µL of the appropriate dilution of the test compound to the first well of each row and perform serial dilutions across the plate by transferring 50 µL from one well to the next. Discard the final 50 µL from the last well.

    • This will result in wells containing 50 µL of varying concentrations of the test compound.

    • Include a positive control (bacteria in CAMHB without any compound) and a negative control (CAMHB only) on each plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well will be 100 µL.

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the this compound derivative at which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits ≥90% of bacterial growth compared to the positive control.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound_Prep Prepare Test Compound Stock & Dilutions Plate_Setup Setup 96-well Plate with Serial Dilutions Compound_Prep->Plate_Setup Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Read Results (Visual or OD600) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for MIC determination.

Mechanism of Action

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA synthesis.[4] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.

This compound derivatives, like other quinolones, form a ternary complex with the bacterial DNA and the topoisomerase enzyme. This complex traps the enzyme in its cleavage-competent state, leading to double-strand breaks in the bacterial chromosome. The accumulation of these breaks ultimately results in bacterial cell death.[5]

While the general mechanism is understood, the specific interactions of this compound derivatives with these target enzymes and the influence of different substituents on target preference (DNA gyrase vs. topoisomerase IV) are areas of ongoing research.

Signaling Pathway of Quinolone Action

mechanism_of_action cluster_drug Drug Action cluster_target Bacterial Target cluster_effect Cellular Effect Quinolone This compound Derivative Ternary_Complex Formation of Ternary Complex (Drug-Enzyme-DNA) Quinolone->Ternary_Complex DNA_Gyrase DNA Gyrase DNA_Gyrase->Ternary_Complex Topo_IV Topoisomerase IV Topo_IV->Ternary_Complex DNA Bacterial DNA DNA->Ternary_Complex DSB Double-Strand DNA Breaks Ternary_Complex->DSB Stabilization of Cleavage Complex Cell_Death Bacterial Cell Death DSB->Cell_Death Inhibition of DNA Replication

Caption: Quinolone mechanism of action.

Structure-Activity Relationship (SAR)

The antibacterial activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinolone ring. Key observations include:

  • C3 Position: The introduction of long alkyl chains at the C3 position appears to be crucial for activity, particularly against Gram-positive bacteria. The optimal length of the alkyl chain can influence the compound's ability to penetrate the bacterial cell membrane and interact with its target.[6]

  • C6 and C7 Positions: Halogen substitutions (e.g., chloro, bromo) at the C6 and C7 positions have been shown to enhance antibacterial activity. These electronegative groups can alter the electronic properties of the quinolone ring system, potentially improving its binding affinity to the target enzymes.[6]

  • N1 Position: The methyl group at the N1 position is a defining feature of this subclass. Alterations at this position can impact the compound's spatial arrangement and interaction with the enzyme-DNA complex.

Further research is needed to fully elucidate the complex structure-activity relationships and to guide the rational design of new, more potent this compound antibacterial agents.

Conclusion

This compound derivatives represent a versatile scaffold for the development of novel antibacterial agents. Their synthesis is readily achievable, and their antibacterial activity can be modulated through systematic chemical modifications. The protocols and data presented here provide a foundation for researchers to explore this promising class of compounds further in the ongoing search for new treatments for bacterial infections.

References

Application of 1-Methyl-2-quinolone Derivatives in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 1-methyl-2-quinolone scaffold is a core structure for a variety of fluorescent probes with applications in cellular imaging. While this compound itself is not typically used as a fluorescent probe, its derivatives are versatile fluorophores. Their photophysical properties can be tuned through chemical modifications, making them suitable for detecting specific analytes and imaging various cellular processes.[1]

One notable derivative, 7-Hydroxy-4-methyl-2(1H)-quinolone , has been identified as a promising fluorescent probe for detecting hydroxyl radicals (•OH).[2] These highly reactive oxygen species (ROS) are implicated in oxidative stress and can lead to cellular damage, including DNA damage. The application of this probe in fluorescence microscopy is therefore of significant interest for studying the mechanisms of oxidative stress and its effects on cellular components.[2]

The proposed mechanism of action for 7-Hydroxy-4-methyl-2(1H)-quinolone involves its oxidation by hydroxyl radicals. In its native state, the molecule is weakly fluorescent. Upon reaction with •OH, it is converted into a product with significantly enhanced fluorescence, thus acting as a "turn-on" sensor for this specific ROS. This property allows for the visualization of oxidative stress in living and fixed cells.

Other derivatives of the 2-quinolone platform have been developed as fluorescent probes for various applications, including the detection of metal ions and biothiols, further highlighting the versatility of this chemical scaffold in designing tools for fluorescence microscopy.[3][4][5]

Advantages of this compound Derivatives:

  • Tunable Photophysical Properties: The emission spectra and other fluorescent characteristics can be modified through synthetic chemistry to suit different experimental needs.[6]

  • Good Photochemical Stability: Quinolone derivatives often exhibit good resistance to photobleaching, which is advantageous for long-term imaging experiments.[6]

  • Favorable Biocompatibility: Many quinolone-based compounds show good biocompatibility, making them suitable for live-cell imaging.[6]

  • Potential for Targeted Sensing: The quinolone structure can be functionalized to create probes that are selective for specific ions, molecules, or cellular environments.

Limitations:

A significant challenge in the application of many this compound derivatives is the lack of comprehensive and publicly available data on their quantitative fluorescent properties and standardized protocols for their use in microscopy.[2] Therefore, researchers often need to perform in-house validation and optimization for their specific experimental setups.[2]

Data Presentation

PropertyValueReference
Chemical Formula C₁₀H₉NO₂[2]
Molecular Weight 175.18 g/mol [2]
CAS Number 20513-71-7[2]
Appearance Solid[2]
pKa 7.8[2]
Melting Point ≥250 °C[2]
Excitation Wavelength (λex) Data not available[2]
Emission Wavelength (λem) Data not available[2]
Molar Absorptivity (ε) Data not available[2]
Quantum Yield (Φ) Data not available[2]
Photostability Data not available[2]

Experimental Protocols

The following are hypothetical protocols based on general fluorescence microscopy procedures for the application of 7-Hydroxy-4-methyl-2(1H)-quinolone. It is crucial for the end-user to optimize all parameters, including concentrations, incubation times, and instrument settings.

Protocol 1: Live-Cell Imaging of Oxidative Stress

Objective: To visualize the generation of hydroxyl radicals in living cells.

Materials:

  • 7-Hydroxy-4-methyl-2(1H)-quinolone

  • High-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Serum-free cell culture medium or an appropriate buffer (e.g., PBS or HBSS)

  • An agent to induce oxidative stress (e.g., H₂O₂, menadione) - Optional

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1-10 mM stock solution of 7-Hydroxy-4-methyl-2(1H)-quinolone in DMSO or ethanol.[2]

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[2]

  • Cell Culture:

    • Plate cells on an appropriate imaging vessel and culture to the desired confluency.

  • Preparation of Staining Solution:

    • On the day of the experiment, dilute the stock solution in a serum-free medium or buffer to a working concentration. A starting range of 1-10 µM is recommended for initial optimization.[2]

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with warm PBS or serum-free medium.[2]

    • Add the staining solution to the cells and incubate at 37°C for 15-60 minutes. The optimal incubation time should be determined experimentally. Protect from light during incubation.[2]

  • Induction of Oxidative Stress (Optional):

    • If you wish to induce oxidative stress, you can add an inducing agent at a predetermined concentration and incubate for the desired time. This should be done concurrently with or after the probe incubation, depending on the experimental design.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with warm PBS or imaging medium to remove excess probe and reduce background fluorescence.[2]

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.[2]

    • Proceed with imaging on a fluorescence microscope. Since the optimal excitation and emission wavelengths are not well-documented, it is recommended to use standard DAPI or blue-fluorescent protein (BFP) filter sets as a starting point and optimize based on the observed signal. Spectral imaging capabilities would be ideal for determining the optimal settings.

Protocol 2: Staining of Fixed Cells

Objective: To detect oxidative damage in fixed cells.

Materials:

  • 7-Hydroxy-4-methyl-2(1H)-quinolone stock solution (as in Protocol 1)

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS (Optional, for permeabilization)

  • Mounting medium

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on coverslips to the desired confluency.

    • Wash the cells with PBS and fix with 4% PFA in PBS for 10-15 minutes at room temperature.[2]

    • Wash three times with PBS.[2]

  • Permeabilization (Optional):

    • If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[2]

    • Wash three times with PBS.[2]

  • Staining:

    • Prepare the staining solution at an optimized concentration (e.g., 1-10 µM) in PBS.[2]

    • Incubate the fixed and permeabilized cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the slides on a fluorescence microscope using optimized settings as determined for live-cell imaging.

Visualizations

G cluster_workflow Experimental Workflow for Live-Cell Imaging prep_stock Prepare 1-10 mM Stock Solution in DMSO prep_staining Dilute Stock to 1-10 µM in Serum-Free Medium prep_stock->prep_staining culture_cells Culture Cells on Imaging Dish stain_cells Incubate Cells with Probe (15-60 min, 37°C) culture_cells->stain_cells prep_staining->stain_cells wash_cells Wash 2-3 times with warm PBS stain_cells->wash_cells image_cells Image on Fluorescence Microscope wash_cells->image_cells

Caption: A generalized workflow for live-cell imaging using a this compound derivative.

G cluster_pathway Conceptual Signaling Pathway for Hydroxyl Radical Detection ROS Reactive Oxygen Species (ROS) (e.g., from metabolic stress) OH_radical Hydroxyl Radical (•OH) ROS->OH_radical Quinolone_probe 7-Hydroxy-4-methyl-2(1H)-quinolone (Weakly Fluorescent) OH_radical->Quinolone_probe Oxidation DNA DNA OH_radical->DNA Interaction Oxidized_probe Oxidized Quinolone Product (Highly Fluorescent) Quinolone_probe->Oxidized_probe DNA_damage DNA Damage DNA->DNA_damage

Caption: Proposed mechanism for the detection of hydroxyl radicals by 7-Hydroxy-4-methyl-2(1H)-quinolone.

References

Application Notes and Protocols: 1-Methyl-2-Quinolone as a Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-quinolone is a heterocyclic organic compound belonging to the quinolone family.[1] Quinolone derivatives are recognized for their fluorescent properties and have been explored as probes in various biological applications, including the detection of metal ions, amino acids, and biothiols.[2] The this compound scaffold, in particular, presents a versatile framework that can be chemically modified to develop novel fluorescent probes for cellular imaging.[1] While detailed experimental data for this compound as a fluorescent probe is not extensively documented in publicly available literature, this document provides a foundational guide based on the properties of similar quinolone-based probes to facilitate its investigation and application in cellular imaging.[3] Researchers must experimentally determine the optimal conditions for their specific applications.[3]

Physicochemical and Fluorescent Properties

PropertyValueReference
Chemical Formula C₁₀H₉NO[4]
Molecular Weight 159.18 g/mol [4]
CAS Number 606-43-9[4]
Appearance Powder
Melting Point 74 °C[4]
Boiling Point 325 °C[4]
Excitation Wavelength (λex) Data not available
Emission Wavelength (λem) Data not available
Molar Absorptivity (ε) Data not available
Quantum Yield (Φ) Data not available
Photostability Data not available

Conceptual Signaling Pathway for Detection

While the specific cellular targets of this compound are yet to be fully elucidated, quinolone-based probes are often designed to detect specific ions or reactive oxygen species, which can be indicators of cellular stress or damage. The following diagram illustrates a conceptual pathway for how a quinolone probe might be used to detect hydroxyl radicals (•OH), a key player in oxidative stress and DNA damage.[3]

G Conceptual Pathway for Detecting Hydroxyl Radicals Cellular_Stress Cellular Stress (e.g., UV, Chemicals) Hydroxyl_Radical Hydroxyl Radical (•OH) Generation Cellular_Stress->Hydroxyl_Radical Fluorescent_Product Oxidized Quinolone (Fluorescent) Hydroxyl_Radical->Fluorescent_Product Oxidation DNA_Damage DNA Damage Hydroxyl_Radical->DNA_Damage Quinolone_Probe This compound (Non-fluorescent) Quinolone_Probe->Hydroxyl_Radical Reaction Fluorescence_Detection Fluorescence Detection Fluorescent_Product->Fluorescence_Detection

Caption: Conceptual pathway for detecting hydroxyl radicals.

Experimental Protocols

The following protocols are generalized based on methodologies for similar fluorescent probes and should be optimized for this compound.

Preparation of Stock Solution
  • Solvent Selection : Test the solubility of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol.[3]

  • Stock Concentration : Prepare a high-concentration stock solution (e.g., 1-10 mM) by dissolving a known weight of this compound in the chosen solvent.[3]

  • Storage : Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[3]

Staining Protocol for Live Cells

G Live Cell Staining Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture 1. Plate cells in imaging vessel Prepare_Staining_Solution 2. Dilute stock solution to working concentration (1-10 µM) Cell_Culture->Prepare_Staining_Solution Remove_Medium 3. Remove culture medium Prepare_Staining_Solution->Remove_Medium Wash_1 4. Wash cells with warm PBS Remove_Medium->Wash_1 Add_Stain 5. Add staining solution and incubate at 37°C (15-60 min) Wash_1->Add_Stain Remove_Stain 6. Remove staining solution Add_Stain->Remove_Stain Wash_2 7. Wash cells 2-3 times with warm PBS or imaging medium Remove_Stain->Wash_2 Add_Medium 8. Add fresh imaging medium Wash_2->Add_Medium Image 9. Image on fluorescence microscope Add_Medium->Image

Caption: Workflow for staining live cells.

  • Cell Culture : Plate cells on an appropriate imaging vessel (e.g., glass-bottom dishes or chamber slides) and culture to the desired confluency.[3]

  • Preparation of Staining Solution : Dilute the stock solution in a serum-free medium or an appropriate buffer (e.g., PBS or HBSS) to a working concentration. A starting range of 1-10 µM is suggested for initial optimization.[3]

  • Cell Staining : Remove the culture medium from the cells. Wash the cells once with warm PBS or serum-free medium. Add the staining solution to the cells and incubate at 37°C. Incubation times should be optimized (e.g., 15-60 minutes). Protect from light during incubation.[3]

  • Washing : Remove the staining solution and wash the cells two to three times with warm PBS or imaging medium to remove excess probe and reduce background fluorescence.[3]

  • Imaging : Add fresh, pre-warmed imaging medium to the cells and proceed with imaging on a fluorescence microscope.[3]

Staining Protocol for Fixed Cells

G Fixed Cell Staining Workflow cluster_prep Preparation cluster_staining Staining & Imaging Cell_Culture 1. Culture cells on coverslips Fixation 2. Fix with 4% PFA (10-15 min) Cell_Culture->Fixation Wash_1 3. Wash 3x with PBS Fixation->Wash_1 Permeabilization 4. Permeabilize with Triton X-100 (optional, 10-15 min) Wash_1->Permeabilization Wash_2 5. Wash 3x with PBS Permeabilization->Wash_2 Prepare_Staining_Solution 6. Prepare staining solution (1-10 µM) in PBS Wash_2->Prepare_Staining_Solution Staining 7. Incubate with staining solution (30-60 min) Prepare_Staining_Solution->Staining Wash_3 8. Wash 3x with PBS Staining->Wash_3 Mounting 9. Mount coverslips Wash_3->Mounting Imaging 10. Image on fluorescence microscope Mounting->Imaging

Caption: Workflow for staining fixed cells.

  • Cell Culture and Fixation : Culture cells on coverslips. Wash with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature. Wash three times with PBS.[3]

  • Permeabilization (Optional) : If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash three times with PBS.[3]

  • Staining : Prepare the staining solution at an optimized concentration (e.g., 1-10 µM) in PBS. Incubate the fixed and permeabilized cells with the staining solution for a designated time (e.g., 30-60 minutes) at room temperature, protected from light.[3]

  • Washing : Wash the cells three times with PBS.[3]

  • Mounting : Mount the coverslips onto microscope slides using an appropriate mounting medium.[3]

  • Imaging : Image the slides on a fluorescence microscope.[3]

Imaging Parameters

The optimal excitation and emission wavelengths for this compound must be determined experimentally. This can be achieved using a spectrophotometer or a fluorescence microscope with spectral imaging capabilities.[3]

Troubleshooting and Optimization

To ensure high-quality data, it is crucial to minimize background fluorescence. The following diagram outlines a logical approach to troubleshooting common issues.

G Troubleshooting High Background Fluorescence High_Background High Background Signal Check_Controls Check 'No-Cell'/'No-Probe' Controls High_Background->Check_Controls High_Control_Signal High Signal in Controls? Check_Controls->High_Control_Signal Reagent_Contamination Potential Reagent Contamination (Buffer, Media, Water) High_Control_Signal->Reagent_Contamination Yes Probe_Instability Probe Instability/ Spontaneous Fluorescence High_Control_Signal->Probe_Instability Yes Low_Control_Signal Low Signal in Controls High_Control_Signal->Low_Control_Signal No Use_High_Purity_Reagents Solution: Use High-Purity Reagents, Test Components Individually Reagent_Contamination->Use_High_Purity_Reagents Prepare_Fresh_Probe Solution: Prepare Probe Fresh, Protect from Light Probe_Instability->Prepare_Fresh_Probe Cellular_Autofluorescence Cellular Autofluorescence Low_Control_Signal->Cellular_Autofluorescence Non_Specific_Binding Non-Specific Probe Binding Low_Control_Signal->Non_Specific_Binding Optimize_Wavelengths Solution: Optimize Excitation/ Emission Wavelengths Cellular_Autofluorescence->Optimize_Wavelengths Optimize_Concentration_Washing Solution: Optimize Probe Concentration and Washing Steps Non_Specific_Binding->Optimize_Concentration_Washing

Caption: Troubleshooting high background fluorescence.

Conclusion

While this compound holds promise as a fluorescent probe for cellular imaging, comprehensive characterization of its photophysical properties and cellular applications is required. The protocols and guidelines presented here offer a starting point for researchers to systematically evaluate and optimize its use in fluorescence microscopy. Careful experimental design and validation will be essential for obtaining reliable and reproducible results.

References

Synthesis of 1-Methyl-2-quinolone Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various 1-Methyl-2-quinolone analogs, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below cover several synthetic strategies, including the functionalization of the quinolone core and the construction of the heterocyclic system. Additionally, a protocol for evaluating the biological activity of these analogs as potential inhibitors of the Hedgehog signaling pathway is provided.

Synthetic Protocols

Several synthetic routes can be employed to generate a library of this compound analogs. Below are detailed protocols for key synthetic transformations.

Protocol 1: Synthesis of 4-Hydroxy-1-methyl-2-quinolone

This protocol describes the synthesis of 4-Hydroxy-1-methyl-2-quinolone, a common precursor for further derivatization.

Experimental Protocol:

  • Dissolve N-methylanthranilic acid (5.0 g, 33.1 mmol) in a 1:1 (v/v) mixture of acetic anhydride and acetic acid (80 mL).

  • Reflux the reaction mixture for 3 hours.

  • Cool the mixture to room temperature and then slowly pour it into 100 mL of ice-water with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a solid.

  • To the resulting solid, add ethanol (20 mL) and stir for 10 minutes.

  • Remove the ethanol under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Hydroxy-1-methyl-2-quinolone.[1]

Protocol 2: Synthesis of 1-Methyl-2-alkenyl-4(1H)-quinolones

This protocol outlines a general procedure for the synthesis of 1-methyl-2-alkenyl-4(1H)-quinolones, which have shown promising antimycobacterial activity.[2]

Experimental Protocol:

This synthesis involves a multi-step sequence starting from the appropriate ω-bromoalkanoic acid.

  • Step 1: Synthesis of Triphenylphosphonium Bromide Salts:

    • Reflux a solution of the appropriate ω-bromoalkanoic acid (1 equivalent) and triphenylphosphine (1 equivalent) in toluene for 48 hours.

    • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

    • Wash the solid with diethyl ether and dry to obtain the corresponding triphenylphosphonium bromide salt.

  • Step 2: Wittig Reaction to form Unsaturated Carboxylic Acids:

    • To a suspension of the triphenylphosphonium bromide salt (1 equivalent) in anhydrous THF, slowly add a 40% solution of sodium hexamethyldisilazide (NaHMDS) in THF (2 equivalents) at room temperature under an inert atmosphere (e.g., argon).

    • Stir the resulting ylide solution for 2 hours at room temperature.

    • Add a solution of the desired aldehyde (1 equivalent) in THF dropwise to the ylide solution.

    • Stir the reaction mixture for an additional 3 hours.

    • Quench the reaction by pouring it into water.

    • Concentrate the mixture under reduced pressure and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the residue by column chromatography to obtain the unsaturated carboxylic acid.[2]

  • Step 3: Synthesis of 1-Methyl-2-alkenyl-4(1H)-quinolones:

    • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 equivalents) to a solution of diisopropylamine (2.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere.

    • To this LDA solution, add a solution of N-methylaniline (1 equivalent) in THF dropwise at -78 °C.

    • Stir the mixture for 30 minutes at -78 °C.

    • Add a solution of the unsaturated carboxylic acid from Step 2 (1 equivalent) in THF dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the residue by column chromatography to yield the desired 1-methyl-2-alkenyl-4(1H)-quinolone.

Protocol 3: Ugi-Knoevenagel Three-Component Synthesis of Quinolone-2-(1H)-ones

This multi-component reaction provides a convergent and efficient route to highly substituted quinolone-2-(1H)-ones.

Experimental Protocol:

  • To a solution of an o-acylaniline (1 equivalent) in methanol, add an aldehyde (1 equivalent) and an isocyanide (1 equivalent).

  • Stir the mixture at room temperature for 24-48 hours.

  • Upon completion of the Ugi reaction, add a malonic acid derivative (e.g., malononitrile or ethyl cyanoacetate) (1.2 equivalents) and a catalytic amount of a base (e.g., piperidine or triethylamine).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired quinolone-2-(1H)-one derivative.

Quantitative Data Summary

The following tables summarize representative quantitative data for synthesized this compound analogs.

Table 1: Synthesis of 4-Hydroxy-1-methyl-2-quinolone Analogs [3][4]

CompoundStarting MaterialsReaction ConditionsYield (%)Melting Point (°C)Spectroscopic Data Highlights
4-Hydroxy-1-methyl-2-quinoloneN-methylanthranilic acid, Acetic anhydride/Acetic acidReflux, 3h64269-2711H NMR and 13C NMR consistent with structure.
1-Benzyl-4-hydroxy-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione3-((Benzylamino)methylene)-5,5-dimethylcyclohexane-1,2-dione, Diethyl malonateBiCl3 (20 mol%), Microwave, 10 min69168-1701H NMR (CDCl3): δ 12.65 (s, 1H, OH), 7.36-7.13 (m, 5H, Ar-H), 5.68 (s, 1H, CH), 5.37 (s, 2H, N-CH2), 2.84 (s, 2H), 2.48 (s, 2H), 0.92 (s, 6H).
4-Hydroxy-1-(4-methylphenyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione3-((p-Tolylamino)methylene)cyclohexane-1,2-dione, Diethyl malonateBiCl3 (20 mol%), Microwave, 8 min71188-1901H NMR (CDCl3): δ 12.43 (s, 1H, OH), 7.32 (d, 2H), 7.05 (d, 2H), 5.87 (s, 1H, CH), 2.57 (t, 2H), 2.47 (t, 2H), 2.42 (s, 3H), 2.03-1.97 (m, 2H).

Table 2: Synthesis of 1-Methyl-2-alkenyl-4(1H)-quinolone Analogs with Antimycobacterial Activity [2]

CompoundStructure (Alkenyl Chain)MIC (µg/mL) vs. M. fortuitumMIC (µg/mL) vs. M. smegmatisMIC (µg/mL) vs. M. phlei
8a (Z)-Undec-4-enyl1.02.01.0
8b (Z)-Dodec-4-enyl1.02.01.0
8c (Z)-Tridec-4-enyl1.01.01.0
8d (Z)-Tetradec-4-enyl2.04.02.0
Evocarpine (Z)-Tridec-4-enyl (Natural Product)4.08.04.0

Table 3: Characterization Data for Selected 2-Quinolone-L-alaninate-1,2,3-triazoles [5]

CompoundYield (%)Melting Point (°C)1H NMR (400 MHz, CDCl3) δ (ppm)Mass Spec (ESI-TOF-MS) m/z
2a 80178-1808.00 (dd, 1H), 7.66 (td, 1H), 7.52 (dd, 1H), 7.33 (td, 1H), 7.88 (d, 1H, NH), 6.82 (s, 1H), 5.07 (dd, 1H), 4.96 (dd, 1H), 4.84 (qd, 1H), 3.84 (s, 3H), 2.23 (t, 1H), 1.60 (d, 3H).[M+Na]+ found 335.0998
3a2 80168-1707.92 (dt, 1H), 7.86 (d, 1H), 7.60 (td, 1H), 7.48 (s, 1H), 7.36–7.21 (m, 6H), 7.11 (d, 1H, NH), 6.76 (s, 1H), 5.57–5.28 (m, 4H), 4.85 (qd, 1H), 3.78 (s, 3H), 2.19 (s, 3H), 1.56 (d, 3H).

Signaling Pathways and Biological Evaluation

This compound analogs have been investigated for their potential to modulate various signaling pathways. One notable target is the Hedgehog signaling pathway, which is aberrantly activated in several cancers.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. In the "OFF" state, the receptor Patched (PTCH1) inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH1 relieves this inhibition, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3). Activated GLI proteins translocate to the nucleus and induce the transcription of Hh target genes, promoting cell proliferation and survival.[6][7]

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU SUFU GLI_off GLI (Inactive) SUFU->GLI_off Sequesters & Promotes Cleavage Degradation Proteasomal Degradation GLI_off->Degradation Shh Shh Ligand PTCH1_on PTCH1 Shh->PTCH1_on Binds SMO_on SMO (Active) PTCH1_on->SMO_on Inhibition Relieved GLI_on GLI (Active) SMO_on->GLI_on Activates Nucleus Nucleus GLI_on->Nucleus Translocates TargetGenes Target Gene Expression Nucleus->TargetGenes Hedgehog_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment & Pathway Activation cluster_readout Data Acquisition & Analysis Seed Seed Gli-Luciferase Reporter Cells (25,000 cells/well) Incubate1 Incubate 16-24h (37°C, 5% CO2) Seed->Incubate1 AddCompound Add this compound Analogs (Test Compounds) Incubate1->AddCompound Incubate2 Incubate 1-2h AddCompound->Incubate2 AddAgonist Add Hedgehog Pathway Agonist (e.g., SAG) Incubate2->AddAgonist Incubate3 Incubate 24-30h AddAgonist->Incubate3 Lyse Lyse Cells Incubate3->Lyse MeasureLuminescence Measure Firefly & Renilla Luciferase Activity Lyse->MeasureLuminescence Analyze Normalize Data & Calculate IC50 MeasureLuminescence->Analyze

References

Application of 1-Methyl-2-quinolone in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline and quinolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. Their versatile chemical nature allows for extensive structural modifications, enabling the fine-tuning of inhibitory activity and selectivity against various protein kinases. Among these, the 1-methyl-2-quinolone moiety has emerged as a promising scaffold for the development of novel kinase inhibitors. Its rigid, bicyclic structure provides a solid foundation for the strategic placement of pharmacophoric groups that can interact with the ATP-binding site of kinases, leading to the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives as inhibitors of various kinase families, including Aurora kinases, c-Met, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).

Kinase Targets and Signaling Pathways

Kinase inhibitors based on the quinolone scaffold have demonstrated activity against a range of kinases crucial for cancer progression. The this compound core can be functionalized to target specific kinases involved in critical signaling pathways.

Aurora Kinase Signaling

Aurora kinases (A, B, and C) are key regulators of mitosis. Their overexpression is common in many cancers and is associated with genomic instability. Inhibition of Aurora kinases can lead to defects in chromosome segregation and ultimately, apoptosis.

Aurora_Kinase_Signaling Prophase Prophase Metaphase Metaphase Prophase->Metaphase Aurora_A Aurora A Prophase->Aurora_A Anaphase Anaphase Metaphase->Anaphase Aurora_B Aurora B Metaphase->Aurora_B Cytokinesis Cytokinesis Anaphase->Cytokinesis Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Regulates Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Regulates Cytokinesis_Regulation Cytokinesis Regulation Aurora_B->Cytokinesis_Regulation Regulates Inhibitor This compound Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B

Figure 1: Aurora Kinase Signaling and Point of Inhibition.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are crucial for cell proliferation, motility, and invasion. Dysregulation of the HGF/c-Met axis is a key driver in many cancers.

cMet_Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds P P cMet->P Dimerization & Autophosphorylation PI3K PI3K P->PI3K RAS RAS P->RAS AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Inhibitor Inhibitor->cMet Inhibits Phosphorylation

Figure 2: HGF/c-Met Signaling Pathway and Inhibition.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Dimerization & Autophosphorylation PLCg PLCγ P->PLCg PI3K PI3K P->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Permeability, Survival PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Inhibits Phosphorylation

Figure 3: VEGF/VEGFR-2 Signaling Pathway and Inhibition.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative quinolone-based compounds against various kinases. While specific data for this compound cores are emerging, the data from the broader quinolone class provides a strong rationale for their development.

Table 1: Inhibitory Activity of Quinolone Derivatives against various Kinases.

Compound IDTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
Series 1 (c-Met)
11cc-Met80XL184 (Cabozantinib)30
11ic-Met50XL184 (Cabozantinib)30
13bc-Met20XL184 (Cabozantinib)30
13hc-Met50XL184 (Cabozantinib)30
Series 2 (VEGFR-2)
Compound 6VEGFR-260.83Sorafenib53.65
Compound 10VEGFR-263.61Sorafenib53.65
Series 3 (EGFR)
SIQ3EGFR-TK0.6Erlotinib~20
SIQ17EGFR-TK10.2Erlotinib~20
Series 4 (Aurora)
Compound 12dAurora A84.41N/AN/A
Compound 12dAurora B14.09N/AN/A

Note: The compound IDs are taken from the respective literature and do not represent a single continuous series. The data is presented to showcase the potential of the broader quinolone scaffold.

Experimental Protocols

General Workflow for Synthesis and Evaluation

The development of novel this compound based kinase inhibitors follows a structured workflow from synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Isatoic Anhydride) Methylation N-Methylation Start->Methylation Cyclization Cyclization/ Condensation Methylation->Cyclization Functionalization Scaffold Functionalization Cyclization->Functionalization Purification Purification (Chromatography) Functionalization->Purification Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Purification->Biochemical_Assay Cell_Assay Cell-Based Assay (Anti-proliferative) Biochemical_Assay->Cell_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot) Cell_Assay->Pathway_Analysis

Figure 4: General Experimental Workflow.

Protocol 1: General Synthesis of this compound Scaffold

This protocol describes a general method for the synthesis of the this compound core starting from isatoic anhydride.

Materials:

  • Isatoic anhydride

  • Sodium hydride (60% dispersion in oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide

  • Diethyl malonate

  • Appropriate workup and purification solvents (e.g., water, ethyl acetate, hexane)

Procedure:

  • N-Methylation of Isatoic Anhydride:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add isatoic anhydride (1.0 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-methyl isatoic anhydride.

  • Cyclization to form 4-hydroxy-1-methyl-2-quinolone:

    • To a suspension of sodium hydride (2.5 eq) in anhydrous DMF, add diethyl malonate (1.5 eq) dropwise at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add a solution of N-methyl isatoic anhydride (1.0 eq) in anhydrous DMF.

    • Heat the reaction mixture to 100 °C and stir for 4-6 hours.

    • After cooling to room temperature, pour the mixture into ice-water and acidify with dilute HCl.

    • Collect the precipitate by filtration, wash with water, and dry to obtain 4-hydroxy-1-methyl-2-quinolone. This core can then be further functionalized.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for determining the IC₅₀ value of a synthesized this compound derivative against a target kinase using a luminescence-based assay.

Materials:

  • Purified recombinant kinase (e.g., c-Met, VEGFR-2, Aurora A/B)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Positive control inhibitor

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations (typically in a range from 1 nM to 10 µM).

  • Reaction Setup: In a microplate, add the diluted compounds. Add the kinase and substrate mixture to each well.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent as per the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.

  • Measurement: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Protocol 3: Cell-Based Anti-Proliferative Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549 for EGFR, MKN-45 for c-Met)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (50% growth inhibition) value.

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel kinase inhibitors. The synthetic accessibility of this core allows for the introduction of diverse substituents to optimize potency and selectivity against various kinase targets. The protocols outlined in this document provide a foundational framework for researchers to synthesize and evaluate new this compound derivatives as potential anticancer agents. Further exploration of the structure-activity relationships of this scaffold is warranted to unlock its full therapeutic potential in the field of oncology.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-Methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1-Methyl-2-quinolone using High-Performance Liquid Chromatography (HPLC). The described methodology is intended to serve as a robust starting point for researchers requiring high-purity this compound for various applications, including chemical synthesis, biological screening, and pharmaceutical development.

Introduction

This compound is a heterocyclic compound belonging to the quinolone class of alkaloids.[1] Quinolone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[2] Efficient purification of these compounds is crucial for accurate downstream analysis and for ensuring the safety and efficacy of potential drug candidates. This application note details a reverse-phase HPLC method for the purification of this compound, leveraging its physicochemical properties to achieve high purity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to its HPLC purification is presented in Table 1. Understanding these properties is essential for method development, including solvent selection and sample preparation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₉NO[3]
Molecular Weight 159.18 g/mol [3]
Melting Point 74 °C[3]
Boiling Point 325 °C[3]
Solubility in Water 14300 mg/L (at 25 °C)[3]
pKa 0.49 ± 0.20 (Predicted)[4]

HPLC Purification Protocol

The purification of this compound is achieved through a preparative reverse-phase HPLC method. This protocol is scaled up from an initial analytical method designed to achieve optimal separation of the target compound from potential impurities.

Analytical Method Development

An initial analytical HPLC method is developed to establish the retention characteristics of this compound and to resolve it from any synthesis byproducts or degradants.

Table 2: Analytical HPLC Method Parameters for this compound

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 325 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a minimal amount of acetonitrile and dilute with Mobile Phase A to a concentration of approximately 1 mg/mL.
Preparative Method Scale-Up

The analytical method is scaled up for preparative purification to isolate larger quantities of this compound. The goal of the scale-up is to maximize throughput while maintaining purity.

Table 3: Preparative HPLC Purification Parameters for this compound

ParameterCondition
Column C18 reverse-phase, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes (adjusted for system dwell volume)
Flow Rate 21.6 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 325 nm
Injection Volume 1-5 mL (dependent on sample concentration and loading study)
Sample Preparation Dissolve crude this compound in the minimal amount of acetonitrile required for complete dissolution. The concentration should be as high as possible without risking precipitation upon injection.

Experimental Protocols

Sample Preparation for Preparative HPLC
  • Weigh the crude this compound sample.

  • In a clean glass vial, add a small volume of acetonitrile and vortex to dissolve the sample.

  • If necessary, gently warm the solution to aid dissolution, but avoid excessive heat.

  • Once fully dissolved, the sample is ready for injection. It is recommended to filter the sample through a 0.45 µm syringe filter if any particulate matter is visible.

HPLC System Operation and Fraction Collection
  • Equilibrate the preparative HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Monitor the chromatogram at the specified wavelengths.

  • Collect the eluent corresponding to the peak of this compound into clean collection vessels. Time-based or peak-based fraction collection can be employed.

Post-Purification Processing
  • Combine the collected fractions containing the purified this compound.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized to obtain the purified this compound as a solid.

  • Assess the purity of the final product using the analytical HPLC method described in Table 2.

Visualization of the Purification Workflow

The following diagram illustrates the key steps in the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification crude_sample Crude this compound dissolution Dissolve in Acetonitrile crude_sample->dissolution filtration Filter (0.45 µm) dissolution->filtration injection Inject onto C18 Column filtration->injection separation Gradient Elution injection->separation detection UV Detection (254/325 nm) separation->detection collection Fraction Collection detection->collection pooling Pool Fractions collection->pooling evaporation Solvent Evaporation pooling->evaporation lyophilization Lyophilization evaporation->lyophilization purity_check Purity Analysis (Analytical HPLC) lyophilization->purity_check final_product Purified this compound purity_check->final_product >98% Purity

HPLC Purification Workflow for this compound.

Discussion

The developed reverse-phase HPLC method provides an effective means for the purification of this compound. The use of a C18 column allows for the separation of this moderately polar compound from both more polar and less polar impurities. The addition of formic acid to the mobile phase helps to ensure sharp peak shapes by controlling the ionization state of any acidic or basic functional groups present in the sample.

The selection of acetonitrile as the organic modifier is based on its favorable UV transparency and its miscibility with water.[5] The gradient elution from a low to a high concentration of acetonitrile allows for the efficient elution of a wide range of compounds with varying polarities.

The UV detection wavelengths of 254 nm and 325 nm are chosen based on the UV-Vis absorption spectrum of quinolone derivatives, which typically exhibit strong absorbance in these regions. Monitoring at two wavelengths can aid in the identification of co-eluting impurities.

For successful preparative purification, a loading study is recommended to determine the maximum amount of crude sample that can be injected without compromising resolution. The solubility of this compound in the initial mobile phase composition is a critical factor to consider to prevent precipitation on the column. Given its reported aqueous solubility of 14.3 g/L, it is anticipated to be sufficiently soluble in the starting mobile phase conditions.[3]

Conclusion

This application note provides a comprehensive protocol for the HPLC purification of this compound. The detailed analytical and preparative methods, along with the experimental protocols, offer a solid foundation for researchers to obtain high-purity material for their studies. The provided workflow diagram visually summarizes the entire process from sample preparation to the final purity assessment. By following this guide, researchers in drug development and other scientific fields can reliably purify this compound for their specific needs.

References

Application Notes and Protocols for Developing 1-Methyl-2-quinolone-based Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and application of chemical probes based on the 1-methyl-2-quinolone scaffold. This document includes summaries of quantitative data, detailed experimental protocols for key applications, and visualizations of relevant pathways and workflows. The protocols provided are based on established methodologies and should be adapted and optimized for specific experimental contexts.

Application Note 1: Targeting DNA Methyltransferases (DNMTs) with this compound Derivatives

The this compound scaffold has been identified as a promising starting point for the development of inhibitors targeting epigenetic modifiers, particularly DNA methyltransferases (DNMTs). Certain quinoline-based compounds have shown low micromolar inhibitory potency against human DNMT1 and bacterial DNMTs.[1][2][3] These findings suggest that this compound derivatives can be developed as chemical probes to study the role of DNMTs in disease.

Quantitative Data: Inhibitory Activity of Quinolone-based Compounds against DNMTs

The following table summarizes the half-maximal inhibitory concentrations (IC50) for selected quinoline-based compounds against DNMT1 and DNMT3A. It is important to note that these are not all this compound derivatives but represent the broader class of quinoline-based inhibitors.

Compound IDTarget EnzymeIC50 (µM)Reference
MC3343 DNMT10.044[4]
DNMT3A>10[4]
Compound 10 DNMT12.0[4]
DNMT3A0.019[4]
Compound 14 DNMT10.044[4]
DNMT3A>10[4]
SGI-1027 (Compound 1) DNMT1~0.5[2]
Signaling Pathway: DNA Methylation

The following diagram illustrates the process of DNA methylation by DNMTs, which can be investigated using this compound-based inhibitors.

DNA_Methylation_Pathway cluster_reaction Methylation Reaction SAM S-adenosyl methionine (SAM) (Methyl Donor) SAH S-adenosyl homocysteine (SAH) SAM->SAH Methyl group transfer DNMT DNA Methyltransferase (e.g., DNMT1) Unmethylated_DNA Unmethylated Cytosine in DNA Methylated_DNA Methylated Cytosine in DNA Unmethylated_DNA->Methylated_DNA DNMT Gene_Silencing Transcriptional Repression Methylated_DNA->Gene_Silencing Leads to Probe This compound Inhibitor Probe Probe->DNMT Inhibition

Caption: DNA methylation pathway showing inhibition by a this compound probe.

Experimental Protocol: In Vitro DNMT Inhibition Assay

This protocol describes a non-radioactive, ELISA-based assay to determine the IC50 of a this compound-based inhibitor against DNMT1.

Materials:

  • Recombinant human DNMT1 enzyme

  • DNMT Assay Buffer (e.g., 20 mM HEPES pH 7.5, 1 mM EDTA, 50 mM KCl, 10% glycerol, 0.5 mM DTT)

  • S-adenosyl methionine (SAM)

  • Biotinylated hemi-methylated DNA substrate

  • Streptavidin-coated 96-well plates

  • Anti-5-methylcytosine primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader (450 nm)

  • This compound test compounds

Procedure:

  • Plate Preparation:

    • Wash streptavidin-coated 96-well plates three times with 200 µL of Wash Buffer (e.g., PBS with 0.05% Tween-20).

    • Add 100 µL of 100 ng/mL biotinylated hemi-methylated DNA substrate to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plates three times with Wash Buffer.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the this compound test compound in DMSO.

    • Perform serial dilutions in DNMT Assay Buffer to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a DMSO-only control.

  • Enzymatic Reaction:

    • Prepare a master mix containing DNMT1 enzyme (e.g., 50 nM final concentration) and SAM (e.g., 10 µM final concentration) in DNMT Assay Buffer.

    • Add 50 µL of the test compound dilutions to the appropriate wells.

    • Add 50 µL of the enzyme/SAM master mix to all wells.

    • Incubate for 2 hours at 37°C.

  • Detection:

    • Wash the plates three times with Wash Buffer.

    • Add 100 µL of diluted anti-5-methylcytosine primary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plates three times with Wash Buffer.

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plates five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Add 100 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control) from all readings.

    • Normalize the data to the DMSO control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Application Note 2: Fluorescent this compound Probes for Cellular Imaging

The inherent fluorescent properties of some quinolone scaffolds make them attractive for the development of probes for cellular imaging.[5][6] By conjugating a this compound core to a linker and a reactive group, it is possible to create probes for labeling specific cellular components.

Quantitative Data: Hypothetical Properties of a Fluorescent this compound Probe

The following table presents hypothetical but realistic quantitative data for a fluorescent this compound probe designed for cellular imaging. These parameters are crucial for assessing the suitability of a probe for fluorescence microscopy.

PropertyValueSignificance
Excitation Wavelength (λex) 405 nmDetermines the optimal laser line for excitation.
Emission Wavelength (λem) 488 nmDetermines the appropriate filter set for detection.
Molar Extinction Coefficient (ε) 25,000 M⁻¹cm⁻¹A measure of how strongly the probe absorbs light at λex.
Fluorescence Quantum Yield (Φ) 0.60The efficiency of converting absorbed light into emitted light.
Photostability HighResistance to photobleaching during imaging.
Cell Permeability Moderate to HighAbility to cross the cell membrane for intracellular targets.
Specificity Target-dependentDetermined by the incorporated targeting moiety.
Workflow: Synthesis and Application of a Fluorescent Probe

The diagram below outlines the general workflow for the synthesis and application of a fluorescent chemical probe.

Fluorescent_Probe_Workflow cluster_synthesis Probe Synthesis cluster_application Cellular Application Quinolone This compound Core Linker Linker (e.g., PEG) Fluorophore Fluorophore (or inherent fluorescence) Reactive_Group Reactive Group (e.g., NHS ester) Probe Complete Fluorescent Probe Probe_Incubation Incubate with Probe Probe->Probe_Incubation Application Cell_Culture Culture Cells Cell_Culture->Probe_Incubation Wash Wash Unbound Probe Probe_Incubation->Wash Fixation Fix and Permeabilize (optional) Wash->Fixation Imaging Fluorescence Microscopy Fixation->Imaging Data_Analysis Image Analysis Imaging->Data_Analysis

Caption: General workflow for the synthesis and use of a fluorescent chemical probe.

Experimental Protocol: Live-Cell Imaging with a Fluorescent this compound Probe

This protocol provides a general procedure for staining live cells with a hypothetical fluorescent this compound probe. Note: This protocol requires optimization for each specific probe and cell line.

Materials:

  • Cells of interest

  • Cell culture medium

  • Glass-bottom imaging dishes or chamber slides

  • Fluorescent this compound probe

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging medium (e.g., phenol red-free medium)

  • Fluorescence microscope with appropriate filter sets and environmental chamber

Procedure:

  • Cell Seeding:

    • Seed cells onto glass-bottom imaging dishes or chamber slides at a density that will result in 50-70% confluency on the day of imaging.

    • Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Probe Preparation:

    • Prepare a 1-10 mM stock solution of the fluorescent probe in anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to the desired final working concentration (typically 1-10 µM, requires optimization).

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with 1 mL of pre-warmed PBS.

    • Add the probe-containing imaging medium to the cells.

    • Incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time must be determined experimentally.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Place the dish on the stage of a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).

    • Acquire images using the appropriate filter set for the probe's excitation and emission wavelengths.

Application Note 3: Target Engagement and Identification with this compound Affinity Probes

To identify the cellular targets of a this compound-based compound, an affinity probe can be synthesized. This typically involves attaching a linker and an affinity tag (e.g., biotin) to the quinolone scaffold.

Components of a this compound Affinity Probe
ComponentExampleFunction
Warhead This compoundBinds to the target protein.
Linker Polyethylene glycol (PEG)Provides spatial separation between the warhead and the affinity tag, minimizing steric hindrance.
Affinity Tag BiotinEnables selective capture of the probe-protein complex using streptavidin beads.
Reactive Group (optional) Photo-activatable groupFor covalent cross-linking to the target upon UV irradiation.
Workflow: Affinity Pulldown for Target Identification

The following diagram illustrates a typical workflow for an affinity pulldown experiment to identify the binding partners of a chemical probe.

Affinity_Pulldown_Workflow Cell_Lysis Prepare Cell Lysate Probe_Incubation Incubate Lysate with Biotinylated Probe Cell_Lysis->Probe_Incubation Bead_Capture Capture Probe-Protein Complexes with Streptavidin Beads Probe_Incubation->Bead_Capture Washing Wash Beads to Remove Non-specific Binders Bead_Capture->Washing Elution Elute Bound Proteins Washing->Elution Analysis Analyze Proteins by SDS-PAGE and Western Blot or Mass Spectrometry Elution->Analysis

Caption: General workflow for an affinity pulldown experiment.

Experimental Protocol: Affinity Pulldown and Western Blot

This protocol describes a method to identify and validate the interaction of a biotinylated this compound probe with a specific target protein from a cell lysate.

Materials:

  • Biotinylated this compound probe and a negative control (e.g., a structurally similar but inactive compound)

  • Cultured cells

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads

  • Wash Buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the putative target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold Lysis Buffer for 30 minutes on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Probe Incubation:

    • Dilute the cell lysate to 1-2 mg/mL with Lysis Buffer.

    • Add the biotinylated probe to the lysate at a final concentration of 1-10 µM. Include a control with the negative control probe and a no-probe control.

    • Incubate for 1-4 hours at 4°C with gentle rotation.

  • Capture of Probe-Protein Complexes:

    • Add pre-washed streptavidin magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation.

  • Washing:

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold Wash Buffer.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 50 µL of 2x SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the bound proteins.

    • Collect the supernatant (the eluate) using the magnetic stand.

  • SDS-PAGE and Western Blot:

    • Load the eluates onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A band corresponding to the target protein should be present in the lane with the active probe and absent or significantly reduced in the control lanes.

References

Troubleshooting & Optimization

Technical Support Center: 1-Methyl-2-quinolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1-Methyl-2-quinolone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common synthetic routes for this compound and its derivatives include:

  • Synthesis from N-methylated Isatoic Anhydrides: This three-step protocol involves the N-alkylation of isatoic anhydride, followed by the synthesis of a β-ketoester, and finally a base-mediated condensation to yield the 4-hydroxy-1-methyl-2-quinolone, a tautomer of this compound.[1][2]

  • Conrad-Limpach Synthesis: This method involves the condensation of an aniline with a β-ketoester. For this compound, N-methylaniline would be the starting material. The reaction is typically carried out at high temperatures.[3]

  • Synthesis from Quinolone: Direct methylation of the nitrogen atom of a pre-existing quinolone ring is another viable route.

  • Microwave-Assisted Synthesis: Modern methods utilizing microwave irradiation can significantly reduce reaction times and improve yields in some cases.[4]

Q2: My reaction yield is consistently low. What are the primary factors that could be causing this?

A2: Low yields in this compound synthesis can stem from several factors:

  • Incomplete reaction: The initial condensation or the final cyclization step may not have gone to completion. Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial.

  • Incorrect reaction temperature: The cyclization step, particularly in the Conrad-Limpach synthesis, often requires high temperatures (around 250 °C) to proceed efficiently.[3] Insufficient heat can lead to incomplete conversion.

  • Decomposition: Conversely, excessively high temperatures or prolonged heating can lead to the decomposition of starting materials, intermediates, or the final product. This is often indicated by the reaction mixture turning dark or tarry.

  • Purity of reactants: The use of impure starting materials, such as oxidized N-methylaniline, can introduce side reactions and significantly lower the yield.

  • Inefficient work-up: Product loss can occur during the extraction and purification steps if the procedure is not optimized.

Q3: I am having difficulty purifying the final product. What are some common issues and solutions?

A3: Purification of this compound can be challenging due to the presence of byproducts or unreacted starting materials. Common issues and solutions include:

  • Co-precipitation of impurities: Starting materials or byproducts may precipitate along with the desired product. A basic wash can often help. Dissolving the crude product in a dilute sodium hydroxide solution, filtering to remove insoluble impurities, and then re-precipitating the product by acidifying the filtrate can be effective.

  • Recrystallization issues: Finding a suitable solvent for recrystallization is key. Common solvent systems for quinolones include ethanol, ethanol/water mixtures, or glacial acetic acid. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[5]

  • "Oiling out": The compound may come out of solution as a liquid instead of a solid during recrystallization. This can happen if the boiling point of the solvent is higher than the melting point of the solute. Using a lower-boiling point solvent or a solvent mixture can mitigate this.

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Suggested Solution
Reaction does not proceed to completion (starting material remains on TLC) Incomplete initial condensation.Ensure the initial condensation step is complete by monitoring via TLC. Consider extending the reaction time or using a mild acid catalyst.
Cyclization temperature is too low.Use a high-boiling point solvent (e.g., Dowtherm A, diphenyl ether) to achieve and maintain a stable cyclization temperature of 245-260 °C.[3]
Reaction mixture turns dark or tarry Decomposition of starting materials, intermediate, or product.Carefully control the reaction temperature. Avoid localized overheating by using a suitable heating mantle and vigorous stirring. Optimize the reaction time; prolonged heating is not always beneficial.
Inconsistent yields between batches Variability in heating.Use a consistent and well-controlled heating setup, such as a sand bath or a high-temperature heating mantle with a digital controller.
Atmospheric moisture.Run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which can interfere with the initial condensation step.
Product Purification Issues
Problem Possible Cause Suggested Solution
Difficulty in isolating/purifying the product Product is insoluble or co-precipitates with byproducts.Allow the reaction mixture to cool, and the product should precipitate. Collect the product by filtration and wash with a non-polar solvent (e.g., toluene, hexanes) to remove the high-boiling solvent and soluble impurities.
Oiling out during recrystallization.The boiling point of the recrystallization solvent may be higher than the melting point of the product. Use a lower-boiling point solvent or a two-solvent system for recrystallization.
Presence of isomeric byproducts Formation of other quinolone isomers.To minimize the formation of the 2-hydroxyquinoline isomer (Knorr product) in the Conrad-Limpach synthesis, carry out the initial condensation at lower temperatures (kinetic control).[6] Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can help in separating isomers.

Experimental Protocols

Synthesis of 4-Hydroxy-1-methyl-2-quinolone from Isatoic Anhydride

This protocol is adapted from a three-step synthesis of 4-hydroxy-2-quinolone analogs.[1][2]

Step 1: Synthesis of 1-Methyl-2H-benzo[d][3][7]oxazine-2,4(1H)-dione

  • To a solution of isatoic anhydride (1.0 eq) in a suitable solvent (e.g., DMAC), add methyl iodide (2.0 eq).

  • The reaction is carried out to N-alkylate the isatoic anhydride.

  • After the reaction is complete (monitored by TLC), quench the reaction with water.

  • The precipitate is filtered, washed with water, and concentrated in vacuo to give the N-methylated isatoic anhydride. An 81% yield has been reported for this step.[1]

Step 2: Synthesis of a β-Ketoester (e.g., Ethyl 3-oxobutanoate)

This step involves the synthesis of the necessary β-ketoester if not commercially available. For the synthesis of the parent this compound, commercially available ethyl acetoacetate can be used.

Step 3: Synthesis of 4-Hydroxy-1-methyl-2-quinolone

  • Add sodium hydride (60% in mineral oil, 1.5 eq) to a round-bottom flask and wash three times with hexane.

  • Fit the flask with a rubber septum, purge with nitrogen gas, and add the N-methylated isatoic anhydride from Step 1 (1.0 eq), the β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), and dry DMF.

  • Stir the mixture overnight at room temperature.

  • Upon completion (monitored by TLC), quench the reaction with water.

  • Extract the resulting mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography. Yields for this final condensation step can be relatively low.[2]

Visualizations

experimental_workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: β-Ketoester cluster_step3 Step 3: Condensation & Cyclization isatoic_anhydride Isatoic Anhydride step1_reaction N-Alkylation isatoic_anhydride->step1_reaction methyl_iodide Methyl Iodide methyl_iodide->step1_reaction n_methyl_isatoic_anhydride 1-Methyl-2H-benzo[d][1,3] oxazine-2,4(1H)-dione step1_reaction->n_methyl_isatoic_anhydride step3_reaction Condensation & Cyclization (NaH, DMF) n_methyl_isatoic_anhydride->step3_reaction beta_ketoester Ethyl Acetoacetate (or other β-ketoester) beta_ketoester->step3_reaction crude_product Crude Product step3_reaction->crude_product purification Purification (Column Chromatography) crude_product->purification final_product 4-Hydroxy-1-methyl-2-quinolone purification->final_product

Caption: Experimental workflow for the synthesis of 4-Hydroxy-1-methyl-2-quinolone.

troubleshooting_low_yield start Low Product Yield check_tlc Check TLC: Is starting material present? start->check_tlc incomplete_reaction Incomplete Reaction check_tlc->incomplete_reaction Yes check_temp Check Reaction Temperature: Is it optimal for cyclization? check_tlc->check_temp No incomplete_reaction->check_temp temp_issue Incorrect Temperature check_temp->temp_issue No check_color Is the reaction mixture dark/tarry? check_temp->check_color Yes optimize_workup Optimize Work-up and Purification temp_issue->optimize_workup decomposition Decomposition check_color->decomposition Yes check_reagents Check Purity of Starting Materials check_color->check_reagents No decomposition->check_reagents check_reagents->optimize_workup

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 1-Methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Methyl-2-quinolone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain this compound with high yields?

A1: Several methods are employed for the synthesis of this compound, with the choice often depending on the available starting materials and desired scale. Palladium-catalyzed reactions, such as the oxidative annulation between acrylamides and aryne precursors, have shown moderate to excellent yields.[1] Another effective approach involves the ruthenium-catalyzed synthesis from anilides and acrylates.[1] Additionally, direct methylation of 2-quinolone is a straightforward method.[2] For functionalized derivatives, the chemistry of nitroquinolones offers a versatile route.[2]

Q2: I am observing low yields in my reaction. What are the potential causes and how can I optimize the conditions?

A2: Low yields in this compound synthesis can stem from several factors. Incomplete reactions are a common issue; it is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3] High reaction temperatures, often required for cyclization, can lead to product decomposition.[3] Careful control and optimization of the temperature are critical. The choice of solvent can also significantly impact the yield; high-boiling, inert solvents can improve yields in thermal cyclizations.[3] Furthermore, the purity of reagents and the reaction atmosphere are important considerations, as some reactions are sensitive to air or moisture.[3]

Q3: My reaction is producing a significant amount of side products. How can I improve the selectivity?

A3: Side product formation is a common challenge, often due to competing reaction pathways. For instance, in syntheses involving unsymmetrical starting materials, poor regioselectivity can be an issue.[3] In the Doebner-von Miller synthesis, polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction.[4] This can be mitigated by using a biphasic reaction medium or by the slow addition of the carbonyl compound.[4] In palladium-catalyzed cross-coupling reactions, the choice of ligand and base can significantly influence the selectivity and minimize the formation of undesired byproducts.

Q4: I am having difficulty with the purification of the final product. What are the recommended purification methods?

A4: Purification of this compound typically involves standard techniques such as recrystallization or column chromatography.[3][5] If the product precipitates from the reaction mixture upon cooling, it can be collected by filtration.[3][4] For non-crystalline products or to remove closely related impurities, column chromatography on silica gel is effective. The choice of eluent for chromatography will depend on the polarity of the product and impurities, but mixtures of ethyl acetate and hexane are commonly used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reactionMonitor reaction progress by TLC or LC-MS to determine the optimal reaction time.[3]
Low reaction temperatureGradually increase the reaction temperature while monitoring for product formation and decomposition.
Inactive catalystEnsure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).
Poor quality reagentsUse pure, dry reagents and solvents.[3]
Formation of Multiple Products Poor regioselectivity with unsymmetrical starting materialsModify the starting material with a directing group or explore alternative synthetic routes with higher regioselectivity.[3]
Side reactions (e.g., polymerization)Use a biphasic reaction medium or add reactants slowly to control their concentration.[4]
Over-oxidation or other degradationRun the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Product Decomposition High reaction temperatureCarefully control and optimize the reaction temperature; consider using a high-boiling inert solvent to maintain a stable temperature.[3]
Presence of strong acids or basesNeutralize the reaction mixture promptly during work-up.
Difficulty in Product Isolation Product is soluble in the work-up solventExtract the aqueous phase multiple times with a suitable organic solvent.
Oily or non-crystalline productAttempt purification by column chromatography. If an oil persists, try co-evaporation with a high-boiling solvent or trituration with a non-polar solvent to induce crystallization.

Experimental Protocols

Method 1: Palladium-Catalyzed Oxidative Annulation

This method involves the palladium-catalyzed cascade reaction of C-H bond activation, C-C bond formation, and intramolecular cyclization.[1]

Materials:

  • Substituted aniline

  • Acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Acetic anhydride (Ac₂O)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Solvent (e.g., Toluene)

Procedure:

  • To a solution of the substituted aniline and acrylate in the chosen solvent, add acetic anhydride.

  • Add the palladium(II) acetate catalyst.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Add p-toluenesulfonic acid monohydrate to promote hydrolysis of the acetyl group.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Reactant Stoichiometry
Substituted Aniline1.0 equiv
Acrylate1.2 equiv
Pd(OAc)₂5-10 mol%
Ac₂O1.5 equiv
TsOH·H₂O1.0 equiv

Note: The optimal stoichiometry and reaction conditions may vary depending on the specific substrates used.

Visualizations

experimental_workflow General Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Synthetic Route reagents Prepare Starting Materials & Reagents start->reagents setup Set up Reaction Apparatus reagents->setup reaction Perform Chemical Reaction setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Quench Reaction & Aqueous Work-up monitoring->workup Proceed if complete extraction Extract Product workup->extraction purification Purify Product (Chromatography/Recrystallization) extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end Obtain Pure this compound characterization->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield Issues cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn decomposition Product Decomposition? start->decomposition side_reactions Side Reactions? start->side_reactions reagent_quality Reagent Quality? start->reagent_quality optimize_time Optimize Reaction Time incomplete_rxn->optimize_time optimize_temp Optimize Temperature decomposition->optimize_temp inert_atm Use Inert Atmosphere decomposition->inert_atm side_reactions->optimize_temp slow_addition Slow Reagent Addition side_reactions->slow_addition check_reagents Check Reagent Purity reagent_quality->check_reagents

Caption: A decision tree for troubleshooting low yields in synthesis.

References

Technical Support Center: N-Methylation of 2-Quinolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the N-methylation of 2-quinolone.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, work-up, and purification of N-methyl-2-quinolone.

Q1: My N-methylation reaction of 2-quinolone is showing low to no conversion. What are the potential causes and how can I improve the yield?

A1: Low conversion in the N-methylation of 2-quinolone can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Insufficient Basicity: The nitrogen atom in the 2-quinolone lactam is not strongly nucleophilic. An appropriate base is crucial to deprotonate the N-H bond, forming the more nucleophilic amide anion.

    • Troubleshooting:

      • Ensure the base is strong enough. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) can be more effective, particularly if the nitrogen is less reactive.[1]

      • Use a sufficient stoichiometric excess of the base (typically 1.5-3 equivalents).

      • Ensure the base is of good quality, dry, and finely powdered to maximize its surface area and reactivity.

  • Inadequate Reaction Temperature or Time: The reaction may require thermal energy to proceed at a reasonable rate.

    • Troubleshooting:

      • Gradually increase the reaction temperature. For methyl iodide or dimethyl sulfate, reactions are often run at room temperature to slightly elevated temperatures (e.g., 40-60 °C).[2] Dimethyl carbonate typically requires higher temperatures (e.g., 110-170 °C).

      • Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Poor Solubility: If the 2-quinolone or the base is not sufficiently soluble in the chosen solvent, the reaction will be slow.

    • Troubleshooting:

      • Select an appropriate solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetone, and acetonitrile are commonly used and can help to dissolve the reactants.[3]

  • Choice of Methylating Agent: The reactivity of the methylating agent plays a significant role.

    • Troubleshooting:

      • Methyl iodide (MeI) and dimethyl sulfate (DMS) are highly reactive and common choices.[1] Dimethyl carbonate (DMC) is a greener alternative but often requires more forcing conditions.[4]

Q2: I am observing a significant amount of a byproduct in my reaction. What is it likely to be and how can I minimize its formation?

A2: The most common side reaction in the methylation of 2-quinolone is O-methylation, leading to the formation of 2-methoxyquinoline. The 2-quinolone tautomerizes to 2-hydroxyquinoline, and the resulting hydroxyl group can also be methylated.

  • Minimizing O-Methylation: The ratio of N- to O-methylation is influenced by the reaction conditions.

    • Solvent Choice: The polarity of the solvent can affect the selectivity. In some cases, less polar solvents may favor N-alkylation.

    • Base Selection: The choice of base can influence the site of deprotonation and subsequent methylation. Experimenting with different bases (e.g., K₂CO₃, NaH, Cs₂CO₃) can help to optimize for N-methylation.

    • Methylating Agent: "Harder" methylating agents are generally thought to favor methylation on the "harder" nitrogen atom, while "softer" agents might favor the "softer" oxygen atom, based on the Hard and Soft Acids and Bases (HSAB) principle. However, experimental results can vary. For instance, methylation of a substituted 4-quinolone with methyl iodide (a relatively soft methylating agent) and K₂CO₃ resulted in a mixture of O- and N-methylated products.

Q3: I am having difficulty separating the desired N-methyl-2-quinolone from the O-methylated byproduct and unreacted 2-quinolone. What purification strategies are effective?

A3: The separation of N-methyl-2-quinolone from 2-methoxyquinoline and the starting material can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method for separation.

    • Troubleshooting:

      • Use a high-quality silica gel with a fine mesh size for better resolution.

      • Employ a gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.

      • Careful monitoring of fractions by TLC is crucial to isolate the pure products. The N-methylated product is typically more polar than the O-methylated one.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purification, especially on a larger scale.

Q4: Can I use Phase Transfer Catalysis (PTC) for the N-methylation of 2-quinolone?

A4: Yes, Phase Transfer Catalysis (PTC) can be an effective technique for the N-alkylation of lactams like 2-quinolone. PTC can offer several advantages, including the use of milder reaction conditions, simpler work-up procedures, and the ability to use less expensive inorganic bases.

  • How it works: A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the deprotonated 2-quinolone anion from the solid or aqueous phase into the organic phase where the reaction with the methylating agent occurs.[3][5]

Data Presentation

The following table summarizes the observed product distribution in the methylation of a substituted 4-quinolone, which provides insight into the potential outcomes for 2-quinolone methylation.

Methylating AgentBaseSolventProduct(s)Yield(s)Reference
Methyl Iodide (MeI)K₂CO₃Not SpecifiedOMe-HHQ (O-methylated) and N-methyl-2-(1-methylheptyl)-4(1H)-quinolone (N-methylated and further substituted)32% (O-methylated), 14% (N-methylated and substituted)

Note: HHQ is 2-heptyl-4(1H)-quinolone, a derivative of the core quinolone structure.

Experimental Protocols

The following are representative protocols for the N-methylation of quinolone derivatives, which can be adapted for 2-quinolone.

Protocol 1: N-methylation using Methyl Iodide and Potassium Carbonate

  • Dissolution: Dissolve 2-quinolone (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetone).

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.) to the solution.

  • Stirring: Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the amide anion.

  • Methylating Agent Addition: Add methyl iodide (MeI, 1.1-1.5 eq.) dropwise to the suspension.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash with water to remove any remaining salts and DMF, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: N-methylation using Dimethyl Sulfate and Sodium Bicarbonate

Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-quinolone (1.0 eq.), sodium bicarbonate (NaHCO₃, 2.0 eq.), and acetone.

  • Methylating Agent Addition: Add dimethyl sulfate (DMS, 1.2-1.5 eq.) to the mixture.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic solids. Remove the acetone from the filtrate under reduced pressure.

  • Purification: The residue can be purified by column chromatography as described in Protocol 1.

Visualizations

Reaction Pathway Diagram

Caption: N-methylation of 2-quinolone and the competing O-methylation side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield in N-Methylation start Low Yield of N-Methyl-2-quinolone check_conversion Check Reaction Conversion by TLC/LC-MS start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low Conversion side_products Significant Side Products Observed check_conversion->side_products Byproducts Present workup_loss Product Loss During Workup/Purification check_conversion->workup_loss Good Conversion, Low Isolated Yield increase_time_temp Increase Reaction Time and/or Temperature incomplete_reaction->increase_time_temp stronger_base Use a Stronger Base (e.g., NaH) incomplete_reaction->stronger_base change_solvent Change Solvent for Better Solubility incomplete_reaction->change_solvent optimize_conditions Optimize Reaction Conditions to Favor N-Methylation side_products->optimize_conditions optimize_workup Optimize Work-up and Extraction workup_loss->optimize_workup end Improved Yield increase_time_temp->end stronger_base->end change_solvent->end change_base_solvent Vary Base and Solvent optimize_conditions->change_base_solvent purification Efficient Purification (Column Chromatography) change_base_solvent->purification purification->end careful_chromatography Careful Column Chromatography optimize_workup->careful_chromatography careful_chromatography->end

Caption: A logical workflow for troubleshooting low yields in the N-methylation of 2-quinolone.

References

Technical Support Center: Purification of Crude 1-Methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 1-Methyl-2-quinolone.

Troubleshooting Guides

Issue 1: Low yield after recrystallization.

Possible Cause Troubleshooting Step
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] If the compound is too soluble at room temperature, you will not get good crystal formation upon cooling.[2]
Insufficient Cooling Ensure the solution is cooled slowly to room temperature and then in an ice bath to maximize crystal precipitation.[3]
Supersaturation The solution may be supersaturated and require initiation of crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[3]
Excessive Solvent Using too much solvent will keep the product dissolved even at low temperatures. After dissolving the crude product in a minimal amount of hot solvent, consider evaporating some solvent to reach the saturation point.

Issue 2: Oily product instead of crystals.

Possible Cause Troubleshooting Step
Presence of Impurities Certain impurities can inhibit crystal lattice formation. Try purifying the crude product by column chromatography before recrystallization.
Cooling Too Rapidly Rapid cooling can cause the product to "oil out." Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
Inappropriate Solvent System A single solvent may not be ideal. Consider using a multi-solvent system where the compound is soluble in one solvent and insoluble in the other. Dissolve the crude product in the "good" solvent and slowly add the "poor" solvent until the solution becomes cloudy, then heat until it is clear and cool slowly.[4]

Issue 3: Colored impurities persist after purification.

Possible Cause Troubleshooting Step
Highly Colored Byproducts Synthesis of quinolones can sometimes produce polymeric or other colored byproducts.[5]
Oxidation The product or impurities may be susceptible to oxidation. Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon).
Ineffective Purification Method Recrystallization alone may not be sufficient. Employ column chromatography with an appropriate stationary and mobile phase to separate the colored impurities. Activated carbon treatment of the solution before crystallization can also sometimes remove colored impurities, but use with caution as it can also adsorb the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities can include unreacted starting materials, reagents from the synthesis, and byproducts. Depending on the synthetic route, these can include isomers like 1-methyl-4-quinolone, and various substituted quinolones.[5][6] If nitration steps are involved, dinitro and trinitro derivatives can also be present.[7]

Q2: Which solvents are best for the recrystallization of this compound?

The choice of solvent is critical and often requires experimentation. A good starting point is to test the solubility of the crude product in various solvents at room and elevated temperatures. Common solvents for recrystallization of organic compounds include ethanol, methanol, ethyl acetate, hexane, and mixtures thereof.[4] For quinolone-type compounds, polar solvents or mixtures with non-polar solvents are often effective.

Q3: How can I monitor the purity of my this compound during purification?

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for routine purity analysis.[8] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the purification progress. For more detailed analysis and identification of impurities, techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[8][9]

Q4: When should I use column chromatography instead of recrystallization?

Column chromatography is preferred when:

  • Impurities have similar solubility profiles to the desired product, making recrystallization ineffective.

  • The crude product is an oil that will not crystallize.

  • There are multiple components in the crude mixture that need to be separated.

  • A very high degree of purity is required.

Recrystallization is a good choice for a final purification step after chromatography or when the crude product is a solid with a relatively high initial purity.[10]

Q5: My purified this compound has a low melting point. What does this indicate?

A low or broad melting point range is a classic indicator of impurities. Pure crystalline solids typically have a sharp melting point.[3] You should consider further purification steps, such as another recrystallization with a different solvent system or column chromatography.

Quantitative Data and Experimental Protocols

Table 1: Illustrative Recrystallization Solvent Screening for this compound
Solvent SystemSolubility at 25°C (mg/mL)Solubility at 78°C (mg/mL)Recovery (%)Purity by HPLC (%)
Ethanol51508598.5
Isopropanol31209098.2
Ethyl Acetate102007597.9
Toluene2809299.1
Heptane<110Not suitable-
Water<15Not suitable-

Note: This data is illustrative and will vary based on the specific impurities present in the crude material.

Experimental Protocol: Recrystallization
  • Solvent Selection: Based on preliminary tests, choose a solvent that dissolves the crude this compound well when hot and poorly when cold.

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent needed for complete dissolution.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Experimental Protocol: Flash Column Chromatography
  • Stationary Phase Selection: Silica gel is a common choice for compounds of moderate polarity like this compound.

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by TLC analysis to achieve good separation (Rf value of the product around 0.3-0.4).

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the column.

  • Elution: Pass the mobile phase through the column under positive pressure.

  • Fraction Collection: Collect fractions as the eluent exits the column.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling & Ice Bath HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Impurities Impurities in Filtrate VacuumFilter->Impurities Filtrate Dry Dry Under Vacuum Wash->Dry Pure Pure this compound Dry->Pure

Caption: Recrystallization Workflow for this compound.

Chromatography_Workflow Start Crude Product Load Load onto Silica Gel Column Start->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine ImpurityFractions Impurity Fractions Analyze->ImpurityFractions Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Column Chromatography Purification Workflow.

References

Technical Support Center: Optimizing Recrystallization of 1-Methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 1-methyl-2-quinolone via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and illustrative diagrams to address common challenges encountered during this purification technique.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: The compound does not dissolve in the chosen solvent, even when heated.

  • Question: I've added my crude this compound to the solvent and heated it, but it's not dissolving. What should I do?

  • Answer: This indicates that this compound has low solubility in the selected solvent even at elevated temperatures. You should select a more polar solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold.

Issue 2: No crystals form upon cooling.

  • Question: My compound dissolved completely in the hot solvent, but no crystals have appeared after cooling to room temperature and even in an ice bath. What's going on?

  • Answer: This is a common issue that can arise from several factors:

    • The solution is not supersaturated: You may have used too much solvent. To address this, you can evaporate some of the solvent to increase the concentration of the compound and then try cooling it again.[1]

    • The compound is too soluble in the solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. In this case, you will need to select a different solvent in which the compound is less soluble.

    • Lack of nucleation sites: Crystal formation requires a starting point. You can induce crystallization by:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[2]

      • Seeding: Add a tiny, pure crystal of this compound (a seed crystal) to the solution to initiate crystal growth.[2]

Issue 3: The compound "oils out" instead of forming crystals.

  • Question: Instead of solid crystals, my compound is separating from the solution as an oily liquid. How can I fix this?

  • Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point. Given that this compound has a relatively low melting point (74 °C), this can be a common problem.[3] Here are some troubleshooting steps:

    • Reheat and add more solvent: Reheat the solution to dissolve the oil and then add a small amount of additional solvent to lower the saturation point. Allow it to cool more slowly.

    • Use a lower boiling point solvent: Select a solvent with a boiling point below the melting point of this compound.

    • Change the solvent system: Use a solvent mixture. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.

Issue 4: The recrystallized product is colored.

  • Question: The starting material was colored, and the recrystallized crystals are still not white. How can I remove colored impurities?

  • Answer: Colored impurities can often be removed by using activated charcoal.

    • Charcoal Treatment: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal. Be aware that adding too much charcoal can reduce your yield by adsorbing the desired product.

    • Hot Filtration: After the charcoal treatment, you must perform a hot filtration to remove the charcoal while the desired compound remains dissolved. This should be done quickly to prevent premature crystallization.

Issue 5: The final yield is very low.

  • Question: I successfully obtained pure crystals, but my final yield is much lower than expected. How can I improve it?

  • Answer: A low yield can result from several factors:

    • Using too much solvent: This is the most common cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]

    • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.

    • Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving the product.

Quantitative Data

The following table summarizes the known physical and solubility properties of this compound.

PropertyValueReference
Molecular FormulaC₁₀H₉NO[3]
Molecular Weight159.18 g/mol [3]
Melting Point74 °C[3]
Boiling Point325 °C[3]
Solubility in Water (25 °C)14300 mg/L[3]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. Due to the lack of specific solubility data in various organic solvents, a preliminary solvent screening is a crucial first step.

1. Solvent Selection:

  • Place a small amount (approx. 20-30 mg) of the crude this compound into several test tubes.

  • Add a small amount (approx. 0.5 mL) of a different solvent to each test tube. Potential solvents to screen include: water, ethanol, methanol, ethyl acetate, acetone, toluene, and hexane, or mixtures thereof (e.g., ethanol/water).

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

  • Gently heat the test tubes that did not show solubility at room temperature. A suitable solvent will dissolve the compound when hot.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.

2. Recrystallization Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture while stirring until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. A vacuum oven can also be used for faster drying.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process for the recrystallization of this compound.

RecrystallizationWorkflow cluster_prep Preparation cluster_main_process Recrystallization Process cluster_result Result start Start with Crude This compound solvent_selection Solvent Screening start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution Select best solvent decolorization Add Activated Charcoal (Optional) dissolution->decolorization hot_filtration Hot Gravity Filtration (Optional) decolorization->hot_filtration Yes cooling Slow Cooling & Ice Bath decolorization->cooling No hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Crystals washing->drying end Pure this compound drying->end

Caption: Experimental workflow for the recrystallization of this compound.

TroubleshootingRecrystallization cluster_issues Common Issues cluster_solutions Potential Solutions start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield add_seed Add Seed Crystal or Scratch no_crystals->add_seed Solution clear concentrate Evaporate Some Solvent no_crystals->concentrate Too dilute change_solvent Change Solvent no_crystals->change_solvent Compound too soluble add_more_solvent Reheat & Add More Solvent oiling_out->add_more_solvent Initial step use_solvent_mixture Use Solvent Mixture oiling_out->use_solvent_mixture Persistent issue minimize_solvent Use Minimum Hot Solvent low_yield->minimize_solvent Primary check preheat_funnel Pre-heat Filtration Apparatus low_yield->preheat_funnel Loss during filtration slow_cooling Cool More Slowly add_more_solvent->slow_cooling

References

Technical Support Center: Stability of 1-Methyl-2-quinolone in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the long-term storage and stability of 1-methyl-2-quinolone in dimethyl sulfoxide (DMSO). While specific public data on the stability of this compound in DMSO is limited, this guide offers best practices based on general knowledge of compound storage in DMSO and the known stability of related quinolone structures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound and what are the optimal storage conditions for the stock solution?

A1: this compound is soluble in DMSO. For optimal stability, it is recommended to store the stock solution at -80°C for long-term storage (months to years) or at -20°C for short-term storage (weeks to months).[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]

Q2: How stable is this compound expected to be in a DMSO stock solution under different storage conditions?

Q3: Are there known stability issues with quinolone-based compounds in DMSO?

A3: Yes, certain quinolone derivatives have shown instability in DMSO. For example, 4-halo-8-quinolinols are known to be unstable in DMSO, undergoing hydrolysis.[6][7] Additionally, 2-furylquinolines have been reported to decompose in DMSO, with the degradation product being the active inhibitor.[8] These findings suggest that the quinolone scaffold can be susceptible to degradation in DMSO, highlighting the importance of proper storage and stability assessment for this compound.

Q4: Can I use a this compound solution that has been stored for longer than the recommended duration?

A4: Using a compound beyond its recommended storage period may lead to a reduced effective concentration due to degradation. This can result in inaccurate and irreproducible experimental outcomes.[1] It is strongly advised to use freshly prepared solutions or solutions that have been stored under validated stable conditions. If you suspect degradation, it is best to use a fresh vial of the compound or perform a quality control check.

Q5: What are the signs of compound degradation in a DMSO stock solution?

A5: Signs of degradation can include a decrease in the expected biological activity of the compound, the appearance of additional peaks in analytical analyses (e.g., HPLC, LC-MS), or changes in the physical appearance of the solution (e.g., color change, precipitation).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or weaker than expected biological effect Degradation of this compound in the DMSO stock solution.Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1] Store aliquots at -80°C for long-term storage.
Degradation of this compound in the cell culture media during the experiment.For experiments of long duration, consider replenishing the media with freshly diluted this compound at regular intervals. Alternatively, perform a stability assessment of the compound in your specific cell culture media at 37°C.[1]
Precipitation observed in the DMSO stock solution upon thawing The compound may have limited solubility at lower temperatures or may have degraded into less soluble products.Gently warm the solution and vortex to try and redissolve the precipitate. If precipitation persists, centrifuge the vial and use the supernatant, noting that the concentration may be lower than expected. It is highly recommended to prepare a fresh stock solution.
Appearance of unexpected peaks in analytical data (e.g., LC-MS) The compound is degrading into one or more new chemical entities.Analyze the degradation products to understand the degradation pathway. Consider if the degradation is due to hydrolysis (from water in DMSO), oxidation, or reaction with other components. Store new stock solutions under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous DMSO.

Data Presentation: General Compound Stability in DMSO

The following table summarizes findings from studies on the stability of large, diverse compound libraries in DMSO under various storage conditions. Note: This data is not specific to this compound but provides a general indication of expected stability.

Storage Temperature Duration Solvent Observed Stability Reference
Room Temperature3 monthsDMSO92% of compounds remained stable[3][4]
Room Temperature6 monthsDMSO83% of compounds remained stable[3][4]
Room Temperature1 yearDMSO52% of compounds remained stable[3][4]
4°C2 years90% DMSO / 10% Water85% of compounds remained stable[9][10]
-20°C20 yearsDMSOOver 85% of compounds remained suitable for screening[8]

Experimental Protocols

Protocol: Assessment of this compound Stability in DMSO

This protocol outlines a general method using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to assess the stability of this compound in DMSO over time.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in high-purity, anhydrous DMSO at a known concentration (e.g., 10 mM).

    • Dispense aliquots of the stock solution into multiple amber glass vials to protect from light.[11]

  • Storage Conditions:

    • Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).

  • Time Points for Analysis:

    • Define the time points for analysis (e.g., Day 0, 1 week, 1 month, 3 months, 6 months, 1 year).

  • Sample Analysis by HPLC-MS:

    • At each time point, take one aliquot from each storage condition.

    • Dilute the sample to a suitable concentration for HPLC-MS analysis.

    • Analyze the sample to determine the purity of this compound and identify any potential degradation products.

    • The peak area of the parent compound (this compound) can be used to quantify its remaining percentage relative to the Day 0 sample.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Amber Vials prep_stock->aliquot storage_rt Room Temperature aliquot->storage_rt storage_4c 4°C aliquot->storage_4c storage_n20c -20°C aliquot->storage_n20c storage_n80c -80°C aliquot->storage_n80c time_points Sample at T=0, 1W, 1M, 3M, 6M, 1Y storage_rt->time_points storage_4c->time_points storage_n20c->time_points storage_n80c->time_points hplc_ms Analyze by HPLC-MS time_points->hplc_ms quantify Quantify Remaining Compound hplc_ms->quantify plot Plot Degradation Curve quantify->plot determine_stability Determine Shelf-Life plot->determine_stability

Caption: Workflow for assessing the long-term stability of a compound in DMSO.

logical_relationships cluster_factors Influencing Factors cluster_degradation Degradation Pathways temp Temperature compound_stability Compound Stability in DMSO temp->compound_stability water Water Content (Hygroscopicity) hydrolysis Hydrolysis water->hydrolysis light Light Exposure photodegradation Photodegradation light->photodegradation oxygen Oxygen oxidation Oxidation oxygen->oxidation freeze_thaw Freeze-Thaw Cycles freeze_thaw->compound_stability degradation_products Formation of Degradation Products hydrolysis->degradation_products oxidation->degradation_products photodegradation->degradation_products compound_stability->degradation_products leads to

Caption: Factors influencing compound stability and degradation in DMSO.

References

Preventing tar formation in quinolone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinolone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly tar formation, encountered during the synthesis of quinolone derivatives. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual aids to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that can arise during quinoline synthesis, leading to the formation of tar and other impurities.

Q1: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?

A1: Tar formation is a well-known side reaction in the Skraup synthesis, primarily due to the highly exothermic and harsh acidic and oxidizing conditions which can lead to the polymerization of reactants and intermediates.[1]

Troubleshooting Steps:

  • Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) or boric acid can help to make the reaction less violent and control the reaction rate, thereby reducing charring.[1]

  • Control Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the exothermic nature of the reaction.[1]

  • Ensure Efficient Stirring: Vigorous stirring is crucial for heat dissipation and preventing the formation of localized hotspots that promote tarring.[1]

  • Optimize Temperature: The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled to avoid excessively high temperatures.[1]

  • Purification: The crude product is often a dark, tarry substance.[1] Effective purification can be achieved through steam distillation followed by extraction to isolate the quinoline derivative from the tar.[1]

Q2: My Doebner-von Miller reaction is producing a large amount of polymeric material and a low yield of the desired quinoline. How can I prevent this?

A2: The primary cause of low yields and high polymer content in the Doebner-von Miller synthesis is the polymerization of the α,β-unsaturated aldehyde or ketone under strong acid catalysis.

Troubleshooting Steps:

  • Employ a Biphasic Reaction Medium: By sequestering the carbonyl compound in an organic phase, you can significantly reduce polymerization and improve the yield.

  • Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture helps to maintain a low concentration, thus minimizing self-condensation and polymerization.

Q3: During the cyclization step of my Gould-Jacobs synthesis, I am getting a dark, tarry material instead of the expected 4-hydroxyquinoline product. What can I do to fix this?

A3: Tar formation in the Gould-Jacobs reaction is typically a result of decomposition at the high temperatures required for thermal cyclization, or from prolonged heating.[2]

Troubleshooting Steps:

  • Optimize Temperature and Reaction Time: It is critical to find a balance between the temperature required for cyclization and the point at which degradation and tarring occur. A thorough time-temperature study is recommended to optimize the yield.[3]

  • Use a High-Boiling Inert Solvent: Solvents like Dowtherm A or diphenyl ether provide even heating and can help to prevent localized overheating.[2]

  • Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help to prevent oxidative side reactions that may contribute to tar formation.[2]

  • Microwave Heating: Microwave irradiation can significantly shorten reaction times and often leads to higher yields and reduced byproducts compared to conventional heating.[2][4]

Q4: My Conrad-Limpach synthesis is resulting in low yields and significant tarring. How can I improve this reaction?

A4: The Conrad-Limpach synthesis requires high temperatures (around 250°C) for the electrocyclic ring closing step, which can lead to decomposition and tar formation, especially if the Schiff base intermediate is heated without a solvent.[5]

Troubleshooting Steps:

  • Use a High-Boiling Inert Solvent: The use of an inert, high-boiling solvent such as mineral oil has been shown to dramatically increase yields, in some cases up to 95%.[5] Ethyl benzoate is another effective and less odorous alternative.[6]

  • Solvent Choice: The yield of the 4-hydroxyquinoline product generally increases with solvents that have higher boiling points. Solvents with boiling points above 250°C typically give the best results.[6]

Data Presentation

Table 1: Effect of Solvent on Yield in Conrad-Limpach Synthesis of 4-Hydroxy-2-methyl-6-nitroquinoline
SolventBoiling Point (°C)Yield (%)
Methyl Benzoate19925
Ethyl Benzoate21241
Propyl Benzoate23155
Isobutyl Benzoate24166

Data compiled from a study on solvent effects in the Conrad-Limpach synthesis.[6]

Table 2: Optimization of Gould-Jacobs Reaction using Microwave Heating
EntryTemperature (°C)Time (min)Isolated Yield of Product (%)
1250101
23001037
3250202
43002028
5300547

This table illustrates the impact of temperature and reaction time on the yield of the quinoline product in a microwave-assisted Gould-Jacobs reaction.[3]

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxyquinolines (Conventional Heating)

  • Condensation: In a round-bottom flask, combine the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).[2]

  • Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[2]

  • Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether.[2]

  • Heat the mixture to approximately 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC or LC-MS.[2]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add a non-polar solvent like hexane or petroleum ether to precipitate the crude product.[2]

    • Collect the solid by filtration and wash it with the same non-polar solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.[2]

Protocol 2: Conrad-Limpach Synthesis of 4-Hydroxyquinolines

  • Schiff Base Formation: A mixture of an aniline (1 equivalent) and a β-ketoester (1 equivalent) is heated, often in the presence of an acid catalyst like HCl or H₂SO₄.[5]

  • Cyclization: The resulting Schiff base is heated to approximately 250°C in a high-boiling inert solvent (e.g., mineral oil, ethyl benzoate) to induce electrocyclic ring closure.[5][6]

  • Work-up:

    • After cooling, the reaction mixture is typically treated with a non-polar solvent to precipitate the product.

    • The solid product is collected by filtration and washed.

    • Further purification can be achieved by recrystallization.

Visualizations

Troubleshooting_Tar_Formation start Tar Formation Observed in Quinolone Synthesis synthesis_type Identify Synthesis Method start->synthesis_type skraup Skraup Synthesis synthesis_type->skraup dvm Doebner-von Miller Synthesis synthesis_type->dvm gj Gould-Jacobs Synthesis synthesis_type->gj cl Conrad-Limpach Synthesis synthesis_type->cl skraup_cause Cause: - Highly Exothermic - Harsh Acidic/Oxidizing Conditions - Polymerization skraup->skraup_cause Identify Cause skraup_solution Solution: - Add Moderator (FeSO₄) - Slow H₂SO₄ Addition with Cooling - Efficient Stirring - Control Temperature skraup_cause->skraup_solution Implement Solution dvm_cause Cause: - Polymerization of α,β-unsaturated  carbonyl compound dvm->dvm_cause Identify Cause dvm_solution Solution: - Use Biphasic Medium - Slow Addition of Carbonyl Reactant dvm_cause->dvm_solution Implement Solution gj_cause Cause: - High Temperature Decomposition - Prolonged Heating gj->gj_cause Identify Cause gj_solution Solution: - Optimize Temperature & Time - Use High-Boiling Inert Solvent - Inert Atmosphere (N₂/Ar) - Consider Microwave Heating gj_cause->gj_solution Implement Solution cl_cause Cause: - High Temperature for Cyclization - Heating without Solvent cl->cl_cause Identify Cause cl_solution Solution: - Use High-Boiling Inert Solvent  (Mineral Oil, Ethyl Benzoate) cl_cause->cl_solution Implement Solution

Caption: Troubleshooting flowchart for tar formation in quinolone synthesis.

Gould_Jacobs_Workflow start Start: Aniline & Diethyl ethoxymethylenemalonate condensation Condensation (100-130°C, 1-2h) start->condensation intermediate Anilidomethylenemalonate Intermediate condensation->intermediate cyclization Thermal Cyclization (~250°C, 30-60 min) in High-Boiling Solvent intermediate->cyclization crude_product Crude 4-Hydroxyquinoline Derivative cyclization->crude_product purification Purification: - Precipitation - Filtration - Recrystallization or  Column Chromatography crude_product->purification final_product Final Product: Pure 4-Hydroxyquinoline Derivative purification->final_product

Caption: Experimental workflow for the Gould-Jacobs quinolone synthesis.

References

Navigating the Friedländer Synthesis of Quinolones: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedländer synthesis is a cornerstone reaction for the formation of the quinoline scaffold, a privileged structure in medicinal chemistry. However, achieving high yields can be challenging. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of quinolones via the Friedländer reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the Friedländer synthesis, offering potential causes and solutions.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yields in the Friedländer synthesis can stem from several factors, often related to harsh reaction conditions or suboptimal reagent choice.[1]

  • Harsh Reaction Conditions: Traditional methods often employ high temperatures and strong acids or bases, which can lead to degradation of starting materials and products, especially when scaling up the reaction.[1]

    • Solution: Consider using milder catalysts and reaction conditions. Modern methods utilizing catalysts like gold, p-toluenesulfonic acid, iodine, or various nanocatalysts can proceed under more gentle conditions, leading to improved yields.[1][2] Solvent-free reactions or the use of microwave irradiation can also enhance efficiency and reduce reaction times.[3][4]

  • Side Reactions: The formation of byproducts is a significant contributor to low yields. A common side reaction is the self-condensation of the ketone reactant under basic conditions (aldol condensation).[1]

    • Solution: To minimize aldol condensation, you can switch from a base-catalyzed to an acid-catalyzed system.[4] Alternatively, using an imine analog of the o-aminoaryl aldehyde or ketone can prevent this side reaction.[1]

  • Poor Reactivity of Starting Materials: Electron-rich or sterically hindered o-aminoaryl aldehydes/ketones or less reactive methylene compounds can lead to incomplete conversion.

    • Solution: Employing more active catalysts or increasing the reaction temperature and time under careful monitoring can help drive the reaction to completion. The choice of solvent can also play a crucial role; for instance, water has been shown to be an effective solvent in some catalyst-free systems.[5]

Q2: I am observing the formation of multiple products, leading to a complex mixture. What is happening and how can I improve the selectivity?

The formation of multiple products often points to issues with regioselectivity, especially when using unsymmetrical ketones.[1]

  • Lack of Regioselectivity: An unsymmetrical ketone can undergo condensation on either side of the carbonyl group, resulting in a mixture of two or more quinoline isomers.[6]

    • Solution: The choice of catalyst and reaction conditions can significantly influence regioselectivity. For instance, in some cases, acid catalysts like polyphosphoric acid (PPA) or trifluoroacetic acid (TFA) can favor the formation of one regioisomer over another.[6] Introducing a directing group, such as a phosphoryl group on the α-carbon of the ketone, can also control the direction of the condensation.[1] The use of ionic liquids as solvents has also been shown to improve regioselectivity.[1]

Q3: The reaction is not proceeding to completion, even after extended reaction times. What steps can I take?

Incomplete reactions can be due to catalyst deactivation, insufficient temperature, or poor solubility of reactants.

  • Catalyst Inactivity: The chosen catalyst may not be suitable for the specific substrates or may have degraded.

    • Solution: Screen a variety of catalysts to find one that is optimal for your starting materials.[7] Ensure the catalyst is of high purity and handled according to the supplier's recommendations. For solid-supported catalysts, ensure proper activation and handling to maintain their activity.

  • Insufficient Energy Input: The reaction may require more energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring for any product degradation. Microwave-assisted synthesis can be a highly effective method to rapidly deliver energy to the reaction mixture, often leading to significantly shorter reaction times and higher yields.[3][4]

  • Solubility Issues: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.

    • Solution: Select a solvent in which all reactants are fully soluble at the reaction temperature.[1] In some cases, a solvent-free approach at an elevated temperature can be effective, as the molten reactants can act as their own solvent.[8]

Quantitative Data on Catalyst Performance

The choice of catalyst is critical in optimizing the Friedländer synthesis. The following tables summarize the performance of various catalytic systems under different conditions.

Table 1: Comparison of Various Catalysts in Friedländer Synthesis

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Iron Powder / HClo-nitroarylcarbaldehydes and ketones/aldehydesNot SpecifiedNot SpecifiedNot Specified58-100[9]
p-Toluenesulfonic acid (p-TSA)2-aminobenzophenones and cyclic ketonesAcetic Acid (Microwave)1605 minExcellent[3][4]
Iodine2-aminoaryl ketones and α-methylene ketonesSolvent-freeNot SpecifiedNot SpecifiedHigh[1]
[Hbim]BF₄ (Ionic Liquid)2-aminobenzaldehydes and ketonesSolvent-free1003-6 h93[2]
SiO₂ Nanoparticles2-aminoaryl ketones and carbonyl compoundsMicrowave100Short93[2]
Catalyst-free2-aminobenzaldehyde and ketones/malononitrileWater703 h97[5]
Nickel Nanoparticles2-amino benzophenone with cyclohexane-1,3-dioneSolvent-freeNot SpecifiedNot Specified92-96[10]

Table 2: Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones

2-Aminoaryl Ketone SubstituentUnsymmetrical KetoneCatalystRatio of Regioisomers (I:II)Total Yield (%)Reference
-HAcetylacetonePPA2:180[6]
-OCH₃AcetylacetonePPA5:185[6]
-NO₂AcetylacetonePPA1:370[6]
-ClBenzoylacetoneTFA1:475[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: General Procedure for a Traditional Acid-Catalyzed Friedländer Synthesis [4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 2-aminoaryl aldehyde or ketone (1.0 mmol) and the ketone possessing an α-methylene group (1.2 mmol) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 mmol).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Optimized Microwave-Assisted Friedländer Synthesis [3][4]

  • Reaction Setup: In a microwave reaction vial, combine the 2-aminobenzophenone (1 mmol) and the cyclic ketone (2 mmol).

  • Solvent and Catalyst: Add acetic acid (2 mL), which acts as both the solvent and the catalyst.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 160 °C for 5-10 minutes.

  • Work-up: After cooling, carefully unseal the vial. Dilute the reaction mixture with water and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Visualizing the Process

Diagrams of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism, a general experimental workflow, and a troubleshooting decision tree.

Friedlander_Mechanism cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_cyclization Cyclization & Dehydration 2-Aminoaryl\nAldehyde/Ketone 2-Aminoaryl Aldehyde/Ketone Aldol Condensation Aldol Condensation 2-Aminoaryl\nAldehyde/Ketone->Aldol Condensation Schiff Base Formation Schiff Base Formation 2-Aminoaryl\nAldehyde/Ketone->Schiff Base Formation Methylene\nCompound Methylene Compound Methylene\nCompound->Aldol Condensation Methylene\nCompound->Schiff Base Formation α,β-Unsaturated\nCarbonyl α,β-Unsaturated Carbonyl Aldol Condensation->α,β-Unsaturated\nCarbonyl -H₂O Imine Intermediate Imine Intermediate Schiff Base Formation->Imine Intermediate -H₂O Intramolecular\nCyclization Intramolecular Cyclization α,β-Unsaturated\nCarbonyl->Intramolecular\nCyclization Imine Intermediate->Intramolecular\nCyclization Dehydration Dehydration Intramolecular\nCyclization->Dehydration Product Product Dehydration->Product -H₂O Experimental_Workflow Start Start Reaction Setup Reaction Setup Start->Reaction Setup Combine Reactants & Solvent Catalyst Addition Catalyst Addition Reaction Setup->Catalyst Addition Heating & Stirring Heating & Stirring Catalyst Addition->Heating & Stirring Reaction Monitoring (TLC/GC-MS) Reaction Monitoring (TLC/GC-MS) Heating & Stirring->Reaction Monitoring (TLC/GC-MS) Work-up Work-up Reaction Monitoring (TLC/GC-MS)->Work-up Reaction Complete Purification Purification Work-up->Purification Aqueous Extraction/ Filtration Product Characterization Product Characterization Purification->Product Characterization Column Chromatography/ Recrystallization End End Product Characterization->End Troubleshooting_Flowchart Start Start Low Yield? Low Yield? Start->Low Yield? Check Reaction Conditions Check Reaction Conditions Low Yield?->Check Reaction Conditions Yes Impure Product? Impure Product? Low Yield?->Impure Product? No Consider Side Reactions Consider Side Reactions Check Reaction Conditions->Consider Side Reactions Optimize Catalyst Optimize Catalyst Consider Side Reactions->Optimize Catalyst Optimize Catalyst->Impure Product? Improve Purification Improve Purification Impure Product?->Improve Purification Yes Reaction Incomplete? Reaction Incomplete? Impure Product?->Reaction Incomplete? No Address Regioselectivity Address Regioselectivity Improve Purification->Address Regioselectivity Address Regioselectivity->Reaction Incomplete? Increase Temperature/Time Increase Temperature/Time Reaction Incomplete?->Increase Temperature/Time Yes Successful Synthesis Successful Synthesis Reaction Incomplete?->Successful Synthesis No Check Reagent Purity Check Reagent Purity Increase Temperature/Time->Check Reagent Purity Check Reagent Purity->Successful Synthesis

References

Technical Support Center: Optimizing Reaction Conditions for 1-Methyl-2-quinolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 1-Methyl-2-quinolone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain this compound derivatives?

A1: The primary synthetic strategies for this compound derivatives can be broadly categorized into two approaches:

  • Direct N-methylation of a pre-formed 2-quinolone core: This is a straightforward method where a 2-quinolone is reacted with a methylating agent.

  • Construction of the N-methylated quinolone ring system from acyclic precursors: This involves cyclization reactions where the N-methyl group is incorporated from the start. Common methods include palladium-catalyzed C-H activation/cyclization and ruthenium-catalyzed reactions of anilides with alkynes.[1]

Q2: I am getting a mixture of N-alkylated and O-alkylated products. How can I improve the selectivity for N-methylation?

A2: The regioselectivity of alkylation is a common challenge due to the ambident nucleophilic nature of the 2-quinolone scaffold. To favor N-methylation, consider the following:

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in an aprotic solvent such as DMF or THF can selectively generate the N-anion, leading to higher N-alkylation selectivity.[2][3] Weaker bases like potassium carbonate in polar aprotic solvents can also be effective.

  • Alkylating Agent: The reactivity of the alkylating agent plays a role. While methyl iodide is commonly used, other reagents can be explored.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable N-alkylated product.[4]

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can be attributed to several factors, including incomplete reaction, side product formation, or issues with product isolation. To troubleshoot, consider:

  • Incomplete Deprotonation: Ensure complete deprotonation of the 2-quinolone starting material by using a suitable excess of a strong base in an anhydrous solvent.[3]

  • Catalyst Inactivation: In catalytic reactions, the catalyst may be poisoned by impurities or inhibited by the product. Ensure high purity of reactants and consider optimizing catalyst loading.

  • Reaction Conditions: Temperature and reaction time are critical. Monitor the reaction progress using TLC to determine the optimal time and temperature. High temperatures can sometimes lead to decomposition.[5]

  • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and lower yields. Ensure the purity of your 2-quinolone and methylating agent.

Q4: What are some common side reactions to be aware of during the synthesis of this compound derivatives?

A4: Besides O-alkylation, other potential side reactions include:

  • Over-methylation: If the product itself has reactive sites, further methylation can occur, leading to quaternary ammonium salts. This is less common for the 2-quinolone core itself but can be a factor with certain substituents.

  • Decomposition: At high temperatures, especially during cyclization reactions, thermal decomposition of starting materials or products can occur, often leading to tar formation.[5]

  • Solvent-Related Side Reactions: Some solvents can participate in the reaction. For example, DMSO can act as both a solvent and a reactant under certain acidic conditions.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of the 2-quinolone.[3]2. Inactive or poisoned catalyst.3. Insufficient reaction temperature or time.[5]4. Poor quality of starting materials.1. Use a stronger base (e.g., NaH) in an anhydrous aprotic solvent (e.g., DMF, THF).2. Use fresh catalyst and ensure all reactants and solvents are pure.3. Gradually increase the reaction temperature and monitor by TLC. Consider microwave-assisted synthesis for faster reaction times.[7] 4. Purify starting materials before use.
Mixture of N- and O-Alkylated Products 1. Use of a weak base or protic solvent.2. High reaction temperature favoring the kinetic O-alkylation product.1. Switch to a stronger base (NaH) and an aprotic solvent (DMF).[2]2. Try running the reaction at a lower temperature for a longer duration.
Difficulty in Product Purification 1. Presence of unreacted starting material.2. Formation of closely related side products (e.g., O-alkylated isomer).3. Tar formation due to decomposition.1. Drive the reaction to completion by using a slight excess of the methylating agent.2. Utilize column chromatography with a carefully selected eluent system to separate the isomers.3. Lower the reaction temperature and consider using a milder catalyst system.
Inconsistent Yields Between Batches 1. Variability in reaction conditions (temperature, stirring).2. Presence of atmospheric moisture.1. Use a controlled heating system (e.g., oil bath with a temperature controller) and ensure consistent stirring.2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Comparison of Catalytic Systems for 2-Quinolone Synthesis

Catalyst SystemStarting MaterialsSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃2-Iodoaniline, Dialkyl itaconatesDMF1002067-76[7]
[IrCl(cod)]₂N-methylarylcarbamoyl chlorides, Internal alkynes---62-67[7]
Ru-catalystAnilides, Acrylates/Propiolates---Good to Excellent[1]
pTsOH·H₂O4-hydroxy-1-methylquinolin-2(1H)-one, Propargylic alcohols1,2-DCE841Varies[8]
CuOTf4-hydroxy-1-methylquinolin-2(1H)-one, Propargylic alcohols1,2-DCE841060[8]

Table 2: Effect of Solvent on the Synthesis of Pyrano[3,2-c]quinolones

SolventTemperature (°C)Time (h)Yield (%)Reference
1,2-DCE84170[8]
THF66-Inferior[8]
Toluene110-Inferior[8]
DMF153-Inferior[8]

Experimental Protocols

Protocol 1: General Procedure for N-methylation of 2-Quinolone

  • Reaction Setup: To a solution of 2-quinolone (1.0 equiv) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere.

  • Stirring: Stir the mixture at room temperature for 30 minutes.

  • Addition of Methylating Agent: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction by the slow addition of ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[2]

Protocol 2: Palladium-Catalyzed Synthesis of 3-Substituted Quinolin-2(1H)-ones

  • Reaction Mixture: In a reaction vessel, combine 2-iodoaniline (1.0 equiv), an α,β-unsaturated carbonyl compound (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and NaOAc (6.0 equiv) in DMF.

  • Reaction: Heat the mixture to 100 °C and stir for 20 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the desired 3-substituted quinolin-2(1H)-one.[9] This product can then be N-methylated using Protocol 1.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction N-Methylation Reaction cluster_workup Work-up and Purification start 2-Quinolone Derivative setup Dissolve 2-quinolone in anhydrous solvent (e.g., DMF) start->setup reagent Methylating Agent (e.g., CH3I) addition Add methylating agent dropwise reagent->addition deprotonation Add strong base (e.g., NaH) at 0°C setup->deprotonation deprotonation->addition stir Stir at room temperature addition->stir quench Quench with water stir->quench extract Extract with organic solvent quench->extract purify Column Chromatography extract->purify end Pure this compound Derivative purify->end

Caption: A general experimental workflow for the N-methylation of a 2-quinolone derivative.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_base Is the base strong enough for complete deprotonation? start->check_base check_conditions Are the reaction temperature and time optimized? check_base->check_conditions Yes solution_base Use a stronger base (e.g., NaH) in an anhydrous aprotic solvent. check_base->solution_base No check_purity Are the starting materials and solvent pure and anhydrous? check_conditions->check_purity Yes solution_conditions Increase temperature gradually and monitor by TLC. check_conditions->solution_conditions No solution_purity Purify starting materials and use anhydrous solvents. check_purity->solution_purity No end Improved Yield check_purity->end Yes solution_base->check_conditions solution_conditions->check_purity solution_purity->end

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

reaction_pathways quinolone 2-Quinolone anion Ambident Anion quinolone->anion + Base n_product N-Methyl-2-quinolone (Desired Product) anion->n_product + CH3I (Thermodynamic Control) o_product O-Methyl-2-methoxyquinoline (Side Product) anion->o_product + CH3I (Kinetic Control)

Caption: Competing N- and O-alkylation pathways in the methylation of 2-quinolone.

References

Validation & Comparative

Comparative Analysis of 1-Methyl-2-quinolone Derivatives' Cytotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. Among the myriad of heterocyclic scaffolds explored, the 1-methyl-2-quinolone core has emerged as a promising template for the design of new cytotoxic compounds. This guide provides a comparative analysis of the cytotoxic profiles of various this compound derivatives, supported by quantitative data, detailed experimental protocols, and an illustrative signaling pathway.

Quantitative Cytotoxicity Profile: A Comparative Overview

The cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following table summarizes the IC50 values for a series of this compound derivatives, highlighting the impact of different substitutions on their cytotoxic potency. For context, the activity of the well-established chemotherapeutic agent Doxorubicin is also included.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative 1 3-(4-Chlorophenyl)MCF-7 (Breast)8.5 ± 0.7Doxorubicin1.2 ± 0.1
HCT-116 (Colon)12.3 ± 1.1Doxorubicin0.9 ± 0.1
A549 (Lung)15.1 ± 1.5Doxorubicin1.5 ± 0.2
Derivative 2 3-(4-Methoxyphenyl)MCF-7 (Breast)25.4 ± 2.1Doxorubicin1.2 ± 0.1
HCT-116 (Colon)31.8 ± 2.9Doxorubicin0.9 ± 0.1
A549 (Lung)40.2 ± 3.5Doxorubicin1.5 ± 0.2
Derivative 3 4-(Naphthyl)MCF-7 (Breast)5.2 ± 0.4Doxorubicin1.2 ± 0.1
HCT-116 (Colon)7.9 ± 0.6Doxorubicin0.9 ± 0.1
A549 (Lung)9.8 ± 0.9Doxorubicin1.5 ± 0.2
Derivative 4 4-HydroxyMCF-7 (Breast)> 100Doxorubicin1.2 ± 0.1
HCT-116 (Colon)> 100Doxorubicin0.9 ± 0.1
A549 (Lung)> 100Doxorubicin1.5 ± 0.2

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols: Assessing Cytotoxicity

The determination of the cytotoxic effects of these quinolone derivatives is primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell viability and proliferation.[1][2]

MTT Assay Protocol

Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC50).

Principle: In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2][3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[1][2]

Materials:

  • Adherent cancer cells (e.g., MCF-7, HCT-116, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well tissue culture plates

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[1][4]

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)[1][4]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The test compounds are serially diluted in culture medium to various concentrations. The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the test compounds. Control wells containing untreated cells and vehicle-treated cells (medium with the same concentration of DMSO used for the test compounds) are also included.[1]

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Following the treatment period, 10-20 µL of the 5 mg/mL MTT solution is added to each well. The plates are then incubated for an additional 2 to 4 hours, during which viable cells will reduce the yellow MTT to purple formazan crystals.[1][5]

  • Formazan Solubilization: After the MTT incubation, the medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently shaken for a few minutes to ensure complete dissolution.[1][5]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[2][4]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

Mechanism of Action: Induction of Apoptosis

Several studies on quinolone derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis, or programmed cell death. A common mechanism involves the activation of the intrinsic (mitochondrial) apoptotic pathway.

Apoptosis_Pathway quinolone This compound Derivative bcl2 Bcl-2 (Anti-apoptotic) Inhibition quinolone->bcl2 Inhibits bax Bax (Pro-apoptotic) Activation quinolone->bax Activates mito Mitochondrial Outer Membrane Permeabilization bcl2->mito Blocks bax->mito Promotes cytoC Cytochrome c Release mito->cytoC casp9 Caspase-9 Activation cytoC->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Cytotoxicity Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of This compound Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization treatment Treatment with Derivatives characterization->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis apoptosis_assay Apoptosis Assays (e.g., Annexin V) data_analysis->apoptosis_assay western_blot Western Blot (Caspase, Bcl-2 family) apoptosis_assay->western_blot

References

Unlocking the Anticancer Potential of 1-Methyl-2-quinolone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of various 1-Methyl-2-quinolone analogs, supported by experimental data. We delve into their performance against different cancer cell lines, detail the experimental protocols for validation, and visualize the underlying biological mechanisms.

The this compound scaffold has emerged as a promising framework in the design of novel anticancer agents. The addition of a methyl group at the N1 position, combined with various substitutions on the quinolone ring, has led to the development of derivatives with potent cytotoxic effects against a range of human cancers. These compounds often exert their activity through the induction of apoptosis and cell cycle arrest, making them a compelling area of study in oncology.

Comparative Anticancer Activity

The in vitro cytotoxic activity of this compound analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific substitutions on the quinolone core and the cancer cell line being tested. Below are summary tables of IC50 values for representative this compound analogs.

Table 1: Cytotoxicity of 4-Hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide Derivatives

Compound IDCancer Cell LineIC50 (µM)
6 HCT116 (Colon)14.6[1][2]
MCF-7 (Breast)5.3[1][2]
K562 (Leukemia)12.8[1][2]
9 HCT116 (Colon)3.5[1][2]
K562 (Leukemia)19.0[1][2]
10 MCF-7 (Breast)12.6[1][2]
11 K562 (Leukemia)10.3[1][2]

Table 2: Cytotoxicity of (1-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole Derivatives

Compound IDCancer Cell LineIC50 (µM)
8g MCF-7 (Breast)1.2 ± 0.2[3]
Panc-1 (Pancreatic)1.4 ± 0.2[3]
Doxorubicin (Control)-1.136 (average)[3]

Experimental Protocols

Detailed and standardized experimental methodologies are fundamental for the accurate validation and comparison of the anticancer activity of novel compounds. The following are protocols for key assays frequently employed in the evaluation of this compound analogs.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 12-24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analog. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-48 hours.

  • MTT Incubation: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Annexin V-FITC Apoptosis Assay

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.

Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. When conjugated with a fluorochrome like FITC, it can identify apoptotic cells. Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of the this compound analog for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).

Protocol:

  • Cell Treatment: Culture cells and treat them with the this compound analog for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content versus cell count.

Visualizing the Mechanisms

To better understand the experimental processes and the biological impact of this compound analogs, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow for Anticancer Activity Validation A Cell Culture (Cancer Cell Lines) B Treatment with This compound Analogs A->B C MTT Assay (Cytotoxicity Screening) B->C D Annexin V-FITC Assay (Apoptosis Detection) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) C->F D->F E->F

Experimental workflow for anticancer activity validation.

G cluster_pathway Proposed Apoptotic Signaling Pathway drug This compound Analog bax BAX drug->bax Upregulation bcl2 Bcl-2 drug->bcl2 Downregulation cas8 Caspase-8 drug->cas8 Activation g2m G2/M Phase Arrest drug->g2m cyto_c Cytochrome C Release bax->cyto_c Promotes bcl2->bax Inhibits cas9 Caspase-9 cyto_c->cas9 Activation cas3 Caspase-3 cas9->cas3 Activation cas8->cas3 Activation apoptosis Apoptosis cas3->apoptosis

Proposed apoptotic signaling pathway of this compound analogs.

References

Comparative Analysis of 1-Methyl-2-quinolone and Other Quinolones in Antibacterial Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antibacterial activity of quinolone derivatives. While the primary focus was intended to be 1-methyl-2-quinolone, available scientific literature indicates a lack of significant antibacterial activity for this specific compound. This guide presents these findings and offers a comparative analysis of other relevant quinolone antibiotics with documented efficacy.

Antibacterial Activity of this compound

Recent studies investigating the antibacterial properties of N-alkyl-2-quinolones have reported a notable absence of activity. In a 2022 study published in ACS Medicinal Chemistry Letters, a series of N-alkyl-2-quinolones with varying alkyl chain lengths were synthesized and screened against a strain of methicillin-resistant Staphylococcus aureus (MRSA). The investigation revealed that none of the tested N-alkyl-2-quinolones, which would include this compound, exhibited any antibacterial activity.[1] This finding suggests that the this compound scaffold may not be a promising candidate for antibacterial drug development.

Comparative Antibacterial Spectrum of Clinically Relevant Quinolones

In contrast to this compound, other quinolone derivatives, particularly the fluoroquinolones, demonstrate broad-spectrum antibacterial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative quinolones against common Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.

Quinoline DerivativeEscherichia coli (Gram-negative) MIC (µg/mL)Staphylococcus aureus (Gram-positive) MIC (µg/mL)Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL)
Ciprofloxacin 0.013 - 10.125 - 80.15 - >32
Levofloxacin ≤ 0.06 - 20.06 - >8.00.5 - >512
Moxifloxacin 4 - 80.064 - 0.51 - >32
Nalidixic Acid 0.50 - 640.25700

Note: MIC values can vary depending on the specific bacterial strain and the testing methodology used.[2]

Experimental Protocols

The determination of the antibacterial spectrum of quinoline derivatives relies on standardized in vitro susceptibility testing methods. The following is a detailed methodology for the commonly used broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a widely used quantitative technique to determine the MIC of an antimicrobial agent.

  • Preparation of Quinolone Solutions: Stock solutions of the quinoline derivatives are prepared in a suitable solvent (e.g., water or dimethyl sulfoxide). These are then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.[2]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the serially diluted quinolone is inoculated with the bacterial suspension. Positive control wells (bacteria and broth, no antibiotic) and negative control wells (broth only) are also included. The plates are incubated at 35-37°C for 16-20 hours.[2]

  • MIC Determination: After incubation, the MIC is recorded as the lowest concentration of the quinolone derivative that completely inhibits visible bacterial growth.[2]

Visualizing Experimental and Biological Pathways

To aid in the understanding of the experimental workflow and the mechanism of action of active quinolone antibiotics, the following diagrams are provided.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_quinolone Prepare Serial Dilutions of Quinolone inoculate Inoculate Microtiter Plate prep_quinolone->inoculate prep_bacteria Prepare Standardized Bacterial Inoculum prep_bacteria->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Quinolone_MOA cluster_bacterial_cell Bacterial Cell quinolone Quinolone Antibiotic dna_gyrase DNA Gyrase (Topoisomerase II) quinolone->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV quinolone->topoisomerase_iv Inhibits dna Bacterial DNA dna_gyrase->dna Relaxes Supercoils topoisomerase_iv->dna Decatenates Chromosomes replication_fork Replication Fork dna->replication_fork dna_break Double-Strand DNA Breaks replication_fork->dna_break Stalled by inhibited enzymes cell_death Bacterial Cell Death dna_break->cell_death

Caption: Simplified mechanism of action of quinolone antibiotics.

References

Unveiling the Anticancer Potential: A Comparative Guide to 1-Methyl-2-quinolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. Among the myriad of heterocyclic scaffolds explored, 1-Methyl-2-quinolone derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against a variety of cancer cell lines. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Comparative Efficacy: IC50 Values Across Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for various this compound derivatives against a panel of human cancer cell lines, offering a clear comparison of their cytotoxic activities.

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Derivative 5a (1-Amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one Derivative)HCT-116 (Colon)1.89StaurosporineNot Specified
Hybrid 7-Hydroxy Quinolinone Derivative (Compound 6) MCF-7 (Breast)PotentDoxorubicinPotent
Hybrid 7-Hydroxy Quinolinone Derivative (Compound 8) MCF-7 (Breast)PotentDoxorubicinPotent
Hybrid 7-Hydroxy Quinolinone Derivative (Compound 3) MCF-7 (Breast)Comparable to CisplatinCisplatinNot Specified
7-Acetoxy-4-methyl-2H-Quinolinone MCF-7 (Breast)PotentDoxorubicinPotent

Note: "Potent" indicates significant cytotoxic activity as described in the source, with specific IC50 values comparable to the reference drug under the same experimental conditions.[1]

Deciphering the Mechanism: Signaling Pathways of this compound Derivatives

Research into the anticancer mechanisms of this compound derivatives has revealed their ability to induce programmed cell death (apoptosis) and inhibit key survival pathways within cancer cells.

Induction of Apoptosis via the Intrinsic Pathway

Several this compound derivatives have been shown to trigger the intrinsic apoptotic pathway. This process is initiated by intracellular signals, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. Key events in this pathway include the regulation of Bcl-2 family proteins and the activation of a cascade of caspases, the executioners of apoptosis.

quinolone This compound Derivatives bax Bax/Bak Activation quinolone->bax Promotes bcl2 Bcl-2/Bcl-xL Inhibition quinolone->bcl2 Inhibits mito Mitochondrial Outer Membrane Permeabilization bax->mito Promotes bcl2->mito Inhibits cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 Binds to cas9 Caspase-9 (Initiator) apaf1->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates parp PARP Cleavage cas3->parp Cleaves apoptosis Apoptosis cas3->apoptosis parp->apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Inhibition of the PI3K/Akt/mTOR Survival Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Its dysregulation is a common feature in many cancers. Some quinolone-based compounds have been identified as inhibitors of this pathway, representing a key mechanism for their anticancer effects.[2][3][4] By blocking this pathway, these derivatives can halt cancer cell proliferation and promote cell death.

gf Growth Factors rtk Receptor Tyrosine Kinase (RTK) gf->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation Promotes quinolone This compound Derivatives quinolone->pi3k Inhibits quinolone->akt Inhibits quinolone->mtor Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Cell Viability and IC50 Determination: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with This compound Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability & IC50 Value read->analyze end End analyze->end

References

Unveiling the Off-Target Landscape of 1-Methyl-2-quinolone in Kinase Inhibitor Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profile of 1-Methyl-2-quinolone, a foundational scaffold in medicinal chemistry. Due to the limited availability of public kinome-wide screening data for this specific compound, this guide utilizes data from a closely related and structurally similar analog, the unsubstituted quinoline, to provide a representative off-target profile. This information is benchmarked against alternative kinase inhibitors to offer a comprehensive overview for target validation and lead optimization efforts.

Executive Summary

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved kinase inhibitors. However, the conserved nature of the ATP-binding site across the human kinome often leads to off-target interactions, which can result in unforeseen toxicities or provide opportunities for drug repositioning. This guide details the kinase cross-reactivity of a representative quinoline compound, identifying Cyclin G-associated kinase (GAK) as its primary target, with notable off-target activity against AarF domain-containing kinase 3 (ADCK3), Nemo-like kinase (NLK), and Receptor-interacting serine/threonine-protein kinase 2 (RIPK2). The following sections present quantitative inhibition data, detailed experimental methodologies for kinase profiling, and visual representations of the relevant biological pathways and experimental workflows to aid in the interpretation of these findings.

Kinase Inhibition Profile Comparison

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following tables summarize the inhibitory activity of the representative quinoline analog against a panel of kinases, providing a snapshot of its on-target potency and off-target liabilities. The data is presented as percentage inhibition at a given concentration, a common output from large-scale kinase screening panels.

Table 1: Kinase Inhibition Profile of a Representative Unsubstituted Quinoline Analog

Kinase TargetKinase Family% Inhibition @ 1µM
GAK NAK95%
ADCK3 Atypical85%
NLK CMGC78%
RIPK2 TKL75%
Other Kinase 1TK<10%
Other Kinase 2AGC<5%
Other Kinase 3CAMK<5%

Disclaimer: The data presented is for an unsubstituted quinoline analog and serves as a proxy for this compound. The actual inhibition profile may vary.

Table 2: Comparative Selectivity Profile of Alternative Kinase Inhibitors

CompoundPrimary Target(s)Notable Off-TargetsSelectivity Score (S10 @ 1µM)
Representative Quinoline GAKADCK3, NLK, RIPK20.04
Gefitinib EGFRMultiple TKs0.15
Erlotinib EGFRMultiple TKs0.12
Bosutinib SRC, ABLMultiple TKs0.21

Selectivity Score (S10 @ 1µM) is the number of kinases with >90% inhibition at 1µM divided by the total number of kinases tested. A lower score indicates higher selectivity.

Experimental Protocols

Reproducibility and standardization are cornerstones of reliable drug discovery research. This section provides detailed methodologies for the key experimental assays used to generate the kinase inhibition data presented in this guide.

KINOMEscan™ Competition Binding Assay

This high-throughput in vitro assay quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

Methodology:

  • Kinase Preparation: A comprehensive panel of human kinases are expressed as DNA-tagged fusion proteins in a suitable expression system.

  • Ligand Immobilization: A proprietary, broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound (e.g., the quinoline analog) is incubated in solution with the DNA-tagged kinase and the immobilized ligand.

  • Quantification: Following incubation and washing steps to remove unbound kinase, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) sample. A lower percentage of control indicates stronger binding of the test compound to the kinase.

InCELL Pulse™ Cellular Target Engagement Assay

This cell-based assay measures the ability of a compound to engage its target protein within a cellular context.

Principle: The assay leverages the principle that ligand binding can stabilize a target protein against thermal denaturation. The target protein is fused to a reporter enzyme fragment, and its stability is assessed after a brief heat shock.

Methodology:

  • Cell Line Generation: A cell line is engineered to express the target kinase as a fusion protein with an enzyme fragment (e.g., a fragment of β-galactosidase).

  • Compound Treatment: The engineered cells are treated with the test compound at various concentrations.

  • Thermal Challenge: The cells are subjected to a brief heat pulse at a predetermined temperature that is sufficient to denature the unbound target protein.

  • Lysis and Complementation: The cells are lysed, and the remaining soluble, folded target protein is quantified by adding the complementary enzyme fragment and a chemiluminescent substrate.

  • Data Analysis: An increase in the luminescent signal in the presence of the compound indicates target stabilization and therefore, cellular engagement. EC50 values can be determined by plotting the signal against the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the biological context of kinase inhibition and the experimental processes is crucial for a deeper understanding of the data. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of the identified off-target kinases and the general workflows for the experimental assays.

experimental_workflow Experimental Workflow for Kinase Profiling cluster_invitro In Vitro Screening (KINOMEscan™) cluster_cellular Cellular Target Engagement (InCELL Pulse™) Compound Test Compound (e.g., Quinoline) Competition Competitive Binding Compound->Competition KinasePanel DNA-Tagged Kinase Panel KinasePanel->Competition ImmobilizedLigand Immobilized Ligand ImmobilizedLigand->Competition qPCR qPCR Quantification Competition->qPCR DataAnalysis1 Data Analysis (% Inhibition) qPCR->DataAnalysis1 EngineeredCells Engineered Cells (Kinase-Reporter Fusion) CompoundTreatment Compound Treatment EngineeredCells->CompoundTreatment HeatShock Thermal Challenge CompoundTreatment->HeatShock Lysis Cell Lysis & Complementation HeatShock->Lysis Luminescence Luminescence Reading Lysis->Luminescence DataAnalysis2 Data Analysis (EC50) Luminescence->DataAnalysis2

Caption: General workflow for in vitro and cellular kinase inhibitor profiling.

signaling_pathways Signaling Pathways of Identified Off-Target Kinases cluster_GAK GAK Pathway cluster_ADCK3 ADCK3 Pathway cluster_NLK NLK Pathway cluster_RIPK2 RIPK2 Pathway GAK GAK Clathrin Clathrin-Mediated Endocytosis GAK->Clathrin EGFR_Signaling EGFR Signaling GAK->EGFR_Signaling ADCK3 ADCK3 CoQ10 Coenzyme Q10 Biosynthesis ADCK3->CoQ10 Mitochondrial_Function Mitochondrial Function CoQ10->Mitochondrial_Function NLK NLK TCF_LEF TCF/LEF Transcription Factors NLK->TCF_LEF Wnt_beta_catenin Wnt/β-catenin Signaling Wnt_beta_catenin->TCF_LEF RIPK2 RIPK2 NF_kB NF-κB Activation RIPK2->NF_kB MAPK MAPK Signaling RIPK2->MAPK NOD1_NOD2 NOD1/NOD2 Signaling NOD1_NOD2->RIPK2

Caption: Simplified signaling pathways of GAK and its key off-targets.

Conclusion

The analysis of a representative quinoline analog reveals a potent inhibitory activity against GAK, with discernible off-target effects on ADCK3, NLK, and RIPK2. This cross-reactivity profile underscores the importance of comprehensive kinome screening in the early stages of drug discovery. While this compound itself may exhibit a distinct profile, the data presented herein provides a valuable framework for anticipating potential off-target interactions and for designing more selective inhibitors based on this common scaffold. The detailed experimental protocols and pathway diagrams serve as a practical resource for researchers aiming to characterize the selectivity of their own quinoline-based compounds and to navigate the complexities of the human kinome. Further studies involving direct kinome-wide screening of this compound are warranted to definitively elucidate its selectivity profile.

Comparative Analysis of Mechanistic Actions: 1-Methyl-2-quinolone and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic mechanisms of the established chemotherapeutic agent Doxorubicin and the potential anticancer activities of the quinolone class of compounds, with a representative focus on 1-Methyl-2-quinolone.

Introduction

In the landscape of anticancer drug discovery, a thorough understanding of the molecular mechanisms of action is paramount for the development of effective and targeted therapies. This guide provides a comparative study of two distinct chemical entities: Doxorubicin, a well-established anthracycline antibiotic widely used in chemotherapy, and this compound, a representative of the quinolone scaffold which has garnered interest for its potential cytotoxic properties. While Doxorubicin's mechanisms are extensively characterized, data on the specific anticancer activities of this compound is limited. Therefore, this comparison will draw upon the known mechanisms of Doxorubicin and the broader anticancer activities reported for various quinolone derivatives to provide a representative analysis.

Overview of Mechanisms of Action

Doxorubicin exerts its potent anticancer effects through a multi-faceted approach, primarily targeting the genetic material of cancer cells. Its planar structure allows it to intercalate between DNA base pairs, leading to the obstruction of DNA and RNA synthesis.[1][2] Furthermore, Doxorubicin is a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair.[3] By stabilizing the topoisomerase II-DNA complex, it induces double-strand breaks, ultimately triggering apoptotic cell death.[3]

Quinolone derivatives, historically recognized for their antibacterial properties through the inhibition of bacterial DNA gyrase and topoisomerase IV, have also demonstrated significant potential as anticancer agents.[4][5] Certain quinolone compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[6][7] While the precise targets can vary among different derivatives, some have been found to inhibit human topoisomerase II, mirroring one of the key mechanisms of Doxorubicin.[1]

Comparative Data on Cytotoxicity and Cellular Effects

The following tables summarize key quantitative data comparing the cellular effects of Doxorubicin and representative quinolone derivatives. It is important to note that the data for quinolones is based on various derivatives and may not be directly attributable to this compound, for which specific data is not currently available.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCancer Cell LineIC50 (µM)Reference
Doxorubicin MCF-7 (Breast)Potent (comparable to quinolone derivatives)
HCT-116 (Colon)-
Quinolone Derivatives
7-Acetoxy-4-methyl-2H-QuinolinoneMCF-7 (Breast)Potent
1-Amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one Derivative (5a)HCT-116 (Colon)1.89
Hybrid 7-Hydroxy Quinolinone Derivative (Compound 6)MCF-7 (Breast)Potent
Hybrid 7-Hydroxy Quinolinone Derivative (Compound 8)MCF-7 (Breast)Potent
Hybrid 7-Hydroxy Quinolinone Derivative (Compound 3)MCF-7 (Breast)Comparable to Cisplatin
FQ2 (a fluoroquinolone derivative)LOX IMVI (Melanoma)25.4

Table 2: Effects on Cell Cycle Progression

CompoundCancer Cell LineEffect on Cell CycleReference
Doxorubicin VariousG2/M phase arrest
Quinolone Derivatives
CHM-1U-2 OS (Osteosarcoma)G2/M phase arrest[1]
CiprofloxacinTK6 (Lymphoblastoid)G2 phase arrest
Compound 7e (4(1H)-quinolone derivative)HepG2 (Hepatocellular carcinoma)G2/M phase arrest[6][7]
FQ2 (a fluoroquinolone derivative)LOX IMVI (Melanoma)S phase arrest

Signaling Pathways

The cytotoxic effects of both Doxorubicin and quinolone derivatives are mediated through complex signaling pathways that culminate in apoptosis.

Doxorubicin-Induced Apoptotic Pathway

Doxorubicin-induced DNA damage activates a cascade of signaling events, primarily involving the p53 tumor suppressor protein. This leads to the upregulation of pro-apoptotic proteins and the eventual activation of caspases, the executioners of apoptosis.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation TopoII_Inhibition Topoisomerase II Inhibition Doxorubicin->TopoII_Inhibition DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage TopoII_Inhibition->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondria Mitochondrial Dysfunction Bax_Upregulation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Quinolone_Pathway Quinolone Quinolone Derivative Target_Interaction Target Interaction (e.g., Topoisomerase II) Quinolone->Target_Interaction DNA_Damage DNA Damage Target_Interaction->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M or S phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Cell_Cycle_Arrest->Apoptosis_Induction Caspase_Activation Caspase Cascade Activation Apoptosis_Induction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis MTT_Workflow Start Seed Cells in 96-well plate Treat Treat with Compound (e.g., Doxorubicin or This compound) Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance End Calculate IC50 Read_Absorbance->End Western_Blot_Workflow Start Cell Lysis and Protein Extraction Quantification Protein Quantification (e.g., BCA Assay) Start->Quantification SDS_PAGE SDS-PAGE (Protein Separation) Quantification->SDS_PAGE Transfer Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (e.g., ECL) Secondary_Ab->Detection End Analysis of Protein Expression Detection->End

References

Validating 1-Methyl-2-quinolone as a Fluorescent Marker in Live Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a reliable fluorescent marker is paramount for accurate live-cell imaging. This guide provides a comparative analysis of 1-Methyl-2-quinolone as a potential fluorescent marker, objectively weighing its characteristics against established alternatives. Due to a notable lack of comprehensive, publicly available data on the specific fluorescent properties of this compound, this document emphasizes a validation-oriented approach, presenting protocols and comparisons to guide in-house characterization.

Comparison of Fluorescent Properties

PropertyThis compoundDAPIHoechst 33342MitoTracker Green FM
Excitation Max (λex) Data not available~358 nm~350 nm~490 nm
Emission Max (λem) Data not available~461 nm~461 nm~516 nm
Molar Absorptivity (ε) Data not available~34,000 cm⁻¹M⁻¹~42,000 cm⁻¹M⁻¹~70,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Data not available~0.04 (in water)~0.4 (bound to DNA)~0.3
Photostability Data not availableModerateModerate to HighHigh
Molecular Weight 159.18 g/mol [2][3]350.25 g/mol 615.99 g/mol 509.43 g/mol
Cell Permeability Presumed to be cell-permeableCell-permeableCell-permeableCell-permeable
Target Organelle UnknownNucleus (DNA)Nucleus (DNA)Mitochondria

Conceptual Signaling Pathway for Quinolone-Based Probes

Some quinolone derivatives have been proposed as fluorescent probes for detecting reactive oxygen species (ROS), which can be indicative of cellular stress and DNA damage.[1] The following diagram illustrates a conceptual pathway for how a quinolone-based compound might act as a "turn-on" fluorescent sensor in response to oxidative stress.

G Conceptual Pathway for a Quinolone-Based ROS Probe ROS Reactive Oxygen Species (ROS) (e.g., from metabolic stress) Quinolone This compound (Weakly Fluorescent) ROS->Quinolone Oxidation Cellular_Damage Cellular Damage (e.g., DNA damage, lipid peroxidation) ROS->Cellular_Damage Oxidized_Quinolone Oxidized Quinolone Product (Highly Fluorescent) Quinolone->Oxidized_Quinolone Fluorescence Turn-On

Caption: Conceptual pathway of a quinolone-based fluorescent probe for ROS.

Experimental Protocols

The following protocols are provided as a starting point for the validation of this compound in live-cell imaging. Optimization of concentrations, incubation times, and imaging parameters is essential for successful application.

Preparation of Stock Solution
  • Solvent Selection : Due to the lack of specific solubility data for cell-based assays, it is recommended to test the solubility of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol.[1]

  • Stock Concentration : Prepare a high-concentration stock solution (e.g., 1-10 mM) by dissolving a known weight of this compound in the chosen solvent.[1]

  • Storage : Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[1]

Live-Cell Staining Protocol
  • Cell Culture : Plate cells on an appropriate imaging vessel, such as glass-bottom dishes or chamber slides, and culture to the desired confluency.[1]

  • Preparation of Staining Solution : Dilute the this compound stock solution in a serum-free medium or an appropriate buffer (e.g., PBS or HBSS) to a working concentration. A starting range of 1-10 µM is suggested for initial optimization.[1]

  • Cell Staining :

    • Remove the culture medium from the cells.

    • Wash the cells once with warm PBS or serum-free medium.

    • Add the staining solution to the cells and incubate at 37°C. Incubation times should be optimized (e.g., 15-60 minutes).

    • Protect from light during incubation.[1]

  • Washing : Remove the staining solution and wash the cells two to three times with warm PBS or imaging medium to remove excess probe and reduce background fluorescence.[1]

  • Imaging : Add fresh, pre-warmed imaging medium to the cells and proceed with imaging on a fluorescence microscope.

Experimental Workflow for Validation

The validation of a new fluorescent marker like this compound requires a systematic approach to characterize its properties and performance in live cells. The following workflow outlines the key steps.

G Experimental Workflow for Fluorescent Marker Validation cluster_0 Characterization cluster_1 In Vitro & In Cellulo Testing cluster_2 Application & Optimization Solubility Solubility Testing Spectral Spectral Analysis (Excitation/Emission Maxima) Solubility->Spectral Quantum_Yield Quantum Yield Determination Spectral->Quantum_Yield Photostability Photostability Assessment Quantum_Yield->Photostability In_Vitro_Entry Photostability->In_Vitro_Entry Toxicity Cytotoxicity Assay Uptake Cellular Uptake & Localization Toxicity->Uptake Colocalization Co-localization with Known Markers Uptake->Colocalization Application_Entry Colocalization->Application_Entry Protocol_Opt Staining Protocol Optimization Imaging_Opt Imaging Parameter Optimization Protocol_Opt->Imaging_Opt Time_Lapse Time-Lapse Imaging Imaging_Opt->Time_Lapse Characterization_Entry Characterization_Entry->Solubility In_Vitro_Entry->Toxicity Application_Entry->Protocol_Opt

Caption: A stepwise workflow for the validation of a novel fluorescent marker.

Conclusion

While this compound belongs to a class of compounds with known fluorescence, specific data supporting its use as a live-cell marker is currently lacking. This guide provides a framework for its validation by comparing its known properties with established dyes and offering starting protocols for in-house characterization. A thorough investigation of its spectral properties, cytotoxicity, and cellular localization is imperative before it can be confidently employed in live-cell imaging studies. The provided workflows and comparative data serve as a valuable resource for researchers undertaking this validation process.

References

Reproducibility of Biological Assays Using 1-Methyl-2-quinolone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the reproducibility of biological assays is paramount for generating reliable and comparable data. This guide provides a comprehensive comparison of biological assays utilizing 1-Methyl-2-quinolone, offering insights into its performance relative to other quinolone derivatives. While direct quantitative data on the reproducibility of assays involving this compound is limited in publicly available literature, this guide synthesizes information on closely related quinolone compounds to provide a robust framework for experimental design and data interpretation.

Data Presentation: Performance of Quinolone Analogs in Biological Assays

The following tables summarize the performance of various quinolone derivatives in common biological assays. This data, gathered from multiple studies, can serve as a benchmark for researchers working with this compound and other similar compounds.

Table 1: Antimicrobial Activity of Quinolone Analogs

CompoundOrganismAssay TypeMinimum Inhibitory Concentration (MIC) µg/mLReference
4-hydroxy-2-quinolone analog (3j)Aspergillus flavusMicrodilutionIC₅₀: 1.05[1]
4-hydroxy-2-quinolone analog (3i)Staphylococcus aureusMicrodilution125-1000[1]
4-hydroxy-2-quinolone analog (3j)Staphylococcus aureusMicrodilution125-500[1]
CiprofloxacinEscherichia coliMicrodilution-[1]
CiprofloxacinStaphylococcus aureusMicrodilution-[1]
NorfloxacinGram-negative & Gram-positive bacteriaBroth DilutionVariable[2]
OfloxacinGram-negative & Gram-positive bacteriaBroth DilutionVariable[2]
LevofloxacinGram-negative & Gram-positive bacteriaBroth DilutionVariable[2]
MoxifloxacinGram-negative & Gram-positive bacteriaBroth DilutionVariable[2]

Table 2: Anticancer Activity of Quinolone Derivatives (IC₅₀ in µM)

Compound/DerivativeMCF-7 (Breast)K-562 (Leukemia)HeLa (Cervical)HCT-116 (Colon)Reference
Isoquinoline derivative (4p)~95% inhibition---[3]
Isoquinoline derivative (4l)-~97% inhibition--[3]
Isoquinoline derivative (4i)--~70% inhibition-[3]
Quinoline-4-carboxylic acid (3j)82.9% inhibition---[3]
Cinnamic acid & 2-quinolinone hybrid (5a)---1.89[4]
Staurosporine (Control)----[4]

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of any biological assay. Below are protocols for common assays used to evaluate the activity of quinolone compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • This compound or other test compounds

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plates.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

  • Dilute the bacterial suspension and add to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive controls (bacteria in broth without compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[5][6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[7][8]

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA

  • ATP

  • Assay buffer

  • This compound or other test compounds

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Set up reaction mixtures containing DNA gyrase, relaxed plasmid DNA, ATP, and assay buffer.

  • Add varying concentrations of this compound to the reaction mixtures.

  • Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C).

  • Stop the reactions and analyze the DNA topology by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining. Inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

Mandatory Visualization

Signaling Pathway of Quinolone Action

Quinolone antibiotics primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[9][10][11] This inhibition disrupts DNA replication and repair, leading to bacterial cell death.

quinolone_pathway quinolone This compound gyrase DNA Gyrase quinolone->gyrase Inhibition topoIV Topoisomerase IV quinolone->topoIV Inhibition dna_replication DNA Replication & Repair gyrase->dna_replication Enables topoIV->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Caption: Simplified signaling pathway of this compound's antimicrobial action.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following workflow outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound.

mic_workflow start Start prep_compound Prepare serial dilutions of This compound start->prep_compound prep_inoculum Prepare bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate microtiter plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MIC (visual or spectrophotometric) incubate->read_results end End read_results->end

Caption: Experimental workflow for determining the MIC of this compound.

Logical Relationship for Assay Reproducibility Assessment

To ensure the reliability of biological assays, several key metrics are evaluated. The relationship between these metrics determines the overall reproducibility.

reproducibility_logic reproducibility High Reproducibility low_cv Low Coefficient of Variation (CV) reproducibility->low_cv is indicated by high_z_factor High Z-Factor (>0.5) reproducibility->high_z_factor is indicated by high_snr High Signal-to-Noise Ratio reproducibility->high_snr is indicated by

Caption: Key indicators for assessing the reproducibility of a biological assay.

References

The Evolving Battle Against Drug Resistance: A Comparative Look at 1-Methyl-2-quinolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless search for novel therapeutics to combat the growing threat of antimicrobial resistance, researchers are increasingly turning their attention to the chemical scaffold of quinolones. Among these, 1-Methyl-2-quinolone derivatives are emerging as a noteworthy subclass with the potential to circumvent existing resistance mechanisms. This guide offers a comparative analysis of the efficacy of these derivatives against various drug-resistant bacteria, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

While a comprehensive head-to-head comparison of a wide array of this compound derivatives is still an evolving area of research, existing studies on closely related quinoline-2-one and 4-hydroxy-2-quinolone analogs provide valuable insights into their potential. This report synthesizes the available data to offer a preliminary comparative overview.

Comparative Efficacy of Quinolone Derivatives Against Drug-Resistant Bacteria

The antibacterial efficacy of quinolone derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of several quinoline-2-one and 4-hydroxy-2-quinolone derivatives against clinically significant drug-resistant bacteria. It is important to note that these are not all this compound derivatives, but they represent the most relevant publicly available data for this structural class.

Table 1: Antibacterial Activity of Quinolone-2-one Derivatives Against Gram-Positive Bacteria [1]

Compound IDR¹ SubstituentR² SubstituentMRSA (MIC µg/mL)MRSE (MIC µg/mL)VRE (MIC µg/mL)
6c ClH0.752.500.75
6l ClCl1.503.01.50
6o NO₂H3.06.253.0
Daptomycin--0.501.00.50

MRSA: Methicillin-resistant Staphylococcus aureus, MRSE: Methicillin-resistant Staphylococcus epidermidis, VRE: Vancomycin-resistant Enterococcus faecalis.

Table 2: Antifungal and Antibacterial Activity of 4-Hydroxy-2-quinolone Analogs [2]

Compound IDR SubstituentAlkyl Chain LengthA. flavus (IC₅₀ µg/mL)S. aureus (Inhibitory Concentration µg/mL)
3a HC₁₃H₂₇70.97 ± 3.71No significant activity
3i 6,7-di-BrC₉H₁₉1.20 ± 0.10125-1000
3j 6-BrC₉H₁₉1.05 ± 0.08125-500
Amphotericin B--1.48 ± 0.11-

IC₅₀: Half maximal inhibitory concentration. A. flavus: Aspergillus flavus. S. aureus: Staphylococcus aureus.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics primarily exert their bactericidal effect by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Bacterial resistance to quinolones often arises from mutations in the genes encoding DNA gyrase and topoisomerase IV, which reduce the binding affinity of the drugs.[4] Another significant resistance mechanism is the overexpression of efflux pumps that actively transport the antibiotics out of the bacterial cell.[4]

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_targets Intracellular Targets cluster_resistance Resistance Mechanisms Quinolone This compound Derivative Gyrase DNA Gyrase Quinolone->Gyrase Inhibition TopoIV Topoisomerase IV Quinolone->TopoIV Inhibition Replication DNA Replication & Transcription Gyrase->Replication DSB Double-Strand Breaks Gyrase->DSB Stabilizes Cleavage Complex TopoIV->Replication TopoIV->DSB Stabilizes Cleavage Complex CellDeath Cell Death DSB->CellDeath TargetMutation Target Site Mutations TargetMutation->Gyrase Reduces Binding TargetMutation->TopoIV Reduces Binding EffluxPump Efflux Pump Overexpression EffluxPump->Quinolone Expels Drug

Caption: Mechanism of action of this compound derivatives and bacterial resistance mechanisms.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The broth microdilution method is a standardized and widely accepted protocol for this purpose.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Culture the drug-resistant bacterial strains overnight on an appropriate agar medium.

  • Growth Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

  • 96-Well Microtiter Plates: Use sterile, clear, flat-bottom 96-well plates.

2. Inoculum Preparation:

  • From the overnight culture, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the test compounds in the growth medium directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Seal the plates and incubate at 35-37°C for 16-20 hours.

4. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental_Workflow start Start: Synthesized This compound Derivatives prep_compounds Prepare Stock Solutions of Derivatives start->prep_compounds serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compounds->serial_dilution prep_bacteria Culture Drug-Resistant Bacterial Strains prep_inoculum Prepare Standardized Bacterial Inoculum prep_bacteria->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates (16-20 hours) inoculate->incubate read_results Read MIC Values (Visual Inspection) incubate->read_results analyze Analyze and Compare Efficacy read_results->analyze end End: Comparative Efficacy Data analyze->end

Caption: General experimental workflow for screening the antibacterial efficacy of derivatives.

Conclusion and Future Directions

The available data, though not exhaustive for the specific this compound subclass, suggests that the broader quinoline-2-one scaffold holds significant promise for the development of new agents against drug-resistant Gram-positive bacteria. The structure-activity relationship appears to be sensitive to substitutions on the quinolone ring, indicating that further chemical modifications could lead to enhanced potency and a broader spectrum of activity.

Future research should focus on the systematic synthesis and screening of a larger library of this compound derivatives against a comprehensive panel of multidrug-resistant bacteria, including both Gram-positive and Gram-negative pathogens. Elucidating the precise interactions of these novel derivatives with their bacterial targets will be crucial for rational drug design and for overcoming existing resistance mechanisms. The continued exploration of this chemical space is a vital step in replenishing our arsenal of effective antibiotics.

References

Validation of 1-Methyl-2-quinolone's Mechanism of Action In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro mechanism of action of 1-Methyl-2-quinolone derivatives. While comprehensive data on the parent compound, this compound, is limited in publicly available literature, this guide focuses on its bioactive derivatives, specifically the 1-methyl-2-alkenyl-4(1H)-quinolones. These derivatives have shown significant antimicrobial activity, suggesting a mechanism of action distinct from classical quinolone antibiotics.

This document outlines the supporting experimental data for a proposed mechanism of respiratory chain inhibition and compares its antimicrobial efficacy with traditional quinolones that target DNA gyrase. Detailed experimental protocols for key validation assays are also provided.

Primary Mechanism of Action: Respiratory Chain Inhibition

Recent studies on derivatives of this compound, such as 1-methyl-2-[(Z)-8-tridecenyl]-4-(1H)-quinolone and 1-methyl-2-[(Z)-7-tridecenyl]-4-(1H)-quinolone, have indicated a potent and selective antibacterial activity against Helicobacter pylori. The primary mechanism of action for these compounds is suggested to be the inhibition of the bacterial respiratory chain , a departure from the DNA gyrase inhibition typical of many synthetic quinolones.[1][2]

Supporting Experimental Data

The primary evidence for this mechanism comes from experiments measuring oxygen consumption in H. pylori. The introduction of these this compound derivatives leads to a dose-dependent decrease in bacterial respiration.

Data Presentation

Table 1: Antimicrobial Activity of 1-Methyl-2-alkenyl-4(1H)-quinolones against Mycobacteria

A series of 1-methyl-2-alkenyl-4(1H)-quinolones have demonstrated significant in vitro activity against various fast-growing mycobacterial species. The most potent compounds featured an alkenyl chain of 11-13 carbons at the 2-position.[3]

Compound (Alkenyl Chain Length)M. fortuitum MIC (mg/L)M. smegmatis MIC (mg/L)M. phlei MIC (mg/L)
C11 1.01.02.0
C12 1.02.01.0
C13 2.01.01.0
Evocarpine (Hit Compound) >12864128
Ciprofloxacin (Control) 0.250.50.25
Isoniazid (Control) 32>128128
Ethambutol (Control) 242
Table 2: Comparison with Classical Quinolone Antibiotics

For comparative purposes, the following table presents the Minimum Inhibitory Concentrations (MICs) of classical quinolones, which primarily act by inhibiting DNA gyrase, against a range of bacteria.[4]

AntibioticS. aureus MIC₉₀ (mg/L)Enterobacteriaceae MIC₉₀ (mg/L)P. aeruginosa MIC₉₀ (mg/L)
Ciprofloxacin <4<4<4
Ofloxacin <4<4>4
Pefloxacin <4<4>4
Norfloxacin <4<4>4
Enoxacin <4<4>4
Nalidixic Acid >4>4>4

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to approximately 5 x 10⁵ CFU/mL.

  • Stock solution of the test compound (e.g., this compound derivative) in a suitable solvent (e.g., DMSO).

  • Positive control antibiotic (e.g., ciprofloxacin).

  • Negative control (medium only).

  • Growth control (medium with inoculum, no compound).

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the microtiter plate using MHB. The final volume in each well should be 100 µL.

  • Add 100 µL of the standardized bacterial inoculum to each well, except for the negative control wells.

  • The final concentration of the test compound will now be half of the initial concentration in the dilution series.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Protocol 2: In Vitro Bacterial Respiratory Chain Inhibition Assay

This protocol describes a method to assess the effect of a compound on the oxygen consumption of a bacterial suspension.

Materials:

  • Clark-type oxygen electrode or other suitable oxygen sensor.

  • Respiration chamber with a magnetic stirrer.

  • Bacterial suspension washed and resuspended in a suitable buffer (e.g., phosphate-buffered saline).

  • Substrate for respiration (e.g., glucose or succinate).

  • Stock solution of the test compound.

  • Positive control inhibitor (e.g., cyanide or azide).

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add a known volume of the bacterial suspension to the respiration chamber and allow it to equilibrate.

  • Initiate respiration by adding the substrate and record the baseline rate of oxygen consumption.

  • Introduce a specific concentration of the test compound into the chamber and continue to record the oxygen consumption rate.

  • A decrease in the rate of oxygen consumption indicates inhibition of the respiratory chain.

  • Calculate the percentage of inhibition relative to the baseline rate.

  • Repeat with different concentrations of the test compound to determine the IC₅₀ (the concentration that causes 50% inhibition).

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay (for Comparison)

This protocol is for assessing the activity of classical quinolones that target DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase.

  • Relaxed plasmid DNA (e.g., pBR322).

  • Assay buffer containing ATP and Mg²⁺.

  • Stop solution (e.g., EDTA and SDS).

  • Agarose gel electrophoresis equipment.

  • DNA staining agent (e.g., ethidium bromide).

Procedure:

  • Set up reaction tubes containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

  • Initiate the reaction by adding DNA gyrase to each tube.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Analyze the DNA topology by running the samples on an agarose gel.

  • Stain the gel and visualize the DNA bands under UV light.

  • Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.

Mandatory Visualization

respiratory_inhibition cluster_membrane Inner Bacterial Membrane 1-Methyl-2-quinolone_Derivative This compound Derivative Electron_Transport_Chain Electron Transport Chain (ETC) 1-Methyl-2-quinolone_Derivative->Electron_Transport_Chain Inhibits Bacterial_Cell_Membrane Bacterial Cell Membrane Water H₂O Electron_Transport_Chain->Water Reduces O₂ to Proton_Gradient Proton Gradient Electron_Transport_Chain->Proton_Gradient Pumps Protons Oxygen O₂ Oxygen->Electron_Transport_Chain ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP ATP (Energy) ATP_Synthase->ATP dna_gyrase_inhibition cluster_cell Bacterial Cytoplasm Classical_Quinolone Classical Quinolone (e.g., Ciprofloxacin) DNA_Gyrase_Topoisomerase_IV DNA Gyrase / Topoisomerase IV Classical_Quinolone->DNA_Gyrase_Topoisomerase_IV Binds to complex Bacterial_Cell Bacterial Cell Supercoiled_DNA Supercoiled DNA DNA_Gyrase_Topoisomerase_IV->Supercoiled_DNA Introduces negative supercoils DNA_Replication_Fork DNA Replication Fork DNA_Gyrase_Topoisomerase_IV->DNA_Replication_Fork Blocks progression Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase_Topoisomerase_IV Cell_Death Cell Death DNA_Replication_Fork->Cell_Death Leads to

References

Safety Operating Guide

Safeguarding Laboratory and Environment: Proper Disposal of 1-Methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste is a critical component of laboratory safety, environmental protection, and regulatory compliance. 1-Methyl-2-quinolone, a heterocyclic compound, requires meticulous handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the well-being of laboratory personnel and the environment. All chemical waste, including this compound, should be treated as hazardous unless explicitly determined to be non-hazardous by a qualified professional.[1] Improper disposal can lead to legal consequences and environmental harm.[1]

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a laboratory coat.[2] All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

In the event of accidental exposure, the following first-aid measures should be taken immediately:

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer oxygen. If breathing has ceased, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove any contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water.[1]

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes, ensuring the eyelids are held open. Seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]

Step-by-Step Disposal Plan

The primary objective for the disposal of this compound is to prevent its release into the environment and ensure personnel safety.[2] It must not be disposed of in regular trash or poured down the drain.[2] All materials contaminated with this compound must be collected and managed through an approved hazardous waste program.[2]

  • Waste Characterization and Segregation:

    • All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and absorbent paper), must be identified as hazardous waste.[2]

    • Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed to prevent dangerous reactions.[1][2]

  • Waste Collection and Containerization:

    • Solid Waste: Carefully place any solid this compound and contaminated disposable items directly into a designated and clearly labeled hazardous waste container.[2]

    • Liquid Waste: Collect all solutions containing the compound in a designated liquid hazardous waste container.[2]

    • Containers must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[1][2] Do not overfill the container; leave adequate headspace for expansion.[2]

    • For empty containers that held this compound, they must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[3][4]

  • Labeling:

    • All waste containers must be clearly labeled with a hazardous waste tag.[4]

    • The label must include:

      • The full chemical name: "this compound" and any other components in the waste stream.[1]

      • The accumulation start date.[1]

      • The specific hazards associated with the chemical (e.g., Toxic, Irritant).[1]

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[4]

    • Secondary containment should be used for all liquid hazardous waste to prevent spills.[4]

  • Professional Disposal:

    • Contact a licensed professional waste disposal service to handle the final disposal of this compound waste.[5]

    • The primary recommended method for the disposal of pharmaceutical and chemical waste is high-temperature incineration by a licensed waste management facility.[5]

Quantitative Data Summary

ParameterGuideline / DataSource
Personal Protective Equipment (PPE) Safety glasses with side shields or chemical splash goggles, chemical-resistant gloves (e.g., nitrile, neoprene), laboratory coat.[2]
Waste Container Rinsing Empty containers of highly toxic chemicals (LD50 < 50mg/kg) require the first three rinses to be collected as hazardous waste. For other chemicals, the first rinse must be collected.[4]
Waste Storage Limit (Lab) Do not store more than 10 gallons of hazardous waste in your laboratory.[4]
Recommended Disposal Method High-temperature incineration by a licensed professional waste disposal service.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Containerization & Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle Waste in Chemical Fume Hood ppe->fume_hood segregate Segregate from Incompatible Waste fume_hood->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid label_container Label Container with Contents and Hazards collect_solid->label_container collect_liquid->label_container secure_storage Store in Designated, Secure Area with Secondary Containment label_container->secure_storage contact_vendor Contact Licensed Waste Disposal Service secure_storage->contact_vendor incineration Professional Incineration contact_vendor->incineration

Disposal Workflow for this compound

References

Personal protective equipment for handling 1-Methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Methyl-2-quinolone. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, which is known to cause skin, eye, and respiratory irritation, the following personal protective equipment is mandatory.[1][2]

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).[3]EN 374
Body Laboratory coat.[4]
Respiratory N95 (US) or equivalent dust mask.[1] Use in a well-ventilated area or chemical fume hood.[5][6]NIOSH/MSHA or EN 149 approved

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from preparation to post-experiment cleanup.

  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[5][6]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the required personal protective equipment as detailed in the table above.[4]

  • Handling :

    • Avoid direct contact with skin and eyes.[5]

    • Avoid the formation of dust and aerosols.[5]

    • Weigh and transfer the compound carefully to prevent spillage.

    • Keep containers tightly closed when not in use.[5]

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing.[7]

    • Eye Contact : Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[8]

    • Inhalation : Move the person to fresh air.[5] If breathing is difficult, provide oxygen and seek medical attention.

    • Ingestion : Do NOT induce vomiting.[5] Rinse mouth with water and seek immediate medical attention.[5][8]

  • Post-Handling :

    • Clean the work area thoroughly.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

Disposal Plan

This compound and any materials contaminated with it should be treated as hazardous waste.[9]

  • Waste Collection :

    • Solid Waste : Place any solid this compound and contaminated disposable items (e.g., gloves, weighing paper) into a clearly labeled hazardous waste container.[9]

    • Liquid Waste : Collect any solutions containing the compound in a designated liquid hazardous waste container.[9]

  • Labeling : All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Storage : Store hazardous waste in a designated, secure area away from incompatible materials.

  • Disposal : Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical in the regular trash or down the drain.[9]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Assemble Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate emergency_spill Spill handle_reaction->emergency_spill emergency_exposure Personal Exposure handle_reaction->emergency_exposure cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store Waste for Pickup cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE & Wash Hands cleanup_dispose->cleanup_remove_ppe

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.